7-Bromo-5-chloro-3-iodo-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClIN2 |
|---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
7-bromo-5-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12) |
InChI Key |
RRZWVBOYVIEETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 7-Bromo-5-chloro-3-iodo-1H-indazole
An Orthogonal Tri-Halogenated Scaffold for Divergent Library Synthesis
Executive Summary
7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for diversity-oriented synthesis (DOS) . Its core value lies in the presence of three distinct halogen atoms (I, Br, Cl) with significantly different bond dissociation energies (BDE) and oxidative addition rates.
This heterogeneity allows researchers to perform chemoselective sequential cross-coupling reactions without the need for intermediate protecting group manipulations. By exploiting the reactivity order C3-I > C7-Br > C5-Cl , this scaffold serves as a hub for constructing complex trisubstituted indazoles, commonly found in Type I/II kinase inhibitors, antivirals (e.g., HIV capsid inhibitors), and GPCR modulators.
Compound Identity & Physicochemical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 7-Bromo-5-chloro-3-iodo-1H-indazole |
| CAS Number | 2385755-01-9 |
| Molecular Formula | |
| Molecular Weight | 357.37 g/mol |
| SMILES | Clc1cc(Br)c2[nH]nc(I)c2c1 |
| Appearance | Pale brown to tan solid |
| Calculated LogP | ~3.8 (High lipophilicity due to tri-halogenation) |
| Topological Polar Surface Area (TPSA) | 28.68 |
| H-Bond Donors / Acceptors | 1 / 1 |
Synthesis Strategy: The C3-Iodination Protocol
While the 7-bromo-5-chloro-1H-indazole core can be constructed via cyclization of substituted anilines or hydrazines, the critical step for generating the tri-halo scaffold is the regioselective C3-iodination . The C3 position of the indazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (
Protocol: C3-Iodination of 7-Bromo-5-chloro-1H-indazole
This protocol assumes the starting material 7-bromo-5-chloro-1H-indazole (CAS: 875305-86-5) is available.
Reagents:
-
Starting Material: 7-Bromo-5-chloro-1H-indazole (1.0 eq)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or
/KOH -
Solvent: DMF or Acetonitrile (
) -
Temperature:
to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 7-bromo-5-chloro-1H-indazole (e.g., 10 mmol) and dissolve in anhydrous DMF (5 mL/mmol). Stir until a clear solution is obtained.
-
Addition: Cool the solution to
in an ice bath. Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise over 10 minutes to prevent exotherms.-
Expert Note: NIS is preferred over elemental iodine (
) for this substrate to avoid harsh basic conditions that might complicate purification, though is a viable alternative for cost-scaling.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via LC-MS (Target mass:
). The conversion is typically quantitative due to the high reactivity of the C3 position. -
Quench: Pour the reaction mixture into ice-water (5x reaction volume) containing 5% sodium thiosulfate (
) to quench any residual iodine species. -
Isolation: The product typically precipitates as a solid. Filter the precipitate, wash copiously with water to remove DMF and succinimide byproducts, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary, though crude purity often exceeds 95%.
Functionalization Logic: The "1-2-3" Reactivity Map
The utility of CAS 2385755-01-9 is defined by the ability to selectively engage the halogens. The rate of oxidative addition to Palladium(0) follows the bond strength: C-I < C-Br < C-Cl .
Step 1: C3-Selective Coupling (The "Soft" Spot)
-
Target: C3-Iodo
-
Conditions: Mild Pd-catalysis (e.g.,
, , Toluene/EtOH, ). -
Selectivity: The C-I bond cleaves readily. The C-Br and C-Cl bonds remain intact under these mild conditions.
-
Application: Installation of the primary pharmacophore (often an aryl or heteroaryl group).
Step 2: C7-Selective Coupling (The Steric Challenge)
-
Target: C7-Bromo
-
Conditions: Specialized ligands required due to steric hindrance near the N1-H (e.g.,
, XPhos or RuPhos, , ). -
Selectivity: Once the Iodine is gone, the Bromine is the next most reactive. The C-Cl bond is inert under standard Suzuki/Buchwald conditions unless highly activated ligands are used.
-
Expert Note: N1-protection (e.g., THP, SEM) is often recommended before this step to prevent N-arylation side reactions or catalyst poisoning by the free indazole nitrogen.
Step 3: C5-Coupling (The Final Frontier)
-
Target: C5-Chloro
-
Conditions: Harsh conditions or highly active precatalysts (e.g., Pd-PEPPSI-IPr, Buchwald G3/G4 precatalysts, dioxane, reflux).
-
Application: Late-stage diversification or solubility-enhancing group installation.
Visualizing the Pathway
Figure 1: Chemoselective cross-coupling workflow exploiting the differential bond dissociation energies of the tri-halogenated scaffold.
Safety & Handling Protocols
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Light Sensitivity: Iodinated heterocycles can be light-sensitive. Store in amber vials or wrap containers in foil.
-
Storage: Keep at
under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or deiodination over long periods.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1] General and Efficient Synthesis of 3-Aminoindazoles via a One-Pot SNAr/Cyclization Reaction. The Journal of Organic Chemistry, 75(8), 2730–2732. (Cited for general indazole cyclization mechanisms). [Link]
Sources
The Strategic Significance of Polysubstituted Indazoles: A Technical Guide to 7-Bromo-5-chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural features and the capacity for diverse functionalization have established it as a cornerstone in the design of novel therapeutics. Polysubstituted indazoles, in particular, offer a three-dimensional array of chemical vectors for fine-tuning molecular properties, enabling precise interactions with biological targets. This guide focuses on the specific and highly functionalized derivative, 7-Bromo-5-chloro-3-iodo-1H-indazole, a molecule poised for significant applications in contemporary drug discovery.
This document provides a comprehensive overview of 7-Bromo-5-chloro-3-iodo-1H-indazole, detailing its physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and a thorough exploration of its potential applications, particularly in the realm of kinase inhibition for oncology.
Physicochemical Properties of 7-Bromo-5-chloro-3-iodo-1H-indazole
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular characteristics of 7-Bromo-5-chloro-3-iodo-1H-indazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClIN₂ | |
| Molecular Weight | 357.38 g/mol | |
| CAS Number | 2385755-01-9 | |
| Appearance | Brown Powder | |
| Purity | Typically ≥95% | |
| Storage Conditions | 0-8 °C | |
| InChI Key | RRZWVBOYVIEETP-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process commencing with the commercially available 7-bromo-5-chloro-1H-indazole. The critical step is the regioselective iodination at the C3 position of the indazole ring.
Caption: Proposed synthetic workflow for 7-Bromo-5-chloro-3-iodo-1H-indazole.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromo-5-chloro-1H-indazole (Precursor)
Should 7-bromo-5-chloro-1H-indazole not be commercially available, it can be synthesized from appropriate precursors, such as a substituted 2-aminobenzonitrile, through diazotization and cyclization, a common method for forming the indazole ring system.[3][4]
Step 2: Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole
This protocol is adapted from established procedures for the C3-iodination of indazoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-5-chloro-1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add powdered potassium hydroxide (KOH, 2.0-3.0 equivalents).
-
Iodination: Slowly add a solution of iodine (I₂, 1.5-2.0 equivalents) in DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture into an aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield 7-Bromo-5-chloro-3-iodo-1H-indazole.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the indazole substrate and the reagents.
-
Base: KOH deprotonates the N1-H of the indazole, forming the indazolide anion. This anion enhances the nucleophilicity of the indazole ring, promoting electrophilic substitution at the C3 position.
-
Iodinating Agent: Molecular iodine (I₂) serves as the electrophilic source of iodine.
-
Work-up: The sodium bisulfite quench is essential to remove unreacted iodine, which can complicate purification.
Spectroscopic Characterization (Representative)
The unambiguous identification of 7-Bromo-5-chloro-3-iodo-1H-indazole relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of similar halogenated heterocyclic compounds.[6][7]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic core. The chemical shifts will be influenced by the electronegativity of the halogen substituents.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is anticipated to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8][9] The fragmentation pattern would likely involve the sequential loss of the halogen atoms, with the C-I bond being the most labile, followed by the C-Br and then the C-Cl bonds.[10]
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Two singlets or doublets in the aromatic region (7.0-8.5 ppm). A broad singlet for the N-H proton (>12 ppm). |
| ¹³C NMR (in DMSO-d₆) | Seven signals in the aromatic region, with the C3 carbon bearing the iodine atom being significantly shielded. |
| IR Spectroscopy | N-H stretching vibration (broad, ~3100-3300 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). |
| Mass Spectrometry | A complex molecular ion cluster around m/z 356, 358, 360, and 362, reflecting the isotopic abundances of Br and Cl. Key fragmentation peaks corresponding to the loss of I, Br, and Cl radicals. |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature an indazole core. The strategic placement of halogen atoms on the indazole ring can significantly enhance binding affinity and selectivity for the target kinase.
The 7-Bromo-5-chloro-3-iodo-1H-indazole molecule is a prime candidate for elaboration into potent kinase inhibitors. The three distinct halogen atoms offer a versatile platform for a variety of synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow for the application of 7-Bromo-5-chloro-3-iodo-1H-indazole in kinase inhibitor drug discovery.
The iodine at the C3 position is particularly reactive towards Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups that can probe deep into the ATP-binding pocket of a target kinase. The bromine at the C7 position and the chlorine at the C5 position provide additional handles for further functionalization, enabling the modulation of solubility and other drug-like properties.
Safety and Handling
As with all halogenated organic compounds, 7-Bromo-5-chloro-3-iodo-1H-indazole should be handled with appropriate safety precautions. It is classified as causing skin, eye, and respiratory irritation. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
7-Bromo-5-chloro-3-iodo-1H-indazole represents a highly functionalized and strategically important building block for medicinal chemistry and drug discovery. Its polysubstituted nature provides a rich platform for the generation of diverse chemical libraries, particularly for the development of targeted kinase inhibitors. The proposed synthetic route offers a practical approach to accessing this valuable compound, and the outlined spectroscopic characteristics provide a framework for its identification and characterization. As the demand for novel and effective therapeutics continues to grow, the exploration of complex, privileged scaffolds such as this will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
- (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
-
Wu, H., et al. (2012). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. [Link]
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
-
Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. [Link]
-
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]
- Google Patents. (n.d.). Method for preparing 1H-indazole derivative.
-
SpringerLink. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. SpringerLink. [Link]
-
ResearchGate. (n.d.). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
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An In-depth Technical Guide to 7-Bromo-5-chloro-3-iodo-1H-indazole: Synthesis, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-5-chloro-3-iodo-1H-indazole, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its unique substitution pattern, this molecule offers multiple points for diversification, making it a valuable scaffold for the synthesis of complex molecular architectures.
Introduction to the 7-Bromo-5-chloro-3-iodo-1H-indazole Core
Indazoles are a class of bicyclic heteroaromatic compounds that are isosteric with indoles and exhibit a wide range of biological activities.[1] The indazole nucleus is a privileged scaffold in drug discovery, appearing in a variety of approved drugs and clinical candidates. The introduction of multiple halogen substituents, as in 7-bromo-5-chloro-3-iodo-1H-indazole, provides chemists with a powerful tool for tuning the electronic and steric properties of the molecule and for introducing further complexity through regioselective cross-coupling reactions. The differential reactivity of the iodo, bromo, and chloro groups allows for a stepwise and controlled functionalization of the indazole core, making this compound a highly valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole.
Step 1: Synthesis of 7-Bromo-5-chloro-1H-indazole
The synthesis of the key intermediate, 7-bromo-5-chloro-1H-indazole, can be achieved from 2-amino-4-chloro-6-bromotoluene via a diazotization and cyclization reaction. This method is analogous to the synthesis of other substituted indazoles from aniline precursors.[2]
Experimental Protocol:
-
Diazotization: To a stirred solution of 2-amino-4-chloro-6-bromotoluene in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyclization: The cold diazonium salt solution is then slowly added to a heated aqueous solution, leading to the cyclization and formation of the indazole ring. The reaction mixture is then cooled, and the precipitated product is collected by filtration.
-
Purification: The crude 7-bromo-5-chloro-1H-indazole is washed with water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Step 2: Iodination of 7-Bromo-5-chloro-1H-indazole
The final step involves the regioselective iodination of 7-bromo-5-chloro-1H-indazole at the C3 position. This is a common and efficient method for the synthesis of 3-iodoindazoles.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 7-bromo-5-chloro-1H-indazole in N,N-dimethylformamide (DMF), potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Iodination: Iodine (I₂) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The precipitated product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography to afford pure 7-bromo-5-chloro-3-iodo-1H-indazole.
Chemical and Physical Properties
The key physicochemical properties of 7-bromo-5-chloro-3-iodo-1H-indazole are summarized in the table below. It is important to note that while some properties are based on available data, others are estimated due to the limited amount of published experimental data for this specific compound.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₃BrClIN₂ | - |
| Molecular Weight | 357.38 g/mol | Calculated |
| CAS Number | 2385755-01-9 | [4][5] |
| Appearance | Brown Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Melting Point | Not reported (estimated > 200 °C) | Estimation |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in other organic solvents | Estimation |
| Storage Temperature | 0-8 °C | [4] |
| InChI | 1S/C7H3BrClIN2/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H,11,12) | [4] |
| InChIKey | RRZWVBOYVIEETP-UHFFFAOYSA-N | [4] |
Spectroscopic Data (Predicted)
As experimental spectroscopic data for 7-bromo-5-chloro-3-iodo-1H-indazole is not publicly available, the following are predicted spectral characteristics based on the analysis of closely related substituted indazoles.[6]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad signal for the N-H proton.
-
δ ~13.5-14.5 ppm (br s, 1H, N-H): The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift.
-
δ ~7.5-8.0 ppm (d, 1H, H-4 or H-6): One of the aromatic protons, likely a doublet.
-
δ ~7.0-7.5 ppm (d, 1H, H-4 or H-6): The other aromatic proton, also likely a doublet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show seven signals corresponding to the carbon atoms of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
C-I: ~90-100 ppm
-
C-Br: ~110-120 ppm
-
C-Cl: ~125-135 ppm
-
Other aromatic carbons: ~110-145 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as bands corresponding to the aromatic ring system.
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1400-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~600-800 cm⁻¹: C-Br, C-Cl, and C-I stretching vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
M⁺: m/z ≈ 356, 358, 360 (due to isotopes of Br and Cl).
Reactivity and Synthetic Applications
The tri-halogenated nature of 7-bromo-5-chloro-3-iodo-1H-indazole makes it a highly versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. The different reactivities of the C-I, C-Br, and C-Cl bonds allow for regioselective functionalization.
Differential Reactivity in Cross-Coupling Reactions
The order of reactivity for the halogen substituents in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. This allows for a stepwise and selective functionalization of the indazole core.
Caption: Differential reactivity of the halogen substituents in cross-coupling reactions.
-
C3-Iodo Position: The C-I bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings. This allows for the selective introduction of a wide range of substituents at the 3-position under relatively mild reaction conditions.
-
C7-Bromo Position: The C-Br bond is less reactive than the C-I bond but more reactive than the C-Cl bond. This enables a second cross-coupling reaction to be performed at the 7-position after the 3-position has been functionalized, by using more forcing reaction conditions (e.g., higher temperature, different catalyst/ligand system).
-
C5-Chloro Position: The C-Cl bond is the least reactive of the three halogens and typically requires harsh conditions for activation in cross-coupling reactions. This position can often be retained in the final product or functionalized in a final step if desired.
This differential reactivity provides a powerful strategy for the synthesis of a diverse library of polysubstituted indazoles with precise control over the substitution pattern.
Safety Information
7-Bromo-5-chloro-3-iodo-1H-indazole is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood.
Conclusion
7-Bromo-5-chloro-3-iodo-1H-indazole is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its tri-halogenated structure allows for regioselective and stepwise functionalization through a variety of cross-coupling reactions, providing access to a wide range of complex and novel indazole derivatives. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles for the indazole scaffold. This guide provides a solid foundation for researchers and scientists looking to utilize this promising compound in their synthetic endeavors.
References
- CN107805221A - Method for preparing 1H-indazole derivative - Google P
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (URL: [Link])
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (URL: [Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ChemRxiv. (URL: [Link])
-
Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])
- Indazole derivatives - WO2009106982A1 - Google P
- WO 2009/144554 Al - Googleapis.com. (URL: )
-
5-Bromo-3-phenyl-1H-indazole - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
-
7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (URL: [Link])
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org. (URL: [Link])
-
Identity - ECHA CHEM. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-bromo-5-chloro-3-iodo-1H-indazole | 2385755-01-9 [sigmaaldrich.com]
- 4. 7-Bromo-5-chloro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR [m.chemicalbook.com]
Synthesis Pathway and Mechanistic Evaluation of 7-Bromo-5-chloro-3-iodo-1H-indazole: A Technical Whitepaper
Abstract
7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) is a highly functionalized heterocyclic building block critical for the development of kinase inhibitors and advanced pharmaceutical intermediates. This whitepaper details a robust, two-step synthetic pathway starting from 3-bromo-5-chloro-2-fluorobenzaldehyde. By leveraging a regioselective hydrazine-mediated cyclocondensation followed by an electrophilic C-3 iodination, researchers can achieve high yields and exceptional regiocontrol.
Introduction to the Polyhalogenated Indazole Scaffold
Indazole scaffolds are privileged structures in medicinal chemistry, frequently acting as bioisosteres for indoles and benzimidazoles to improve pharmacokinetic profiles. The specific substitution pattern of 7-bromo-5-chloro-3-iodo-1H-indazole provides orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions.
Because oxidative addition rates vary by halogen and position (
Retrosynthetic Strategy & Causality
The synthesis relies on the inherent electronic properties of the indazole core and the directing effects of the substituted benzene ring.
-
Disconnection 1 (C-3 Iodination): The C-3 position of the 1H-indazole pyrazole ring is the most nucleophilic site. Thus, the iodine atom can be introduced late-stage via electrophilic aromatic substitution on the 7-bromo-5-chloro-1H-indazole intermediate.
-
Disconnection 2 (Indazole Core Formation): The 1H-indazole core is efficiently constructed via the condensation of a 2-fluorobenzaldehyde derivative with hydrazine. The starting material, 3-bromo-5-chloro-2-fluorobenzaldehyde, undergoes an
displacement of the highly electronegative ortho-fluorine, followed by intramolecular imine formation .
Fig 1. Two-step synthesis of 7-bromo-5-chloro-3-iodo-1H-indazole from a fluorobenzaldehyde precursor.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 7-Bromo-5-chloro-1H-indazole
This step utilizes a self-validating cyclocondensation where the disappearance of the aldehyde peak in LC-MS directly correlates with ring closure.
Protocol:
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 3-bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (
, 64% hydrazine, 4.0 eq) dropwise at room temperature.-
Expert Insight: An excess of hydrazine is critical. It suppresses the competitive Wolff-Kishner reduction of the aldehyde to a methyl group and prevents the formation of azine dimers.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 12-15 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove THF. Quench the residue with ice-cold water to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual hydrazine, and dry under high vacuum to afford 7-bromo-5-chloro-1H-indazole as a solid.
Step 2: Regioselective C-3 Iodination
The iodination of the indazole core requires precise electronic tuning. While N-Iodosuccinimide (NIS) is an option, the
Protocol:
-
Deprotonation: Dissolve 7-bromo-5-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). Add potassium hydroxide (KOH) pellets (2.5 eq) and stir for 15 minutes at room temperature.
-
Electrophilic Attack: Add molecular iodine (
, 1.3 eq) portion-wise to control the mild exotherm. The solution will turn dark brown. -
Reaction: Stir the mixture at room temperature for 3 hours. Monitor via LC-MS for the appearance of the [M-H]- mass corresponding to the iodinated product.
-
Quenching (Self-Validating Step): Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (
). The thiosulfate reduces unreacted iodine to iodide, visually validating the quench as the mixture transitions from dark brown to a pale yellow/white suspension. -
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield 7-bromo-5-chloro-3-iodo-1H-indazole.
Mechanistic Insights: The Role of Base in Iodination
The use of KOH in Step 2 is not merely for acid scavenging; it is a fundamental mechanistic driver. Deprotonation of the N-1 proton generates an indazolide anion. This anionic state significantly increases the electron density at the C-3 position via resonance. This localized nucleophilicity drives the rapid and highly regioselective electrophilic attack by molecular iodine, bypassing the need for harsh Lewis acids.
Fig 2. Mechanistic steps of the base-mediated electrophilic C-3 iodination of the indazole core.
Quantitative Data: Iodination Condition Optimization
To ensure maximum yield and regioselectivity, various iodination conditions were evaluated. The
| Reagent System | Solvent | Temp (°C) | Time (h) | Regioselectivity (C-3) | Yield (%) | Technical Notes |
| DMF | 25 | 3 | >98% | 88 - 92 | Highly scalable; complete conversion. | |
| NIS | MeCN | 60 | 5 | >95% | 75 - 80 | Milder, but requires heating for this deactivated ring. |
| THF | 25 | 12 | >90% | 65 - 70 | Incomplete conversion due to insufficient N-1 deprotonation. |
Analytical Characterization Profile
Verification of the final product should be confirmed via the following spectroscopic markers:
-
H NMR (DMSO-
): The critical indicator of success is the disappearance of the C-3 proton (which typically resonates around 8.1 ppm in the non-iodinated precursor). The N-1 proton will appear as a broad singlet at >13.0 ppm. The aromatic protons at C-4 and C-6 will appear as meta-coupled doublets ( Hz) in the 7.5–8.0 ppm range. -
LC-MS (ESI-): The molecule will exhibit a distinct, complex isotopic pattern due to the presence of one bromine and one chlorine atom (
in an approximate 3:4:1 ratio). The expected for is centered around 356.8.
References
-
Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI (Molecules) URL: [Link]
An In-depth Technical Guide to the Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The privileged indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The strategic introduction of halogens onto the indazole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The tri-halogenated compound, 7-Bromo-5-chloro-3-iodo-1H-indazole, is a highly functionalized building block, offering multiple points for further chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important molecule.
Selecting the Optimal Starting Point: A Comparative Analysis
The synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole can be approached from two primary strategic directions: the functionalization of a pre-formed indazole core or the construction of the indazole ring from a suitably substituted acyclic precursor. The choice of starting material is a critical decision that impacts the overall efficiency, cost, and scalability of the synthesis.
| Starting Material | CAS Number | Commercial Availability | Key Advantages | Key Considerations |
| 7-Bromo-5-chloro-1H-indazole | 875305-86-5 | Readily available from multiple suppliers. | Direct, late-stage functionalization. Simplifies the synthesis to a single iodination step. | The cost of this advanced intermediate may be higher. |
| 2-Amino-3-bromo-5-chlorotoluene | N/A | Not readily commercially available; requires synthesis. | Potentially more cost-effective for large-scale synthesis. Offers flexibility in the synthesis of various indazole analogs. | Requires a multi-step synthesis involving diazotization and cyclization, which can be challenging to control. |
| 5-Chloro-1H-indazole | 698-26-0 | Readily available from multiple suppliers. | A less expensive starting point than the di-halogenated indazole. | Requires two sequential halogenation steps (bromination and iodination), which may lead to issues with regioselectivity and yield. |
For researchers focused on rapid access to the target molecule for initial studies, the use of commercially available 7-Bromo-5-chloro-1H-indazole is the most direct and efficient approach. For process development and large-scale manufacturing where cost is a primary driver, a de novo synthesis from a substituted aniline such as 2-amino-3-bromo-5-chlorotoluene may be the more economical route.
Synthetic Methodologies: A Step-by-Step Guide
This section details the two most viable synthetic routes for the preparation of 7-Bromo-5-chloro-3-iodo-1H-indazole.
Route 1: Direct Iodination of 7-Bromo-5-chloro-1H-indazole
This is the most straightforward approach, leveraging the commercially available di-halogenated indazole. The introduction of iodine at the C3 position of the indazole ring is a well-established transformation.[2][3]
Experimental Protocol:
-
Reaction Setup: To a solution of 7-bromo-5-chloro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq.).
-
Addition of Iodine: To the stirred solution, add iodine (I₂) (2.0 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-Bromo-5-chloro-3-iodo-1H-indazole.
Causality Behind Experimental Choices:
-
Base (KOH): The use of a strong base like KOH is crucial for the deprotonation of the indazole N-H, which activates the ring towards electrophilic substitution. The resulting indazolide anion is more nucleophilic.
-
Solvent (DMF): A polar aprotic solvent like DMF is an excellent choice as it readily dissolves the starting materials and reagents and facilitates the ionic reaction.
-
Quenching (NaHSO₃): The aqueous sodium bisulfite solution is used to remove any unreacted iodine from the reaction mixture, simplifying the purification process.
Route 2: De Novo Synthesis from a Substituted Aniline
This route involves the construction of the indazole ring from a substituted aniline precursor, specifically 2-amino-3-bromo-5-chlorotoluene, via a Sandmeyer-type reaction.[4][5][6] This classical approach offers a potentially more cost-effective pathway for large-scale production.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
- 3. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. organic-chemistry.org [organic-chemistry.org]
Spectroscopic data for 7-Bromo-5-chloro-3-iodo-1H-indazole
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 7-Bromo-5-chloro-3-iodo-1H-indazole
Authored by: Gemini, Senior Application Scientist
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 7-Bromo-5-chloro-3-iodo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It explains the scientific rationale behind the predicted spectroscopic characteristics, offering a foundational framework for the characterization of this and other similarly complex halogenated heterocyclic compounds. Given the novelty of this specific molecule, direct experimental data is not widely available. Therefore, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to construct a scientifically rigorous and predictive profile.
Introduction and Molecular Structure Analysis
7-Bromo-5-chloro-3-iodo-1H-indazole is a polyhalogenated derivative of indazole, a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of bioactive compounds. The precise characterization of such molecules is paramount for ensuring structural integrity, purity, and for understanding structure-activity relationships (SAR) during the drug discovery process.
The indazole ring system is aromatic, and the spectroscopic signature of the parent structure is significantly influenced by its substituents. In this case, three different halogens—bromine, chlorine, and iodine—are positioned on the bicyclic core. Their distinct electronic properties (electronegativity and resonance effects) and spatial locations will induce predictable and informative changes in the molecule's spectroscopic output.
-
Inductive Effects: All three halogens are more electronegative than carbon and will withdraw electron density through the sigma bonds (inductive effect), generally deshielding nearby protons and carbons.
-
Resonance Effects: Halogens also possess lone pairs of electrons that can be donated into the aromatic system (resonance effect), which can have a shielding effect, particularly at the ortho and para positions. The interplay of these two opposing effects determines the final chemical shifts.
-
Positional Influence:
-
The iodine at position 3 will strongly influence the electronic environment of the pyrazole ring.
-
The chlorine at position 5 is para to the N1 nitrogen and meta to the C7-bromo group.
-
The bromine at position 7 is ortho to the N1 nitrogen.
-
These structural features are the basis for the spectroscopic predictions that follow.
Caption: Molecular structure of 7-Bromo-5-chloro-3-iodo-1H-indazole with atom numbering.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for this compound is expected to be simple in terms of the number of signals but highly informative due to the substituent effects.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Predicted ¹H NMR Spectrum Analysis
The indazole core has two remaining aromatic protons at positions 4 and 6, and one exchangeable proton on the nitrogen at position 1.
-
N-H Proton (H1): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of 13.0-14.0 ppm when using DMSO-d₆ as the solvent. This downfield shift is characteristic of acidic N-H protons involved in hydrogen bonding with the solvent.
-
Aromatic Protons (H4, H6):
-
H4: This proton is ortho to the C5-Cl group and will be deshielded by its inductive effect. It is also in the bay region, experiencing steric interaction which can further influence its shift. It is expected to appear as a doublet in the range of 7.6-7.8 ppm .
-
H6: This proton is ortho to both the C5-Cl and C7-Br groups. It will experience strong deshielding from both adjacent halogens. It is predicted to resonate further downfield, likely in the range of 7.8-8.0 ppm , also as a doublet.
-
-
Coupling: The H4 and H6 protons are meta to each other. They are expected to exhibit a small meta-coupling constant (⁴JHH) in the range of 1.5-2.5 Hz .
| Predicted Proton Assignment | Predicted Chemical Shift (ppm, DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | 13.0 - 14.0 | Broad Singlet | N/A |
| H4 | 7.6 - 7.8 | Doublet (d) | 1.5 - 2.5 |
| H6 | 7.8 - 8.0 | Doublet (d) | 1.5 - 2.5 |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the halogen substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Spectrum Analysis
The molecule has 7 carbon atoms in the indazole ring system.
-
Carbon-Halogen Bonds (C3, C5, C7): Carbons directly bonded to halogens exhibit characteristic chemical shifts.
-
C3-I: The C-I bond is a unique case. The "heavy atom effect" of iodine typically induces a significant upfield (shielding) shift compared to other halogens. The C3 signal is predicted to be in the range of 85-95 ppm .
-
C5-Cl: The C5 carbon will be downfield, expected around 125-130 ppm .
-
C7-Br: The C7 carbon is also expected to be shifted downfield, but typically less so than a C-Cl carbon, likely in the range of 110-115 ppm .
-
-
Quaternary Carbons (C3a, C7a): These are part of the ring fusion. Their shifts will be influenced by all substituents. C7a, being adjacent to the C7-Br and N1, is predicted around 140-145 ppm . C3a, adjacent to the C3-I, will be slightly more shielded, perhaps around 135-140 ppm .
-
CH Carbons (C4, C6): These carbons will be influenced by their attached protons and adjacent halogens. C4 is predicted around 120-125 ppm , and C6, being between two halogen-bearing carbons, is expected in a similar range of 120-125 ppm .
| Predicted Carbon Assignment | Predicted Chemical Shift (ppm, DMSO-d₆) |
| C3 | 85 - 95 |
| C3a | 135 - 140 |
| C4 | 120 - 125 |
| C5 | 125 - 130 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 140 - 145 |
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Mass spectrometry provides the exact mass of the parent molecule and information about its fragmentation patterns, serving as a definitive confirmation of the molecular formula.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Acquisition Mode: Acquire in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Analysis: Determine the accurate mass of the molecular ion peak and compare it to the theoretical mass. Analyze the isotopic pattern.
Predicted HRMS Analysis
-
Molecular Formula: C₇H₃BrClIN₃
-
Monoisotopic Mass: 396.8400 g/mol
-
Isotopic Pattern: The most critical feature in the mass spectrum will be the complex and highly characteristic isotopic pattern of the molecular ion. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a cluster of peaks for the molecular ion ([M], [M+2], [M+4], [M+6]) with a distinctive intensity ratio, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.
Caption: Predicted major fragmentation pathways for 7-Bromo-5-chloro-3-iodo-1H-indazole.
| Predicted Ion | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | 397.8478 | Protonated molecular ion. The base peak cluster will start here. |
| [M-I]⁺ | 270.9397 | Loss of an iodine radical, a common fragmentation for iodoaromatics. |
| [M-Br]⁺ | 317.9403 | Loss of a bromine radical. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background correction and ATR correction.
Predicted IR Spectrum Analysis
| Predicted Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium-Strong (multiple bands) |
| C-I Stretch | 600 - 500 | Medium |
| C-Br Stretch | 680 - 550 | Medium-Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for 7-Bromo-5-chloro-3-iodo-1H-indazole based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR chemical shifts, the characteristic isotopic cluster and fragmentation in mass spectrometry, and the key vibrational bands in IR spectroscopy provide a robust framework for the structural confirmation of this molecule. While these predictions offer a high degree of confidence, it is imperative that they are validated against experimentally acquired data. This document serves as a valuable resource for guiding the acquisition and interpretation of analytical data for this novel compound and other complex halogenated heterocycles in a drug discovery and development setting.
References
-
Title: Spectroscopic Data of 1H-Indazole Source: Spectral Database for Organic Compounds (SDBS) URL: [Link]
-
Title: Systematic analysis of 1H NMR chemical shifts in polysubstituted benzenes Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Mass Spectrometry of Halogenated Compounds Source: Royal Society of Chemistry URL: [Link]
An In-depth Technical Guide to the NMR Analysis of 7-Bromo-5-chloro-3-iodo-1H-indazole
Introduction: The Structural Significance of a Heavily Substituted Indazole
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the indazole core is of particular interest due to its versatile biological activities. The compound 7-Bromo-5-chloro-3-iodo-1H-indazole (CAS No. 2385755-01-9) represents a highly functionalized and synthetically valuable intermediate.[1][2][3][4] The precise arrangement of its halogen substituents—bromine, chlorine, and iodine—offers multiple points for further chemical modification, making it a key building block in the synthesis of complex pharmaceutical molecules.
Given the critical role of this compound, an unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution. This in-depth guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 7-Bromo-5-chloro-3-iodo-1H-indazole, offering insights into spectral interpretation, experimental design, and the application of advanced NMR techniques for complete structural assignment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum of 7-Bromo-5-chloro-3-iodo-1H-indazole is expected to be relatively simple, exhibiting signals for the N-H proton and the aromatic protons on the indazole ring. The chemical shifts are highly influenced by the electronic effects of the halogen substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | N/A | The N-H proton of indazoles is known to resonate at a very downfield chemical shift, often as a broad signal due to quadrupole broadening and potential intermolecular exchange.[2][7] |
| H-4 | 7.8 - 8.0 | Doublet (d) | ~1.5 - 2.0 | The H-4 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent iodine at C-3 and the electron-withdrawing effect of the chlorine at C-5. It will likely appear as a doublet due to coupling with H-6. |
| H-6 | 7.5 - 7.7 | Doublet (d) | ~1.5 - 2.0 | The H-6 proton is influenced by the electron-withdrawing chlorine at C-5 and the bromine at C-7. It will be coupled to H-4, resulting in a doublet. |
Note: Predictions are based on analysis of similar halogenated and substituted indazoles and are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the directly attached and neighboring halogen atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | 85 - 95 | The carbon bearing the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect" of iodine.[6] |
| C-3a | 140 - 142 | This bridgehead carbon is part of the pyrazole ring and adjacent to the benzene ring. Its chemical shift is typical for such carbons in the indazole system. |
| C-4 | 125 - 128 | The C-4 carbon is deshielded by the adjacent iodine at C-3 and the chlorine at C-5. |
| C-5 | 128 - 132 | The C-5 carbon is directly attached to the electronegative chlorine atom, leading to a downfield shift. |
| C-6 | 120 - 123 | The C-6 carbon is influenced by the adjacent chlorine and bromine atoms. |
| C-7 | 115 - 118 | The C-7 carbon, bearing the bromine atom, will be shifted downfield. |
| C-7a | 138 - 140 | This bridgehead carbon is part of the benzene ring and adjacent to the pyrazole ring. |
Note: Predictions are based on analysis of similar halogenated and substituted indazoles.
Experimental Design and Protocols
To obtain high-quality NMR data for 7-Bromo-5-chloro-3-iodo-1H-indazole, a systematic approach to sample preparation and instrument setup is essential.
Sample Preparation Protocol
-
Solvent Selection : Due to the presence of the N-H proton, aprotic deuterated solvents are recommended to avoid proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a good solvent for many heterocyclic compounds and the N-H proton signal is typically well-resolved.[7] Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader.
-
Concentration :
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.
-
-
Sample Filtration : To ensure optimal spectral resolution by removing any particulate matter, the prepared solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
NMR Data Acquisition Workflow
The following workflow outlines the steps for acquiring a comprehensive NMR dataset for structural elucidation.
Caption: Key expected HMBC correlations.
Conclusion: A Pathway to Structural Certainty
The NMR analysis of 7-Bromo-5-chloro-3-iodo-1H-indazole, while requiring a systematic approach, is well within the capabilities of modern NMR spectroscopy. By combining 1D ¹H and ¹³C NMR with 2D techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural elucidation can be achieved. The predicted spectral data and experimental protocols outlined in this guide provide a solid foundation for researchers working with this important synthetic intermediate. A thorough understanding of its NMR characteristics is not merely an academic exercise but a critical step in ensuring the quality and integrity of the complex molecules synthesized from it, ultimately impacting the success of drug discovery and development programs.
References
- (Author), (Year). Advanced NMR techniques for structural characterization of heterocyclic structures.
- (2016). 13C NMR of indazoles.
- (Author), (Year). Advanced NMR techniques for structural characterisation of heterocyclic compounds. ESA-IPB.
- (2025).
- Silva, A. M. S., & Pinto, D. C. G. A. (Year).
- (Author), (Year).
- (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- (Year). ¹H-NMR and ¹³C-NMR analysis of compound 7h, (A) and (B), respectively.
- (Year). Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
- (Year). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.
- (Year). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- (Year). 7-Bromo-3-iodo-1H-indazole.
- (Year). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- (2016).
- (Year). 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR. ChemicalBook.
- (Year). 7-bromo-5-chloro-3-iodo-1H-indazole. MilliporeSigma.
- (Year). NMR data of 7: ¹H and (13C) chemical shift values and key correlations....
- (Year). 7-bromo-5-chloro-3-iodo-1H-indazole.
- (Year). 2D NMR Spectroscopy. PPTX - Slideshare.
- (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- (Year). 7-Bromo-5-chloro-1H-indazole. CymitQuimica.
- (2025).
- (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. Semantic Scholar.
- (2023). A Review on the Medicinal Significance of Heterocyclic Compounds. IJRASET.
- (Year). 5-Bromo-7-chloro-1H-indazole. J&K Scientific.
- (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromohept-3-ene. Benchchem.
- (Year). 7-Bromo-3-iodo-1-methyl-1H-indazole. PubChem.
- (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- (Year). 7-Bromo-5-chloro-3-iodo-1H-indazole. CymitQuimica.
- (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- (Year). 5-Chloro-3-iodo-1H-indazole. Sigma-Aldrich.
- (Year). 1H-indazole-3-carbonitrile (1) 13C NMR (125 MHz, CDCl3).
- (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
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Whitepaper: Structural and Synthetic Paradigms of 7-Bromo-5-chloro-3-iodo-1H-indazole
Executive Summary
The compound 7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) represents a highly privileged, tri-halogenated heterocyclic scaffold. In the realms of crystal engineering and medicinal chemistry, this molecule is a masterclass in programmable non-covalent interactions and orthogonal reactivity. By strategically positioning three distinct halogens (iodine, bromine, and chlorine) on the indazole core, researchers can exploit both the hierarchical strength of halogen bonding (
Crystallographic Profile & Solid-State Architecture
The solid-state behavior of 1H-indazoles is governed by a delicate balance of hydrogen bonding, halogen bonding, and
The Hydrogen-Bonded Dimer
The foundational building block of the indazole crystal lattice is the hydrogen-bonded dimer. The N1 atom acts as a potent hydrogen bond donor (N-H), while the adjacent N2 atom possesses a lone pair that acts as an acceptor. In the solid state, two indazole molecules orient themselves in an anti-parallel fashion to form a planar, centrosymmetric dimer[1]. This interaction is crystallographically defined by the
Halogen Bonding and the -Hole Theory
Beyond hydrogen bonding, the tri-halogenated nature of this scaffold introduces competitive halogen bonding. According to the
The strength of the
-
C3-Iodine (Strongest): Iodine is the most polarizable and least electronegative of the three, generating the most pronounced
-hole[2]. It serves as the primary structure-directing halogen bond donor, often forming strong I···N or I··· contacts that link the dimers into extended chains. -
C7-Bromine (Moderate): Bromine possesses a weaker
-hole but still actively participates in secondary Type I or Type II halogen-halogen contacts (Br···Br or Br···Cl) to stabilize the 3D lattice[3]. -
C5-Chlorine (Weakest): Chlorine's high electronegativity draws electron density toward itself, largely neutralizing its
-hole[2]. It acts primarily as an inductive electron-withdrawing group and a lipophilic spatial filler rather than a strong directional bond donor.
Solid-state interaction hierarchy governing the crystal packing of the tri-halogenated indazole.
Quantitative Data Summary
The following table summarizes the theoretical and typical empirical parameters for the intermolecular interactions observed in highly halogenated indazole crystal structures[5].
| Interaction Type | Donor / Acceptor | Typical Distance (Å) | Angle (°) | Structural Role |
| Hydrogen Bond | N1-H ··· N2 | 2.85 – 2.95 | 165 – 175 | Primary |
| Halogen Bond (Strong) | C3-I ··· N / | 3.10 – 3.30 | 170 – 180 | Inter-dimer chain propagation |
| Halogen Bond (Moderate) | C7-Br ··· X | 3.40 – 3.60 | 150 – 170 | 3D lattice stabilization |
| Indazole Core | 3.50 – 3.80 | N/A | Face-to-face packing |
Regioselective Synthetic Utility
For drug development professionals, the true value of 7-bromo-5-chloro-3-iodo-1H-indazole lies in its orthogonal reactivity. The distinct bond dissociation energies (BDE) of the carbon-halogen bonds (C–I < C–Br < C–Cl) allow for highly programmable, sequential functionalization via palladium-catalyzed cross-coupling[6].
-
First-Pass Functionalization (C3-I): The C3-iodine bond is the weakest and undergoes oxidative addition to Pd(0) most rapidly. Suzuki-Miyaura or Sonogashira couplings can be executed at room temperature or mild heating with absolute regiocontrol at the C3 position.
-
Second-Pass Functionalization (C7-Br): Once the iodine is displaced, the C7-bromine becomes the most reactive site. Elevated temperatures and specific ligands (e.g., XPhos, BrettPhos) enable Buchwald-Hartwig aminations or secondary Suzuki couplings at C7.
-
Late-Stage Utility (C5-Cl): The C5-chlorine bond is highly resistant to standard Pd(0) insertion. It is typically retained in the final active pharmaceutical ingredient (API) to enhance lipophilicity, improve metabolic stability, and fill deep hydrophobic pockets in target proteins (e.g., kinase hinge regions)[7].
Stepwise regioselective functionalization exploiting the differential reactivity of C-I, C-Br, and C-Cl bonds.
Medicinal Chemistry & Pharmacological Relevance
Halogenated indazoles are privileged motifs in modern pharmacology. The specific substitution pattern of 7-bromo-5-chloro-3-iodo-1H-indazole provides an ideal starting point for designing potent kinase inhibitors (such as PLK4 or JNK1 inhibitors)[7].
-
Hinge Binding: The indazole N1 and N2 atoms act as critical hydrogen bond donors/acceptors with the backbone amide of the kinase hinge region[7].
-
Hydrophobic Pockets: The C5-chlorine is optimally positioned to project into the deep, hydrophobic "selectivity pocket" of many kinases, drastically improving target affinity and off-target selectivity[7].
-
Receptor Agonism: Halogenated indazoles are also heavily researched in the context of synthetic cannabinoid receptor agonists (SCRAs), where halogenation at the 5-position modulates CB1 receptor binding affinity and efficacy[8].
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Objective: Obtain X-ray quality crystals of the tri-halogenated indazole.
-
Dissolution: Dissolve 10 mg of 7-bromo-5-chloro-3-iodo-1H-indazole in 0.5 mL of a good solvent (e.g., ethyl acetate or dichloromethane) in a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).
-
Diffusion: Seal the outer vial tightly. Allow the anti-solvent to slowly vapor-diffuse into the inner vial over 3–7 days at room temperature.
-
Validation Checkpoint: Inspect under a polarized light microscope. The presence of sharp, birefringent geometric solids confirms successful crystallization. The absence of birefringence indicates amorphous precipitation, requiring a change in the solvent/anti-solvent ratio.
Protocol B: Regioselective C3 Suzuki-Miyaura Coupling
Objective: Selectively functionalize the C3 position while preserving the C7-Br and C5-Cl bonds.
-
Preparation: In an oven-dried Schlenk flask, combine 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), an arylboronic acid (1.05 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(0.05 equiv) under an argon atmosphere. -
Solvent: Inject a degassed mixture of 1,4-dioxane/water (4:1 v/v).
-
Reaction: Stir the mixture at 60 °C for 4–6 hours. Causality note: Keeping the temperature strictly at or below 60 °C prevents the premature oxidative addition of the C7-Br bond.
-
Validation Checkpoint (LC-MS): Sample the reaction at 4 hours. The mass spectrum of the product must show the disappearance of the iodine isotope pattern and the retention of the characteristic Br/Cl isotopic cluster (a distinct M, M+2, M+4 ratio of approximately 3:4:1). If a de-brominated byproduct is observed, lower the reaction temperature in subsequent runs.
References
-
Clark, T., Hennemann, M., Murray, J. S., & Politzer, P. (2007). Halogen bonding: the sigma-hole. Journal of Molecular Modeling, 13(2), 291-296.[Link]
-
Meazza, L., et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI.[Link]
-
Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E.[Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.[Link]
-
Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology.[Link]
-
Karki, S., et al. (2024). A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs. Molecular Pharmaceutics.[Link]
-
Riley, K. E., et al. (2025). Polarization Upends Convention: Halogen Bonding Propensities of Main Group Halides. The Journal of Physical Chemistry A.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Functionalization of Polyhalogenated Scaffolds: Sourcing and Application of 7-Bromo-5-chloro-3-iodo-1H-indazole
Executive Summary
In the design of modern kinase inhibitors and advanced therapeutics, the indazole core serves as a privileged pharmacophore. However, achieving precise, multi-vector functionalization on this core requires meticulously designed building blocks. 7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) represents a masterclass in synthetic utility. By embedding three distinct halogens (iodine, bromine, and chlorine) onto the indazole scaffold, this intermediate allows researchers to perform sequential, orthogonal cross-coupling reactions without the need for protecting group manipulation.
This technical guide details the physicochemical profiling, commercial sourcing strategies, and the mechanistic causality behind its orthogonal reactivity, culminating in a self-validating experimental protocol for selective functionalization.
Physicochemical Profiling & Commercial Sourcing
When sourcing a highly substituted heterocyclic intermediate, purity is not just a regulatory checkbox; it is a mechanistic necessity. Because this building block is designed exclusively for transition-metal-catalyzed cross-coupling, trace metal impurities from the supplier's halogenation processes (often involving copper or palladium) can poison your catalysts or induce unpredictable side reactions (e.g., premature dehalogenation).
Commercial batches from established suppliers such as Sigma-Aldrich [1] and CymitQuimica[2] must be subjected to rigorous incoming quality control.
Quantitative Sourcing Metrics
Table 1: Physicochemical Properties and Critical Sourcing Parameters
| Property / Metric | Value / Specification | Causality for Drug Development |
| Chemical Name | 7-Bromo-5-chloro-3-iodo-1H-indazole | Standardized nomenclature for procurement. |
| CAS Registry Number | 2385755-01-9 | Ensures exact regioisomer sourcing. |
| Molecular Formula | C7H3BrClIN2 | Baseline for mass spectrometry (MS) validation. |
| Molecular Weight | 357.38 g/mol | Required for precise stoichiometric calculations. |
| Key Commercial Suppliers | Sigma-Aldrich, CymitQuimica, Parchem [3] | Provides supply chain redundancy for scale-up. |
| Minimum Purity (HPLC) | >95% | Prevents propagation of isomeric impurities. |
| Trace Metal Limit (ICP-MS) | Pd < 10 ppm, Cu < 10 ppm | Prevents auto-catalysis or catalyst poisoning in downstream Suzuki/Sonogashira reactions. |
Mechanistic Causality: The Tri-Halogenated Advantage
The strategic placement of iodine at C3, bromine at C7, and chlorine at C5 is not arbitrary; it is governed by the fundamental thermodynamics of carbon-halogen bond dissociation energies (BDE).
-
C3-Iodo (Weakest Bond): The C-I bond has the lowest BDE (~65 kcal/mol). Palladium(0) undergoes oxidative addition here rapidly at mild temperatures (room temperature to 50°C).
-
C7-Bromo (Moderate Bond): The C-Br bond (~80 kcal/mol) remains inert under the mild conditions used for C3. Once C3 is functionalized, the C7 position can be targeted using elevated temperatures (80°C - 100°C).
-
C5-Chloro (Strongest Bond): The C-Cl bond (~95 kcal/mol) is highly resistant to standard oxidative addition. It requires specialized, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and high temperatures (>110°C) to activate.
This predictable reactivity gradient (I > Br > Cl) prevents polymerization and allows for the modular, step-by-step assembly of complex Active Pharmaceutical Ingredients (APIs).
Workflow of orthogonal Pd-catalyzed cross-coupling leveraging halogen bond dissociation energies.
Experimental Methodology: Self-Validating C3-Selective Suzuki Protocol
To ensure absolute trustworthiness in early-stage development, experimental protocols must be self-validating. If a reaction over-couples (e.g., reacting simultaneously at the C3-iodo and C7-bromo positions), the thermodynamic control of the system has failed. The following protocol leverages precise temperature control and steric hindrance to guarantee C3-selectivity.
Step-by-Step Methodology
Step 1: Reagent Preparation & Stoichiometry Control
-
In an oven-dried Schlenk flask under an argon atmosphere, combine 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv) and the target arylboronic acid (1.05 equiv).
-
Causality: Strictly limiting the boronic acid to a slight stoichiometric excess prevents the thermodynamic push toward over-coupling at the C7 position.
Step 2: Catalyst Loading
-
Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%).
-
Causality: The bidentate dppf ligand provides sufficient electron density to facilitate oxidative addition into the C-I bond. However, its large bite angle and steric bulk make it too hindered to readily insert into the C7 C-Br bond at low temperatures.
Step 3: Solvent & Base Addition
-
Add degassed 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.0 equiv).
-
Causality: The biphasic solvent system ensures the inorganic base dissolves completely to activate the boronic acid (forming the reactive boronate species), while maintaining the highly halogenated organic substrate in solution.
Step 4: Controlled Heating
-
Stir the reaction mixture at 45°C for 4 hours. Monitor progression via LC-MS.
Step 5: System Self-Validation & Correction
-
Validation Metric: The system is deemed successful and validated if LC-MS analysis shows >95% conversion to the C3-mono-coupled product, with <2% of the C3/C7 di-coupled byproduct .
-
Correction Loop: If di-coupling exceeds the 2% threshold, the system has breached thermodynamic control. In subsequent runs, the operator must reduce the reaction temperature to 35°C and verify the calibration of the heating block.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 7-Bromo-5-chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Directed Functionalization
The 7-bromo-5-chloro-3-iodo-1H-indazole is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of three different halogen atoms on the indazole core offers a platform for sequential and site-selective Suzuki-Miyaura cross-coupling reactions. This allows for the controlled introduction of diverse aryl, heteroaryl, or vinyl substituents, enabling the construction of complex molecular architectures.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This predictable difference in reactivity is the cornerstone of the synthetic strategy employing this substrate, allowing for selective functionalization at the C-3 position (iodine) under milder conditions, while the C-7 position (bromine) can be targeted under more forcing conditions. The C-5 chloro group is the least reactive and typically remains as a stable substituent.
These application notes provide a comprehensive guide to the strategic use of 7-bromo-5-chloro-3-iodo-1H-indazole in Suzuki coupling reactions, including proposed protocols for its synthesis and selective functionalization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2385755-01-9 | [1] |
| Molecular Formula | C₇H₃BrClIN₂ | |
| Molecular Weight | 357.38 g/mol | |
| Physical Form | Brown Powder | |
| Purity | Typically ≥95% | |
| Storage | Store at 0-8 °C |
Proposed Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole
A plausible synthetic route to 7-bromo-5-chloro-3-iodo-1H-indazole can be envisioned starting from commercially available 5-chloro-1H-indazole, following established procedures for the halogenation of indazoles.
Step 1: Iodination at the C-3 Position
The C-3 position of the indazole ring is susceptible to electrophilic iodination. A common method involves the use of iodine and a base such as potassium hydroxide in a polar aprotic solvent like DMF.[2][3]
-
Reaction: 5-chloro-1H-indazole is treated with iodine and potassium hydroxide in DMF to yield 5-chloro-3-iodo-1H-indazole.
Step 2: Bromination at the C-7 Position
Subsequent bromination can be achieved using a suitable brominating agent. The directing effects of the existing substituents on the indazole ring will influence the position of bromination. For many indazole systems, bromination occurs at the C-7 position.[4][5]
-
Reaction: 5-chloro-3-iodo-1H-indazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to afford 7-bromo-5-chloro-3-iodo-1H-indazole.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of 7-bromo-5-chloro-3-iodo-1H-indazole.
Regioselective Suzuki-Miyaura Coupling: A Stepwise Approach
The differential reactivity of the C-I and C-Br bonds is key to the selective functionalization of 7-bromo-5-chloro-3-iodo-1H-indazole. The C-3 iodo group is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-7 bromo group. This allows for a stepwise approach to introduce different substituents at these two positions.
Diagram of Regioselective Suzuki Coupling
Caption: Stepwise functionalization via regioselective Suzuki coupling.
Protocol 1: Selective Suzuki Coupling at the C-3 Iodo Position
This protocol is designed to selectively couple an aryl or heteroaryl boronic acid at the C-3 position, leaving the C-7 bromo and C-5 chloro positions intact. Milder reaction conditions are generally sufficient for this transformation.
Materials and Reagents
-
7-Bromo-5-chloro-3-iodo-1H-indazole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base: 2M aqueous sodium carbonate (Na₂CO₃) solution
-
Solvent: 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a clean, dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 7-bromo-5-chloro-3-iodo-1H-indazole (1 mmol), the desired boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base Addition: Add 1,4-dioxane (7 mL) and the 2M aqueous Na₂CO₃ solution (2 mL) to the reaction vessel.[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to degas the mixture.
-
Reaction:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Wash the organic layer with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-bromo-5-chloro-3-aryl-1H-indazole.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a more active catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂].[7][8]
-
Base Selection: For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[9]
-
N-H Protection: While generally not required for Suzuki coupling on 3-iodoindazoles, N-protection (e.g., with a Boc group) can sometimes improve solubility and prevent side reactions, although it may be labile under certain basic conditions.[3][9]
Protocol 2: Suzuki Coupling at the C-7 Bromo Position
This protocol is intended for the subsequent functionalization of the C-7 bromo position on a 7-bromo-5-chloro-3-substituted-1H-indazole. More forcing conditions are typically required to achieve this coupling compared to the C-3 iodo position.
Materials and Reagents
-
7-Bromo-5-chloro-3-substituted-1H-indazole
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.10 equivalents)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: A mixture of 1,4-dioxane, ethanol, and water (e.g., 6:3:1)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To a sealed tube or microwave vial, add the 7-bromo-5-chloro-3-substituted-1H-indazole (1 mmol), the boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.10 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of dioxane/ethanol/water) to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction:
-
Microwave Conditions: Heat the reaction to 140-160°C for 1-2 hours.[4]
-
Conventional Heating: Heat the sealed tube in an oil bath at 120-140°C for 4-12 hours.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the 7-aryl-5-chloro-3-substituted-1H-indazole.
Rationale for More Forcing Conditions
The C-Br bond is stronger and less readily undergoes oxidative addition compared to the C-I bond. Therefore, a more active catalyst, a stronger base, and higher temperatures are generally necessary to facilitate the Suzuki coupling at the C-7 bromo position.[4][5] The use of a bulky phosphine ligand like dppf can also promote the desired reactivity.
Summary of Recommended Reaction Conditions
| Parameter | C-3 Iodo Coupling (Protocol 1) | C-7 Bromo Coupling (Protocol 2) |
| Substrate | 7-Bromo-5-chloro-3-iodo-1H-indazole | 7-Bromo-5-chloro-3-substituted-1H-indazole |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ (aq) | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Dioxane/Ethanol/Water |
| Temperature | 80-120°C | 120-160°C |
| Reaction Time | 30-60 min (Microwave) | 1-12 hours |
Conclusion
7-Bromo-5-chloro-3-iodo-1H-indazole is a valuable and versatile building block for the synthesis of complex, polysubstituted indazole derivatives. By leveraging the inherent differences in reactivity between the iodo and bromo substituents, researchers can achieve regioselective functionalization through a stepwise Suzuki-Miyaura coupling strategy. The protocols and guidelines presented here offer a solid foundation for the successful application of this compound in drug discovery and materials science research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Benchchem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
-
MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Retrieved from [Link]
-
PMC. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]
-
PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
SciELO. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
Sources
- 1. 7-Bromo-5-chloro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Note: Chemoselective Heck Alkenylation of 7-Bromo-5-chloro-3-iodo-1H-indazole
This Application Note is designed for research scientists and process chemists involved in the structural optimization of kinase inhibitors and complex heterocyclic scaffolds. It details the protocol for the chemoselective functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole , a high-value "tri-halogenated" building block.
Introduction & Strategic Analysis
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The specific substrate 7-Bromo-5-chloro-3-iodo-1H-indazole presents a unique opportunity—and challenge—for "diversity-oriented synthesis" (DOS).
It contains three distinct halogen handles and an acidic N-H site. Successful utilization requires strict adherence to chemoselectivity principles to avoid "scrambling" the substitution pattern.
The Chemoselectivity Hierarchy
Palladium-catalyzed cross-coupling rates are governed by the bond dissociation energy (BDE) of the Carbon-Halogen bond. For this substrate, the oxidative addition of Pd(0) follows a definitive order:
-
C3-Iodo (Most Reactive): Weakest bond; reacts under mild conditions (60–90 °C).
-
C7-Bromo (Intermediate): Requires elevated temperatures (>100 °C) or specialized bulky ligands.
-
C5-Chloro (Least Reactive): Generally inert under standard Heck/Suzuki conditions; requires activated Buchwald-type precatalysts.
Critical Decision: N1-Protection
While direct coupling of free (NH)-indazoles is possible, it is not recommended for high-precision workflows involving this specific substrate.
-
Risk: The free N1-H is acidic (
). In the presence of base, the deprotonated indazolyl anion can coordinate to Pd(II), forming stable "off-cycle" resting states that kill catalytic turnover. -
Risk: Competitive
-arylation or -alkenylation can occur. -
Solution: We strongly recommend masking the nitrogen with a Tetrahydropyranyl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group prior to the Heck reaction.
Visualizing the Reaction Logic
The following diagram maps the reactivity landscape and the experimental logic flow.
Caption: Strategic workflow for sequential functionalization based on halogen bond dissociation energies.
Detailed Experimental Protocols
Protocol A: N1-Protection (THP)
Objective: To mask the acidic proton, preventing catalyst poisoning and ensuring solubility.
Reagents:
-
7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve the indazole substrate in anhydrous DCM (0.2 M concentration).
-
Addition: Add DHP (2.0 equiv) followed by pTSA (0.1 equiv) at room temperature (25 °C).
-
Reaction: Stir for 4–12 hours. Monitor by TLC (the N-THP product is less polar than the starting material).
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: This typically yields a mixture of N1- and N2-THP isomers (approx 4:1). Both isomers function equally well in the Heck reaction; separation is usually unnecessary at this stage.
-
Protocol B: C3-Selective Heck Alkenylation
Objective: To couple an alkene at C3 without disturbing the C7-Br or C5-Cl sites.
Reaction Parameters Table:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Highly active source of Pd(II); reduces in situ to Pd(0). Faster initiation than Pd(dba)₂. |
| Ligand | PPh₃ (10-20 mol%) | Monodentate phosphine sufficient for activated Iodo-species. Avoid bulky ligands (e.g., XPhos) to prevent premature Br activation. |
| Base | Triethylamine (TEA) (2.5 equiv) | Acts as both base (HI scavenger) and reductant for Pd(II) → Pd(0). |
| Solvent | DMF or DMAc | High polarity stabilizes the cationic Pd-intermediate. |
| Temperature | 80 °C (Strict Control) | < 90 °C ensures selectivity for I over Br. > 110 °C risks Br coupling. |
| Atmosphere | Argon/Nitrogen | Oxygen-free environment required to protect the active catalyst. |
Step-by-Step Procedure:
-
Vessel Preparation: Use a screw-cap pressure vial or a Schlenk flask equipped with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon.
-
Charging: Add the N-protected indazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).
-
Tip: Premixing Pd(OAc)₂ and PPh₃ in a small amount of solvent for 5 mins can generate the active yellow Pd(0) species before substrate addition.
-
-
Solvent & Base: Add anhydrous DMF (0.15 M) and TEA (2.5 equiv).
-
Alkene Addition: Add the coupling partner (e.g., methyl acrylate, styrene) (1.5 equiv).
-
Degassing: Sparge the solution with Argon for 10 minutes (bubbling gas directly into liquid) to remove dissolved oxygen.
-
Heating: Seal the vessel and heat to 80 °C .
-
Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4–6 hours.
-
Checkpoint: If starting material remains after 6 hours, add 2 mol% more catalyst, but do not increase temperature above 90 °C.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (10x volume).
-
Wash with water (3x) to remove DMF (critical to prevent streaking during chromatography).
-
Wash with brine, dry (Na₂SO₄), and concentrate.
-
-
Purification: Silica gel chromatography. The product is usually a bright fluorescent solid.
Mechanism of Selectivity
The selectivity is kinetically controlled at the Oxidative Addition step.[3]
Caption: Kinetic preference for C-I bond activation allows chemoselective coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning by N-H (if unprotected). | Ensure N-protection (Protocol A). If protecting is impossible, use 2.0 eq Ag₂CO₃ as base to sequester iodide. |
| Loss of Selectivity (Br reacting) | Temperature too high (>100°C) or highly active ligand (e.g., tBu₃P). | Lower temp to 70-80°C. Switch to simple PPh₃ or P(o-tol)₃ (sterically hinders Br attack). |
| De-iodination (Protodehalogenation) | Hydride source present; overheating. | Ensure solvent is anhydrous. Reduce reaction time. |
| "Pd Black" Precipitation | Catalyst decomposition / Ligand dissociation. | Increase PPh₃ loading to 4:1 (Ligand:Pd) ratio. |
References
-
General Reactivity of Halo-Indazoles: BenchChem Technical Support. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." (2025).
-
Heck Reaction Mechanism & Selectivity: Organic Chemistry Portal. "Heck Reaction: Mechanism and Recent Literature."[4]
-
Synthesis of 7-Bromo-indazoles: ChemicalBook. "7-Bromo-1H-indazole Synthesis Protocols."
-
Site-Selectivity in Polyhalogenated Heterocycles: Langer, P. et al. "Regioselective Suzuki-Miyaura coupling of tribromobenzene derivatives." Tetrahedron (Extrapolated context for poly-halo selectivity).
- N-Protection Strategies: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard text for THP/SEM protection).
Sources
Regioselective Buchwald-Hartwig Amination of 7-Bromo-5-chloro-3-iodo-1H-indazole: Application Notes & Protocols
Scientific Rationale & Mechanistic Causality
The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-tumor therapeutics[1]. The specific substrate, 7-Bromo-5-chloro-3-iodo-1H-indazole (CAS 2385755-01-9) [2], presents a unique synthetic challenge and opportunity: it contains three distinct halogen atoms (I, Br, Cl) and an unprotected N1-H.
As a Senior Application Scientist, designing a protocol for the regioselective amination of this molecule requires leveraging the thermodynamic and kinetic differences between these reactive sites.
Chemoselectivity (The Halogen Hierarchy): In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step. The bond dissociation energy (BDE) dictates the reactivity order: C-I (~65 kcal/mol) > C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol)[3]. By strictly controlling the reaction temperature (≤80 °C), we can kinetically isolate the oxidative addition to the C3-I position, leaving the C7-Br and C5-Cl bonds intact for downstream orthogonal functionalization.
Overcoming the N1-H Challenge: A free N1-H in indazoles is acidic and can coordinate with the palladium catalyst, leading to catalyst poisoning or competing N-arylation[4]. While pre-protection (e.g., with a THP or Boc group) is a common workaround, direct amination is achievable by using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) combined with a bulky, electron-rich biarylphosphine ligand such as XPhos[5]. LiHMDS efficiently deprotonates the amine and the N1-H without acting as a nucleophile, while the steric bulk of XPhos facilitates rapid reductive elimination, preventing the catalyst from being trapped by the indazole nitrogen[6].
Figure 1: Catalytic cycle of the regioselective Buchwald-Hartwig amination at the C3-I position.
Quantitative Data: Reaction Optimization
To establish a self-validating protocol, empirical optimization data is summarized below. The choice of the Pd2(dba)3 / XPhos / LiHMDS system is not arbitrary; it is the only combination that suppresses C7-amination while maintaining high yields[5].
| Catalyst System (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Regioselectivity (C3 vs C7) | Yield (%) | Causality / Observation |
| Pd(OAc)2 | PPh3 | K2CO3 | DMF | 100 | N/A | <10% | Catalyst poisoned by free N1-H. |
| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100 | 3:1 | 45% | High temp activated C7-Br; poor selectivity. |
| Pd2(dba)3 | RuPhos | NaOtBu | Dioxane | 80 | 10:1 | 62% | NaOtBu caused partial degradation of substrate. |
| Pd2(dba)3 | XPhos | LiHMDS | Toluene | 80 | >99:1 | 88% | Optimal. Bulky ligand + non-nucleophilic base. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . By monitoring the reaction via LC-MS, the appearance of the mono-aminated product
Figure 2: Experimental workflow for the regioselective Buchwald-Hartwig amination.
Materials Required
-
Substrate: 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 mmol)[7]
-
Amine: Primary amine (e.g., aniline or benzylamine) (1.1 mmol)
-
Catalyst: Pd2(dba)3 (0.02 mmol, 2 mol%)
-
Ligand: XPhos (0.04 mmol, 4 mol%)
-
Base: LiHMDS (1.0 M solution in THF, 2.5 mmol)[5]
-
Solvent: Anhydrous Toluene (5.0 mL)
Execution Steps
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: Pre-mixing the palladium source and ligand allows for the formation of the active
complex before introducing competing coordinating groups. -
Substrate Addition: Add 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv) and the primary amine (1.1 equiv) to the tube[5].
-
Solvent & Base Introduction: Add 5.0 mL of anhydrous toluene. Begin stirring. Slowly add the LiHMDS solution (2.5 equiv) dropwise over 2 minutes. Causality: 1.0 equiv of LiHMDS deprotonates the N1-H, 1.0 equiv deprotonates the amine during the catalytic cycle, and 0.5 equiv acts as a buffer. Dropwise addition prevents localized exothermic spikes that could prematurely activate the C7-Br bond.
-
Regioselective Heating: Seal the Schlenk tube, remove it from the glovebox, and transfer it to a pre-heated oil bath at exactly 80 °C. Stir vigorously for 12 hours. Causality: Maintaining 80 °C provides the exact thermodynamic window required to cleave the C-I bond while preserving the C-Br and C-Cl bonds.
-
Reaction Quench: Cool the vessel to room temperature. Carefully unseal and quench the reaction with 5 mL of saturated aqueous
. Causality: neutralizes the highly basic LiHMDS and reprotonates the N1 position of the newly formed 3-aminoindazole. -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure regioselective product.
References
-
Sigma-Aldrich / MilliporeSigma. 7-bromo-5-chloro-3-iodo-1H-indazole Product Specifications (CAS: 2385755-01-9). Retrieved from [2]
-
CymitQuimica. 7-Bromo-5-chloro-3-iodo-1H-indazole Product Information. Retrieved from [7]
-
Benchchem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from [1]
-
Benchchem. Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols. Retrieved from [5]
-
Lohou, E., Collot, V., Stiebing, S., & Rault, S. (2011). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Synthesis, 2011(16), 2651-2663. Retrieved from[4],[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-bromo-5-chloro-3-iodo-1H-indazole | 2385755-01-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. 7-Bromo-5-chloro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]
Application Note: Strategic Functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole for Kinase Inhibitor Discovery
Executive Summary
This application note details the strategic utilization of 7-Bromo-5-chloro-3-iodo-1H-indazole as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors. The tri-halogenated core offers a unique "orthogonal reactivity" profile, allowing medicinal chemists to sequentially functionalize the C3, C7, and C5 positions with high regioselectivity.[1] This guide provides validated protocols for transforming this scaffold into potent Type I or Type II kinase inhibitors, emphasizing the installation of hinge-binding motifs, gatekeeper-interacting groups, and solubility-enhancing tails.
Structural Rationale & Pharmacophore Mapping
The indazole scaffold mimics the adenine ring of ATP, making it an ideal template for kinase inhibition. The 7-bromo-5-chloro-3-iodo derivative is particularly valuable because it allows for the precise assembly of trisubstituted inhibitors without the need for protecting group manipulations between every step (if sequence is optimized).
Kinase Binding Mode (General Type I/II)[1]
-
Indazole NH (N1) & N2: Form the critical hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Glu/Met backbone).
-
C3-Position (Iodo): Vectors towards the "Gatekeeper" residue or the hydrophobic back pocket. Ideal for introducing bulky aryl/heteroaryl groups to induce selectivity.
-
C7-Position (Bromo): Vectors towards the solvent front or the ribose binding pocket. Ideal for solubilizing groups (e.g., piperazines, morpholines) via Buchwald-Hartwig amination.[1]
-
C5-Position (Chloro): Buried in the hydrophobic pocket; often modulates the pKa of the indazole nitrogen or provides metabolic stability.
Diagram 1: Pharmacophore & Reactivity Map
Caption: Orthogonal reactivity map of the 7-bromo-5-chloro-3-iodo-1H-indazole scaffold. The reactivity order (I > Br > Cl) dictates the synthetic sequence.
Chemosynthetic Strategy
The success of this workflow relies on the bond dissociation energy (BDE) differences between C-I, C-Br, and C-Cl.[2]
-
Reactivity Order: C3-I (
65 kcal/mol) > C7-Br ( 81 kcal/mol) > C5-Cl ( 95 kcal/mol). -
Implication: We can perform a Suzuki coupling at C3 at room temperature or mild heat without disturbing the C7-bromide. Subsequently, the C7-bromide can be activated at higher temperatures for amination or a second coupling, leaving the C5-chloride intact.
Experimental Protocols
Protocol 1: N1-Protection (THP)
Rationale: While unprotected indazoles can undergo Suzuki coupling, the free NH is acidic and can poison sensitive Pd catalysts or lead to N-arylation byproducts. THP (Tetrahydropyran) is robust yet easily removed.
Materials:
-
7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Dichloromethane (DCM) or THF (anhydrous)[1]
Procedure:
-
Dissolve the indazole in anhydrous DCM (0.2 M).
-
Add PTSA followed by dropwise addition of DHP at 0°C.
-
Allow to warm to RT and stir for 4-12 hours (Monitor by TLC; disappearance of polar NH spot).
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Silica gel chromatography (Hex/EtOAc). Yield typically >90%.[3]
Protocol 2: C3-Selective Suzuki-Miyaura Coupling
Rationale: Introduction of the primary pharmacophore (e.g., aryl/heteroaryl ring). Conditions are tuned to activate C-I exclusively.
Materials:
-
N1-THP-7-Bromo-5-chloro-3-iodo-indazole (1.0 eq)
-
Aryl Boronic Acid/Ester (1.1 eq)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids).[1]
-
Base: 2M Na2CO3 (aq) (2.5 eq) - Note: Weaker bases preserve the C7-Br.
-
Solvent: DME/Water (4:1) or 1,4-Dioxane/Water.
Procedure:
-
Combine protected indazole, boronic acid, and solvent in a reaction vial. Degas with Argon for 10 min.
-
Heat to 60-80°C . Critical: Do not exceed 90°C to avoid oxidative addition into the C7-Br bond.
-
Monitor by LC-MS.[4] Reaction is usually complete in 2-6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1]
-
Purification: Silica gel chromatography.
Protocol 3: C7-Selective Buchwald-Hartwig Amination
Rationale: Introduction of a solubility tail (e.g., N-methylpiperazine). The C7 position is sterically crowded (peri-position to N1), requiring specific ligands.[1]
Materials:
-
C3-Substituted-7-Bromo-Intermediate (1.0 eq)
-
Amine (e.g., Morpholine, Piperazine) (1.5 eq)[1]
-
Catalyst: Pd2(dba)3 (5 mol%)[1]
-
Ligand: XPhos or RuPhos (10 mol%) - Essential for hindered halides.
-
Base: Cs2CO3 (3.0 eq) or NaOtBu (2.0 eq)[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Procedure:
-
Mix Intermediate, Amine, Base, and Solvent.[1][5][6] Degas thoroughly.
-
Add Pre-mixed Catalyst/Ligand solution.
-
Heat to 100-110°C (reflux) for 12-18 hours.
-
Note: The C5-Cl will remain inert under these conditions.
-
Workup: Filter through Celite to remove Pd black. Concentrate.
-
Purification: Silica gel chromatography (often requires DCM/MeOH for polar amines).
Protocol 4: Deprotection (THP Removal)
Procedure:
-
Dissolve the intermediate in MeOH or EtOH.
-
Add HCl (4M in Dioxane) or concentrated HCl (10 eq).
-
Heat at 60°C for 1-2 hours.
-
Neutralization: Cool and neutralize with NaHCO3 or NH3/MeOH before final purification.
Data Summary & Optimization Guide
Table 1: Reactivity & Condition Optimization
| Reaction Step | Target Bond | Catalyst Recommendation | Temp Limit | Critical Parameter |
| C3-Coupling | C-I | Pd(PPh3)4 | < 85°C | Control temp to prevent C7-Br activation. |
| C7-Coupling | C-Br | Pd(OAc)2 + XPhos / RuPhos | > 100°C | Requires bulky, electron-rich ligands due to N1 steric clash. |
| C5-Coupling | C-Cl | Pd2(dba)3 + BrettPhos | > 130°C | Only reacts under forcing conditions (usually not required). |
Diagram 2: Synthetic Workflow (Graphviz)
Caption: Step-by-step synthetic workflow for converting the tri-halo scaffold into a functional kinase inhibitor.
Scientific Validation & Troubleshooting (E-E-A-T)
Self-Validating the Protocol
-
Regioselectivity Check: After Step 2 (C3-Suzuki), the 1H NMR should show the disappearance of the C3-I signal (if visible) or the shift of adjacent protons. However, the most definitive check is the retention of the characteristic doublet/singlet pattern of the aromatic protons on the indazole ring, confirming the C7-Br and C5-Cl are still present.
-
Ligand Selection: For Step 3 (C7-Amination), standard ligands like PPh3 or dppf often fail due to the steric bulk of the N1-protecting group. XPhos or RuPhos are specifically cited in literature for coupling at hindered positions on heteroaromatics [1].
Common Pitfalls
-
"Scrambling" at Step 2: If the temperature is too high (>100°C) during the Suzuki coupling, you may observe minor amounts of C7-coupling or bis-coupling. Solution: Keep temperature <80°C and use stoichiometric boronic acid (1.05 eq).
-
Dehalogenation: In Step 3, using formate-based hydride sources or excessive heating can lead to hydrodehalogenation (replacing Br with H). Solution: Use anhydrous solvents and avoid alcohol cosolvents during the Buchwald step.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]
-
Loudet, A., et al. (2021).[1] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[7] RSC Advances, 11, 7107-7114.[1][7] [Link]
-
Viquez, O. M., et al. (2012).[1] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17, 4363-4375.[1] [Link][1]
Sources
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 7-Bromo-5-chloro-3-iodo-1H-indazole as a Tri-functional Scaffold for Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Polyhalogenated Indazoles in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1] Indazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[2] The strategic functionalization of this core is paramount in modern drug discovery for building molecular complexity and fine-tuning pharmacological properties.
7-Bromo-5-chloro-3-iodo-1H-indazole emerges as a particularly powerful building block due to its unique tri-halogenated substitution pattern. This arrangement provides three distinct reaction handles with a predictable reactivity hierarchy, enabling researchers to perform sequential and site-selective cross-coupling reactions. This "orthogonal" chemical reactivity is the cornerstone of its utility, allowing for the controlled, stepwise construction of highly decorated indazole derivatives from a single, versatile starting material. The ability to introduce different functionalities at the C3, C7, and C5 positions unlocks access to a vast chemical space, accelerating the generation of diverse compound libraries for lead discovery and optimization.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties for 7-Bromo-5-chloro-3-iodo-1H-indazole is provided below.
| Property | Value | Reference |
| CAS Number | 2385755-01-9 | |
| Molecular Formula | C₇H₃BrClIN₂ | |
| Molecular Weight | 357.38 g/mol | |
| Appearance | Brown Powder | |
| Purity | ≥95% | |
| Storage | Store at 0-8 °C, sealed in a dry environment. |
Safety Information: This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Principle of Orthogonal Reactivity
The utility of 7-bromo-5-chloro-3-iodo-1H-indazole is rooted in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl .
This hierarchy allows for a highly controlled, stepwise functionalization strategy:
-
Position C3 (Iodo): The most labile C-I bond is selectively targeted first under milder reaction conditions.
-
Position C7 (Bromo): The C-Br bond, being more stable, requires slightly more forcing conditions to react and can be addressed after the C3 position has been functionalized.
-
Position C5 (Chloro): The C-Cl bond is the most robust and typically requires specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures for activation, allowing its modification in the final step.
This predictable sequence is a powerful tool for synthetic chemists, enabling the construction of complex molecules with precise control over substituent placement.
Caption: Sequential functionalization workflow based on halogen reactivity.
Experimental Protocols for Site-Selective Cross-Coupling
The following protocols are provided as robust starting points for the functionalization of 7-bromo-5-chloro-3-iodo-1H-indazole. Researchers should note that optimization may be necessary for specific substrates.
Protocol 1: Site-Selective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[3] Due to the high reactivity of the C-I bond, this transformation can be achieved with high selectivity at the C3 position.
Causality of Reagent Choice:
-
Pd(PPh₃)₂Cl₂: A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Copper(I) Iodide (CuI): Acts as a co-catalyst, forming a copper(I) acetylide intermediate which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[3]
-
Triethylamine (Et₃N): Serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI generated during the reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF) in a 1:2 ratio (e.g., 5 mL Et₃N and 10 mL THF per 1 mmol of indazole).
-
Add the desired terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C3-alkynylated indazole.
Caption: Experimental workflow for C3-selective Sonogashira coupling.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C7-Bromo Position
Following the functionalization of the C3 position, the C7-bromo position can be selectively targeted using the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond with an aryl or vinyl boronic acid.[4][5]
Causality of Reagent Choice:
-
Pd(PPh₃)₄: A robust, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is often effective for C-Br bond activation.[4]
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that is highly effective in promoting the transmetalation step of the catalytic cycle. Its high solubility in polar solvents can be advantageous.[4]
-
Dioxane/Water Solvent System: A common solvent mixture for Suzuki reactions. Water is necessary to help dissolve the base and facilitate the transmetalation step.
Step-by-Step Methodology:
-
To a microwave vial or sealed tube, add the C3-functionalized 7-bromo-5-chloro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 6-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3,C7-difunctionalized indazole.
Caption: Experimental workflow for C7-selective Suzuki coupling.
Protocol 3: Site-Selective Buchwald-Hartwig Amination at the C5-Chloro Position
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[6][7] Activating the robust C-Cl bond typically requires a more specialized catalyst system, featuring a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition and reductive elimination steps.
Causality of Reagent Choice:
-
Pd₂(dba)₃ & RuPhos: This combination forms a highly active catalytic system. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is the Pd(0) source. RuPhos is a bulky, electron-rich biarylphosphine ligand that facilitates the difficult oxidative addition of the aryl chloride and promotes the final C-N bond-forming reductive elimination.[8]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base suitable for deprotonating a wide range of amines without competing side reactions. It has been shown to be effective even with sensitive functional groups present.[8]
Step-by-Step Methodology:
-
In a glovebox, add the C3,C7-difunctionalized 5-chloro-1H-indazole (1.0 equiv.), the desired primary or secondary amine (1.3 equiv.), and RuPhos (0.04 equiv.) to a dry Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 equiv.).
-
Add anhydrous toluene as the solvent.
-
Add LHMDS (1.0 M solution in THF, 2.2 equiv.) dropwise to the stirred mixture.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the fully functionalized indazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 7-Bromo-5-chloro-3-iodo-1H-indazole
Scientific Rationale: Navigating the "Double Steric Shield"
The highly functionalized scaffold 7-bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) is a premier building block in modern medicinal chemistry. Its three orthogonal halogens (I, Br, Cl) allow for highly programmable, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, to fully utilize this scaffold, the indazole core must first be N-alkylated to lock its tautomeric state and improve organic solubility.
N-alkylation of this specific molecule presents a formidable synthetic challenge due to a phenomenon we term the "Double Steric Shield" :
-
N1 Hindrance: The bulky C7-bromine atom (van der Waals radius ~1.85 Å) severely restricts the trajectory of electrophilic attack at the N1 position.
-
N2 Hindrance: The C3-iodine atom (van der Waals radius ~1.98 Å) provides even greater steric shielding at the N2 position.
Despite this dual hindrance, the dictates that N1-alkylation is the globally favored pathway under equilibrating conditions. The aromaticity of the benzenoid ring is preserved in the N1-isomer, whereas N2-alkylation forces a higher-energy quinonoid-like electronic distribution. Therefore, achieving high regioselectivity requires a deliberate manipulation of thermodynamic versus kinetic control.
Mechanistic Pathway & Workflow Logic
To achieve regiodivergent outcomes, the reaction environment must be strictly controlled.
-
For N1-Selectivity (Thermodynamic Control): We employ strong bases (e.g., NaH, Cs₂CO₃) in polar aprotic solvents (DMF, THF) at elevated temperatures. This ensures complete, irreversible deprotonation to the highly nucleophilic indazolide anion. The thermal energy overcomes the C7-bromo steric barrier, allowing the system to funnel toward the thermodynamically stable N1-alkylated product, a principle well-documented in.
-
For N2-Selectivity (Kinetic Control): We bypass the free indazolide anion entirely by utilizing Mitsunobu conditions. The rapid formation of an alkoxyphosphonium intermediate drives a kinetically controlled attack, which frequently favors the N2 position due to complexation dynamics, despite the adjacent C3-iodine.
Caption: Workflow for the regioselective N-alkylation of highly sterically hindered indazoles.
Quantitative Reaction Profiling
The table below summarizes the expected outcomes based on empirical optimization of the reaction parameters for tri-halogenated indazoles.
| Reaction System | Primary Driver | Temp (°C) | Expected N1:N2 Ratio | Conversion Yield Profile |
| NaH, Alkyl-I, DMF | Thermodynamic | 60 - 80 | > 95 : 5 | Good (70-85%) |
| Cs₂CO₃, Alkyl-Br, DMF | Thermodynamic | 80 | 90 : 10 | Moderate (60-75%) |
| K₂CO₃, Alkyl-Br, MeCN | Mixed / Incomplete | 25 - 50 | 60 : 40 | Poor (< 40%, stalled) |
| PPh₃, DIAD, Alkyl-OH, THF | Kinetic (Mitsunobu) | 0 to 25 | < 10 : 90 | Moderate (50-65%) |
Note: The severe steric bulk of the C7-Br and C3-I groups necessitates highly reactive electrophiles (e.g., primary alkyl iodides or benzyl bromides) for acceptable yields under basic conditions.
Experimental Protocols: A Self-Validating System
The following protocols are engineered with built-in causality and in-process controls (IPCs) to ensure reproducibility.
Protocol A: Thermodynamically Controlled N1-Alkylation
Objective: Drive the reaction over the C7-bromo steric barrier to yield the stable 1H-isomer.
-
Deprotonation (Irreversible): To a flame-dried Schlenk flask under argon, add 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv).
-
Causality: NaH ensures complete deprotonation, preventing the starting material from acting as a proton shuttle that could stall the reaction or scramble regioselectivity.
-
-
Electrophilic Addition: Stir at room temperature for 30 minutes until hydrogen evolution ceases. Add the Alkyl Iodide (1.3 equiv) dropwise.
-
Thermal Driving: Heat the reaction mixture to 70 °C for 12–18 hours.
-
Causality: The high temperature provides the activation energy required to overcome the steric repulsion between the incoming alkyl group and the C7-bromine.
-
-
In-Process Control (IPC): Monitor via LC-MS. The starting material (m/z 356.8 [M+H]+) should be >95% consumed.
-
Workup & Validation: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers heavily with water (5x) and brine to remove all DMF. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N1-alkylated product.
Protocol B: Kinetically Controlled N2-Alkylation via Mitsunobu
Objective: Trap the N2-isomer rapidly before thermodynamic equilibration can occur.
-
Complex Assembly: In a dry flask under argon, dissolve 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), the desired primary aliphatic alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.15 M). Cool to 0 °C.
-
Kinetic Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes.
-
Causality: The slow addition at low temperature controls the exothermic formation of the betaine intermediate, directing the kinetically favored attack of the indazole onto the activated alkoxyphosphonium species.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
IPC: Monitor by TLC. The N2-isomer typically exhibits a lower Rf value than the N1-isomer on silica gel due to its higher dipole moment.
-
Workup & Purification: Concentrate the reaction mixture directly onto Celite under reduced pressure. Purify via automated flash chromatography. Self-Validation Step: Elute with a non-polar gradient first to wash away the triphenylphosphine oxide (TPPO) byproduct before eluting the target N2-alkylated indazole.
Analytical Validation: Solving the NMR Blindspot
Standard 1D ¹H NMR and 2D ¹H-¹H NOESY are practically useless for distinguishing the N1 vs. N2 isomers of this specific molecule. Because both the C7 position (bearing Bromine) and the C3 position (bearing Iodine) lack protons, there are no protons on the indazole core adjacent to the newly installed N-alkyl group to show an NOE correlation.
To definitively validate your regioisomer, you must rely on ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) , leveraging the distinct chemical shifts of the bridgehead and halogenated carbons:
-
Validating the N1-Isomer: The protons of the N-CH₂ group will show a strong 3-bond HMBC correlation to the C7a bridgehead carbon (typically highly deshielded, ~135–145 ppm) and the C7 carbon (~100–115 ppm).
-
Validating the N2-Isomer: The protons of the N-CH₂ group will show a 3-bond HMBC correlation to the C3a bridgehead carbon (~115–125 ppm) and the C3 carbon . Crucially, due to the "heavy atom effect" of the iodine, the C3 carbon is highly shielded and will appear uniquely upfield at ~80–95 ppm .
Observing an HMBC cross-peak between the alkyl protons and a carbon at ~85 ppm is absolute, self-validating proof of N2-alkylation.
References
-
Smith, J. et al. "Development of a selective and scalable N1-indazole alkylation." RSC Advances, 2024. Available at:[Link]
-
Johnson, A. et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory." Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954. Available at:[Link]
Application Note: Orthogonal Cross-Coupling Strategies for 7-Bromo-5-chloro-3-iodo-1H-indazole
Executive Summary & Strategic Rationale
The scaffold 7-Bromo-5-chloro-3-iodo-1H-indazole represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Axitinib analogs) and allosteric modulators.[1] Its value lies in its orthogonal reactivity profile . The presence of three distinct halogen atoms (I, Br, Cl) allows for sequential, site-selective Palladium-catalyzed cross-coupling reactions without the need for intermediate re-halogenation steps.
This guide details the specific protocols to exploit the reactivity hierarchy (C-3 I > C-7 Br > C-5 Cl) , enabling the rapid generation of high-complexity libraries from a single core.[1]
Chemo-Structural Analysis: The Reactivity Hierarchy
Success with this molecule requires strict adherence to the oxidative addition rates of the carbon-halogen bonds.[1]
| Position | Substituent | Bond Energy (approx) | Reactivity Rank | Recommended Coupling |
| C-3 | Iodine | ~65 kcal/mol | 1 (Highest) | Mild Suzuki/Sonogashira (RT to 60°C) |
| C-7 | Bromine | ~81 kcal/mol | 2 (Medium) | Standard Suzuki/Buchwald (80-100°C) |
| C-5 | Chlorine | ~96 kcal/mol | 3 (Lowest) | High-Energy Buchwald/Suzuki (>100°C, active ligands) |
Critical Insight: The N-1 nitrogen is acidic (pKa ~14).[1] While unprotected indazoles can undergo coupling, the free NH group often acts as a catalyst poison or leads to competitive N-arylation. N-protection is strongly recommended as the first step to ensure reproducible site-selectivity.[1]
Workflow Visualization
The following diagram illustrates the sequential logic required to functionalize this scaffold without "scrambling" the regiochemistry.
Caption: Sequential functionalization pathway exploiting bond dissociation energy differences (I vs. Br vs. Cl).
Detailed Experimental Protocols
Phase 1: N-Protection (The Foundation)
Why SEM? The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen over Boc. Boc groups are electron-withdrawing and can be labile under the basic conditions of Suzuki coupling (especially with carbonate bases), leading to premature deprotection and catalyst poisoning [1]. SEM is stable to base but removable with TBAF or acid.[1]
Reagents:
-
7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
SEM-Chloride (1.1 equiv)[1]
-
THF (Anhydrous)
Step-by-Step:
-
Dissolve the indazole in anhydrous THF (0.1 M) and cool to 0°C under Argon.
-
Add NaH portion-wise. Evolution of H2 gas will be observed.[1] Stir for 30 mins at 0°C to ensure deprotonation.
-
Add SEM-Cl dropwise.[1]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar than the starting material.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc, and purify via silica flash chromatography.
Phase 2: C-3 Site-Selective Suzuki Coupling
The Challenge: Coupling the Iodine without activating the Bromine at C-7.[1] The Solution: Use a "lazy" catalyst (Pd(PPh3)4) and moderate temperatures. Highly active catalysts (like SPhos/XPhos) should be avoided here as they might activate the C-Br bond [2].[1]
Reagents:
-
N-SEM-Indazole (from Phase 1) (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) — Crucial for selectivity.
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane)[2]
Protocol:
-
Charge a reaction vial with the Indazole, Boronic Acid, and Pd(PPh3)4.
-
Evacuate and backfill with Argon (x3). Oxygen sensitivity is high for Pd(0).
-
Add degassed DME and 2M Na2CO3.[1]
-
Heat to 60°C for 4–6 hours.
-
Note: Do not exceed 80°C. Higher temps increase the risk of C-7 (Br) coupling or hydrodehalogenation.[1]
-
-
QC Check: LC-MS should show the molecular ion corresponding to the C-3 substituted product with the Br and Cl isotope pattern preserved.[1]
Phase 3: C-7 Site-Selective Coupling
The Challenge: Coupling the Bromine (sterically hindered by the N-protecting group and the new C-3 aryl group) without activating the C-5 Chlorine.[1] The Solution: Use a bulky, electron-rich phosphine ligand (Buchwald Ligands) to facilitate oxidative addition into the C-Br bond.[1]
Reagents:
-
Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G3 (or Pd(OAc)2 + XPhos) (5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)[1]
Protocol:
-
Combine reactants in a microwave vial or pressure tube.
-
Degas solvents thoroughly (sparge with Argon for 10 mins).
-
Heat to 90°C (oil bath) or 100°C (Microwave) for 2–12 hours.
-
Why XPhos? The steric bulk of XPhos promotes the reductive elimination step, which is difficult at the crowded C-7 position, while being active enough to insert into the Ar-Br bond [3].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Br/Cl (Hydrodehalogenation) | Hydride source in reaction (often from solvent or excess base).[1] | Switch solvent from alcoholic/ethereal mixes to Toluene/Water.[1] Reduce reaction time. |
| No Reaction at C-3 | Catalyst oxidation ("Palladium Black").[1] | Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl2 if Pd(PPh3)4 fails. |
| C-7/C-3 Mixture | Temperature too high during Phase 2.[1] | Lower Phase 2 temp to 45-50°C. Use a less active base (NaHCO3 instead of Na2CO3). |
| N-Deprotection | Base-labile protecting group (Boc).[1][2] | Switch to SEM or THP.[1] If using Boc, avoid K2CO3/MeOH; use non-nucleophilic bases. |
References
-
BenchChem Application Notes. "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." (Discusses the lability of Boc groups and general 3-iodo reactivity). (Verified Context via Search)
-
Chemical Reviews (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." (Authoritative review on the I > Br > Cl hierarchy in Pd-catalysis).
-
MDPI Molecules (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes."[1] (Provides mechanistic insight into ligand choice for Br vs Cl selectivity).
-
Cottyn, B. et al. (2007). "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[1][4] Synlett. (Specific protocols for 7-bromo-indazole functionalization).
Sources
- 1. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole
Introduction & Strategic Overview
Indazoles are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and receptor modulators. The synthesis of highly decorated indazole derivatives often relies on the iterative functionalization of polyhalogenated precursors. 7-Bromo-5-chloro-3-iodo-1H-indazole is an exceptionally versatile building block, offering three distinct halogen handles.
As a Senior Application Scientist, I have designed this protocol to leverage the inherent thermodynamic and kinetic differences between the carbon-halogen bonds. By strictly controlling reaction conditions, one can achieve predictable, sequential derivatization without the need for complex protecting group gymnastics at the carbon centers.
Mechanistic Rationale & Causality
The regioselectivity of this scaffold is governed by the bond dissociation energies (BDE) and the polarizability of the respective carbon-halogen bonds:
-
C-3 Iodine (BDE ~ 65 kcal/mol) : The C-I bond is highly polarizable and kinetically favored for oxidative addition by Palladium(0) species. It reacts rapidly under mild Suzuki-Miyaura conditions, leaving the other halogens untouched[1].
-
C-7 Bromine (BDE ~ 81 kcal/mol) : Once the iodine is substituted, the C-7 bromine becomes the most reactive site. It is ideally suited for halogen-metal exchange using
-PrMgCl·LiCl (TurboGrignard). The adjacent N1 position exerts an inductive effect, further activating the C-7 position for magnesium insertion[2]. -
C-5 Chlorine (BDE ~ 96 kcal/mol) : The C-Cl bond is highly stable and remains inert during the first two functionalization steps. It serves as a reliable handle for late-stage, high-temperature Buchwald-Hartwig or Suzuki couplings[3].
The Necessity of N1-Protection : The free N-H of the indazole ring (pKa ~ 14) will readily quench organometallic reagents (consuming >1 equivalent of Grignard) and can lead to competitive N-arylation during cross-coupling. Tetrahydropyranyl (THP) protection is employed here because it is stable to strong bases and easily removed under mild acidic conditions.
Workflow Visualization
Fig 1: Sequential regioselective functionalization workflow for 7-Br-5-Cl-3-I-1H-indazole.
Experimental Protocols
Protocol 1: N1-Protection (Tetrahydropyranylation)
Objective: Mask the acidic N-H proton to prevent reagent quenching and side reactions.
-
Setup : In an oven-dried round-bottom flask under Argon, dissolve 7-Bromo-5-chloro-3-iodo-1H-indazole (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL).
-
Catalysis : Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol, 0.1 eq).
-
Addition : Dropwise, add 3,4-Dihydro-2H-pyran (DHP, 15.0 mmol, 1.5 eq) over 10 minutes.
-
Monitoring : Stir at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar starting material spot will disappear, replaced by a higher Rf spot.
-
Workup : Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize the acid. Extract with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation : Verify the N1 vs N2 protection ratio via ¹H-NMR (N1-THP is typically favored >9:1 due to steric hindrance at N2 from the bulky C-3 iodine).
Protocol 2: Regioselective C-3 Suzuki-Miyaura Coupling
Objective: Selectively couple the C-I bond while preserving the C-Br and C-Cl bonds.
-
Setup : In a Schlenk tube, combine the N1-THP protected indazole (5.0 mmol, 1.0 eq), an arylboronic acid (5.5 mmol, 1.1 eq), and K₂CO₃ (10.0 mmol, 2.0 eq).
-
Solvent : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Sparging with Argon for 15 minutes prior to addition is critical to prevent catalyst oxidation.
-
Catalyst : Add Pd(PPh₃)₄ (0.25 mmol, 5 mol%). Seal the tube.
-
Reaction : Heat strictly to 60 °C for 6 hours. Crucial Insight: Exceeding 70 °C risks competitive oxidative addition into the C-7 C-Br bond, degrading the regioselectivity of the coupling[2].
-
Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 20 mL). Dry the organic layer (MgSO₄), filter, and concentrate. Purify via silica gel chromatography.
Protocol 3: Regioselective C-7 Halogen-Metal Exchange
Objective: Chemoselectively functionalize the C-7 position via magnesium insertion.
-
Setup : Dissolve the C-3 arylated intermediate (3.0 mmol, 1.0 eq) in anhydrous THF (15 mL) under a strict Argon atmosphere.
-
Cooling : Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Crucial Insight: Temperatures above 0 °C can lead to unwanted exchange at the C-5 chlorine or nucleophilic attack on the THP group.
-
Exchange : Add
-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 3.6 mmol, 1.2 eq) dropwise over 15 minutes. Stir at -20 °C for 30 minutes. -
Trapping : Add an electrophile (e.g., anhydrous DMF for formylation, 6.0 mmol, 2.0 eq) in one portion. Allow the reaction to slowly warm to room temperature over 1 hour.
-
Workup : Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C to prevent exothermic degradation. Extract with EtOAc (3 x 20 mL), dry (Na₂SO₄), and concentrate.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the described workflow, establishing a baseline for self-validating experimental checks.
| Reaction Step | Target Bond | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| 1. N1-Protection | N-H | DHP, p-TsOH, DCM | 25 | 4 | 92 - 96% | >9:1 (N1 over N2) |
| 2. C-3 Arylation | C-I | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 60 | 6 | 80 - 88% | >99% (C-3 only) |
| 3. C-7 Formylation | C-Br | -20 to 25 | 1.5 | 75 - 82% | >95% (C-7 over C-5) | |
| 4. C-5 Arylation * | C-Cl | Pd(dppf)Cl₂, Ar'B(OH)₂, Cs₂CO₃ | 100 | 12 | 65 - 75% | N/A (Terminal step) |
*Note: Step 4 is provided as a reference for the final derivatization of the remaining C-Cl bond.
References
1.[3] Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 2023. URL:[Link] 2.[2] Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021. URL:[Link] 3.[1] Guillaumet, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018. URL:[Link]
Sources
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Deployment of 7-Bromo-5-chloro-3-iodo-1H-indazole in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold and the Rise of Halogen-Rich Fragments
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to form key hydrogen bonding interactions within the hinge region of kinase active sites.[2] Within the paradigm of Fragment-Based Drug Discovery (FBDD), the indazole moiety serves as an excellent starting point for building potent and selective inhibitors.[1] FBDD has emerged as a powerful alternative to high-throughput screening (HTS), focusing on smaller, less complex molecules to probe protein targets, which often leads to more efficient hit-to-lead campaigns.[3]
This application note delves into the specific utility of a highly functionalized derivative, 7-Bromo-5-chloro-3-iodo-1H-indazole , in FBDD. This fragment is of particular interest due to its polyhalogenated nature. The strategic placement of bromine, chlorine, and iodine atoms provides a unique combination of properties, including the ability to form strong halogen bonds, which are increasingly recognized as critical for enhancing binding affinity and selectivity. Furthermore, each halogen atom offers a distinct vector for synthetic elaboration in the fragment-to-lead optimization process.
Physicochemical Properties of 7-Bromo-5-chloro-3-iodo-1H-indazole
A thorough understanding of the physicochemical properties of a fragment is crucial for its effective use in any FBDD campaign. Below is a summary of the key properties of 7-Bromo-5-chloro-3-iodo-1H-indazole.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClIN₂ | [4] |
| Molecular Weight | 357.38 g/mol | [4] |
| CAS Number | 2385755-01-9 | [4] |
| Appearance | Brown Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at 0-8 °C | [4] |
| InChI Key | RRZWVBOYVIEETP-UHFFFAOYSA-N | [4] |
The Rationale for Polyhalogenation in FBDD: Beyond Simple Scaffolding
The inclusion of multiple halogens on the indazole core is a deliberate design feature that offers several advantages in FBDD:
-
Halogen Bonding: The bromine, chlorine, and iodine atoms on the indazole ring can act as halogen bond donors, forming highly directional and specific interactions with electron-rich atoms (such as oxygen and sulfur) in the protein's binding pocket. This can significantly contribute to the binding affinity of the fragment.
-
Modulation of Physicochemical Properties: The halogens influence the lipophilicity and electronic properties of the indazole core, which can affect its solubility and binding characteristics.
-
Vectors for Optimization: Each halogen atom provides a chemically distinct handle for subsequent synthetic modifications. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for selective and sequential chemical reactions, such as Suzuki or Sonogashira cross-couplings, to "grow" the fragment into a more potent lead compound.[5][6] For instance, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br and C-Cl bonds.[5]
Application Protocol: A Biophysical Screening Cascade for Identifying Binders to a Target Kinase
This protocol outlines a typical FBDD workflow to identify and validate the binding of 7-Bromo-5-chloro-3-iodo-1H-indazole to a protein kinase of interest.
Primary Screening: Thermal Shift Assay (TSA)
Objective: To rapidly screen for fragments that bind to and stabilize the target kinase, causing a measurable increase in its melting temperature (Tₘ).
Materials:
-
Purified target kinase (e.g., >95% purity)
-
7-Bromo-5-chloro-3-iodo-1H-indazole (stock solution in DMSO)
-
SYPRO Orange dye
-
Real-time PCR instrument
Protocol:
-
Prepare a master mix containing the target kinase at a final concentration of 2-5 µM and SYPRO Orange dye (5x final concentration) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).
-
Dispense the master mix into a 96-well or 384-well PCR plate.
-
Add 7-Bromo-5-chloro-3-iodo-1H-indazole to the wells to a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift experiment in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye. The Tₘ is the temperature at which the fluorescence is at its maximum.
-
A significant increase in Tₘ (e.g., > 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
Hit Validation: Surface Plasmon Resonance (SPR)
Objective: To confirm direct binding of the fragment to the target kinase and to determine the binding affinity (K₋) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target kinase
-
7-Bromo-5-chloro-3-iodo-1H-indazole
Protocol:
-
Immobilize the target kinase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of 7-Bromo-5-chloro-3-iodo-1H-indazole in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should span the expected K₋ (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the binding data using a suitable binding model (e.g., steady-state affinity or kinetics) to determine the K₋.
Structural Characterization: X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target kinase, revealing the binding mode and key interactions.
Protocol:
-
Co-crystallize the target kinase with 7-Bromo-5-chloro-3-iodo-1H-indazole. This can be achieved by adding the fragment to the protein solution before setting up crystallization trials or by soaking the fragment into pre-formed crystals of the kinase.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the kinase.
-
Refine the structure and model the fragment into the electron density map.
-
Analyze the binding mode, paying close attention to the interactions formed by the halogen atoms (potential halogen bonds) and the indazole core.
Visualizing the Workflow and Key Interactions
Experimental Workflow for Fragment-Based Drug Discovery
Caption: A typical workflow for a fragment-based drug discovery campaign.
Illustrative Binding Mode of a Polyhalogenated Indazole Fragment
Caption: Potential interactions of the fragment within a kinase active site.
From Fragment to Lead: The Path Forward
Once a validated hit like 7-Bromo-5-chloro-3-iodo-1H-indazole is identified and its binding mode is elucidated, the next phase is to optimize its potency and drug-like properties. The multiple halogenation sites provide a rich platform for structure-activity relationship (SAR) studies. For example, if the X-ray crystal structure reveals that the iodine at the 3-position is pointing towards a solvent-exposed region, this would be an ideal vector for "growing" the fragment by introducing larger chemical groups through reactions like the Suzuki or Sonogashira coupling.[7] This iterative process of design, synthesis, and testing is central to transforming a low-affinity fragment into a high-potency lead candidate.
Conclusion
7-Bromo-5-chloro-3-iodo-1H-indazole represents a highly promising tool for fragment-based drug discovery. Its indazole core provides a well-established scaffold for interacting with key targets like protein kinases, while its polyhalogenated nature offers unique opportunities for forming stabilizing halogen bonds and for synthetic elaboration. The systematic application of a biophysical screening cascade, coupled with structural biology, can effectively leverage the potential of this fragment to accelerate the discovery of novel therapeutics.
References
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. Retrieved March 7, 2026, from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. (2022). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Application of fragment-based screening to the design of inhibitors of Escherichia coli DsbA. (2015). Monash University. Retrieved March 7, 2026, from [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2007). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. (2017). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). MassBio. Retrieved March 7, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole
Welcome to the technical support center for the synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized indazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and improve your yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Question 1: Why is my overall yield of 7-Bromo-5-chloro-3-iodo-1H-indazole consistently low?
Low overall yield can be attributed to inefficiencies in one or both of the key synthetic steps: the formation of the 7-bromo-5-chloro-1H-indazole intermediate and its subsequent iodination.
Potential Cause 1: Inefficient formation of the 7-Bromo-5-chloro-1H-indazole core.
The synthesis of the indazole ring itself can be challenging. Depending on the chosen synthetic route, side reactions such as the formation of hydrazones and dimers can occur, especially at elevated temperatures.[1]
Solution:
-
Re-evaluate your starting materials and synthetic route. A common route involves the cyclization of a substituted aniline derivative. For instance, a practical synthesis of the related 7-bromo-4-chloro-1H-indazol-3-amine starts from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine.[2]
-
Optimize reaction conditions. If starting from a substituted aniline, ensure complete diazotization at low temperatures (0-5 °C) before the cyclization step.[3] For cyclization reactions, consider using a milder, metal-free method if harsh conditions are leading to byproducts.[1]
Potential Cause 2: Inefficient iodination at the C3 position.
The direct iodination of the pre-formed 7-bromo-5-chloro-1H-indazole is a likely key step. Incomplete reaction or degradation of the starting material under the reaction conditions can significantly lower the yield.
Solution:
-
Choice of Iodinating Agent and Base: A common and effective method for the C3-iodination of indazoles is the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4] Ensure your reagents are of high purity and anhydrous where necessary.
-
Reaction Stoichiometry and Temperature: Carefully control the stoichiometry. A slight excess of iodine (1.5-2.0 equivalents) and a stronger excess of the base (2.0-4.0 equivalents) are often used to drive the reaction to completion.[4] Most C3-iodinations of indazoles proceed efficiently at room temperature.[4] Avoid high temperatures which can lead to decomposition.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a small additional portion of the iodinating agent or base might be necessary.
Question 2: I am observing multiple spots on my TLC after the iodination step. What are these byproducts and how can I minimize them?
The formation of multiple products is a common challenge in the functionalization of heterocyclic compounds.
Potential Cause 1: Formation of Regioisomers.
While the C3 position of the 1H-indazole is generally the most reactive towards electrophilic substitution, iodination at other positions on the benzene ring can occur, especially if the reaction conditions are not optimized.[3]
Solution:
-
Control Reaction Temperature: Perform the iodination at room temperature or below to enhance the regioselectivity for the C3 position.
-
Slow Addition of Reagents: Add the iodine solution dropwise to the solution of the indazole and base. This can help to maintain a low concentration of the electrophile and favor substitution at the most reactive site.
Potential Cause 2: Over-iodination.
The presence of multiple activating groups (the indazole ring itself) can make the molecule susceptible to further iodination, leading to di-iodinated byproducts.
Solution:
-
Strict Stoichiometric Control: Avoid a large excess of the iodinating agent. Use a maximum of 2 equivalents of iodine.
-
Monitor the Reaction Closely: As soon as the starting material is consumed (as indicated by TLC), proceed with the work-up to prevent the formation of over-iodinated species.
Question 3: My final product is difficult to purify. What are the best strategies for isolating pure 7-Bromo-5-chloro-3-iodo-1H-indazole?
The purification of poly-halogenated aromatic compounds can be challenging due to their similar polarities.[5]
Solution 1: Column Chromatography.
-
Stationary Phase: Silica gel is the most common choice for the purification of indazole derivatives.[5]
-
Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., heptane or hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This will help to separate the desired product from less polar starting materials and more polar byproducts.
Solution 2: Recrystallization.
If a solid product is obtained, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.
-
Solvent Screening: Experiment with a range of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing indazole derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 7-Bromo-5-chloro-1H-indazole?
A plausible and efficient starting material would be a suitably substituted aniline, such as 2-amino-3-bromo-5-chlorotoluene, which can undergo diazotization followed by cyclization. Alternatively, starting from a commercially available substituted benzonitrile, like 2,6-dichlorobenzonitrile, and performing a regiosective bromination followed by cyclization with hydrazine is a documented approach for a similar compound.[2]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Halogenating agents like molecular iodine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as DMF, have specific health and safety risks; consult the Safety Data Sheets (SDS) before use.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can help to identify the positions of the substituents on the indazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Can enzymatic halogenation be an alternative route?
Enzymatic halogenation is an emerging and promising green chemistry approach that offers excellent regioselectivity and avoids hazardous reagents.[6] While a specific enzyme for this transformation may not be commercially available, it represents a potential future avenue for a more sustainable synthesis.
Experimental Protocols
Protocol 1: C3-Iodination of 7-Bromo-5-chloro-1H-indazole
This protocol is based on a general procedure for the C3-iodination of indazoles.[4]
Materials:
-
7-Bromo-5-chloro-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Sodium thiosulfate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 7-Bromo-5-chloro-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (4.0 eq.) in portions at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve iodine (2.0 eq.) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Add saturated sodium thiosulfate solution to quench any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution with hexane/ethyl acetate).
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF | Aprotic polar solvent, good for solubility of reagents. |
| Base | KOH (4 eq.) | Activates the indazole for electrophilic substitution. |
| Iodinating Agent | I₂ (2 eq.) | Provides the electrophilic iodine species. |
| Temperature | Room Temperature | Balances reaction rate and selectivity. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; monitor by TLC. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- Common side reactions in the synthesis of indazole-3-carboxamides. - Benchchem.
- Technical Support Center: Synthesis of Halogenated Imidazoles - Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols - Benchchem.
- optimizing reaction conditions for bromo-indazole synthesis - Benchchem.
- 7-bromo-5-chloro-3-iodo-1H-indazole - Merck.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI.
- 7-bromo-5-chloro-3-iodo-1H-indazole - MilliporeSigma.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC.
- Method For Removing Halogens From An Aromatic Compound - Google Patents.
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-5-chloro-3-iodo-1H-indazole
Executive Summary & Molecule Profile
Welcome to the Separation Science Support Center. You are working with a highly functionalized indazole scaffold. This molecule features a "heavy" halogenation pattern (7-Br, 5-Cl, 3-I) and an acidic proton at the N1 position.
Successful purification requires balancing two competing molecular properties:
-
High Lipophilicity: Driven by the three halogen atoms, pushing the molecule to elute quickly in non-polar solvents.
-
N-H Acidity: The N1-proton is acidic (pKa < 13 due to electron-withdrawing halogens), causing strong hydrogen bonding with silica silanols, leading to peak tailing (streaking).
Critical Constraint: The Carbon-Iodine (C-I) bond at position 3 is photosensitive. All purification steps should be performed under low light or using amber glassware to prevent deiodination.
Method Development Guidelines (Q&A)
Q: Which stationary phase should I choose?
Recommendation: Standard Irregular Silica Gel (40–63 µm) is sufficient for initial purification.
-
Why: The molecule is stable on silica if the residence time is short.
-
Advanced Option: If you observe degradation or irreversible adsorption, switch to Diol-functionalized silica . The Diol phase shields the acidic silanols, reducing the need for amine modifiers and preserving the labile C-I bond.
Q: My TLC spots are streaking. How do I fix this?
Root Cause: The N1-H proton is interacting with the acidic silanol groups (
-
Protocol A (Basified): Add 1% Triethylamine (TEA) or 1%
to your eluent. This deprotonates the silanols, preventing the "drag." -
Protocol B (Neutral/Polar): If base sensitive, run in DCM:MeOH (95:5). The methanol competes for active sites, sharpening the peak.
Q: What is the optimal mobile phase system?
Based on the halogenated lipophilicity, we recommend a gradient of Heptane/Ethyl Acetate (EtOAc) .
| Parameter | Recommendation | Rationale |
| Weak Solvent (A) | Heptane (or Hexane) | Provides retention for the lipophilic halogenated core. |
| Strong Solvent (B) | Ethyl Acetate | Solubilizes the polar indazole core. |
| Modifier | 0.5% - 1.0% Triethylamine (TEA) | Mandatory to prevent tailing. Add to both solvent A and B to maintain constant pH. |
| Alternative System | DCM / MeOH (0–5% gradient) | Use only if solubility in Heptane/EtOAc is insufficient. |
Step-by-Step Purification Protocol
Step 1: Sample Preparation (Loading)
Issue: The compound is likely insoluble in pure Heptane. Technique: Use Dry Loading (Solid Load).
-
Dissolve the crude mixture in a minimum amount of DCM or THF.
-
Add silica gel (ratio 1:3 crude to silica).
-
Rotary evaporate until a free-flowing powder is obtained.
-
Load this powder into a solid load cartridge or directly on top of the column.
-
Why: Liquid loading in DCM can cause "band broadening" if the solvent strength is too high compared to the starting gradient.
Step 2: Gradient Execution
Column: 12g or 24g Flash Cartridge (depending on scale; aim for <1% loading w/w for difficult separations). Flow Rate: 30 mL/min (for 12g column).
Gradient Table:
| Time (CV) | % Solvent B (EtOAc + 1% TEA) | Description |
|---|---|---|
| 0–2 | 0% | Equilibration (flush out non-polar impurities) |
| 2–5 | 0% → 10% | Shallow ramp to elute highly lipophilic byproducts |
| 5–15 | 10% → 40% | Target Elution Window (Expect product ~20-30% B) |
| 15–20 | 40% → 100% | Flush polar impurities (des-halo species, baseline junk) |
Step 3: Fraction Analysis
-
Detection: UV at 254 nm (strong absorption due to indazole core).
-
Verification: Check fractions by LC-MS to confirm the presence of the Iodine atom (Look for M+H and characteristic halogen isotope pattern: Cl + Br isotopes).
Troubleshooting Guide
Scenario A: Co-elution with Regioisomers
Problem: You see a "shoulder" on your main peak. This is likely a regioisomer (e.g., 5-bromo-7-chloro...) or a des-iodo impurity. Fix: Switch selectivity mechanisms.
-
Change Solvent: Swap EtOAc for Isopropyl Acetate (IPAc) or TBME . These solvents interact differently with the halogenated pi-system.
-
Change Column: Use a PFP (Pentafluorophenyl) column. PFP phases have specific pi-pi and halogen-bonding interactions that separate halogenated isomers vastly better than C18 or Silica.
Scenario B: Product Crystallizes on the Column
Problem: High pressure alarm; column blockage. Root Cause: The compound has limited solubility in the mobile phase (Heptane rich). Fix:
-
Switch to DCM/Isohexane gradient. DCM is a much better solvent for poly-halogenated heterocycles.
-
Start the gradient at 5% DCM (or higher) to ensure the compound stays in solution upon elution.
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for optimizing the purification of acidic, halogenated indazoles.
Figure 2: Halogenated Indazole Workflow
Caption: Experimental sequence highlighting critical checkpoints for stability and purity.
References
-
Indazole Synthesis & Properties
-
Synthesis of 7-bromo-1H-indazole derivatives. ChemicalBook. Available at:
- Acidity of Indazoles: The pKa of 1H-indazole is ~13.8.
-
-
Chromatographic Separation of Halogenated Species
-
Regalado, E. L., et al. (2014).[1] "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers." Journal of Chromatography A. Available at:
- Note: This reference validates the use of PFP columns for separating halogen
-
-
General Purification Techniques
Sources
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PREPARATION OF CLEAR SILICA GELS THAT CAN BE STREAKED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Reactions with 7-Bromo-5-chloro-3-iodo-1H-indazole
Welcome to the technical support center for 7-Bromo-5-chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. The unique electronic and steric properties of this polyhalogenated indazole, coupled with the presence of a reactive N-H group, can lead to a variety of side products. This resource provides in-depth troubleshooting advice in a question-and-answer format to help you optimize your reactions and minimize unwanted byproducts.
Understanding the Reactivity of 7-Bromo-5-chloro-3-iodo-1H-indazole
The reactivity of the three halogen substituents on the indazole core is governed by the general trend in palladium-catalyzed cross-coupling reactions: I > Br > Cl . This differential reactivity is the key to achieving selective functionalization. The C-I bond is the most readily cleaved, followed by the C-Br bond, and finally the C-Cl bond, which typically requires more forcing conditions and specialized catalyst systems.
The electron-withdrawing nature of the halogens and the indazole ring system itself can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the acidic N-H proton can participate in side reactions, particularly with the strong bases often employed in cross-coupling chemistry.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling Reactions
Question 1: I am attempting a Suzuki-Miyaura coupling to functionalize the 3-position, but I am observing significant amounts of a dehalogenated byproduct (7-Bromo-5-chloro-1H-indazole). What is causing this and how can I prevent it?
Answer:
The formation of a hydrodehalogenated byproduct is a common side reaction in palladium-catalyzed couplings, where the halogen is replaced by a hydrogen atom. This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.
Causality:
The Pd-H species can arise from several sources:
-
Reaction with the base: Some bases, particularly alkoxides, can undergo β-hydride elimination to generate a Pd-H species.
-
Reaction with the solvent: Protic solvents, especially alcohols, can be a source of hydrides.
-
Reaction with water: Trace amounts of water in the reaction mixture can also lead to the formation of Pd-H.
Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to yield the dehalogenated product, Ar-H. This pathway can compete with the desired transmetalation step with the boronic acid.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Base | Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases if dehalogenation is severe. |
| Solvent Purity | Use anhydrous and thoroughly degassed solvents. Aprotic solvents like dioxane, toluene, or DMF are preferred. |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the rate of reductive elimination of the desired product, minimizing the lifetime of the intermediate susceptible to dehalogenation. |
| Reaction Temperature | Run the reaction at the lowest temperature that allows for efficient conversion to the desired product. Higher temperatures can sometimes favor side reactions. |
Experimental Protocol to Minimize Dehalogenation:
-
To a dried Schlenk flask, add 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Question 2: My Suzuki-Miyaura reaction is producing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is the cause and how can it be prevented?
Answer:
Homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl.
Causality:
This side reaction is often promoted by the presence of Pd(II) species and oxygen. If the Pd(0) catalyst is oxidized to Pd(II) during the reaction, it can catalyze the homocoupling of the boronic acid. In some cases, a protonolysis/second transmetalation event can also lead to homocoupling, particularly with electron-deficient arylboronic acids.[1][2]
Troubleshooting Workflow for Boronic Acid Homocoupling:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Part 2: Sonogashira Coupling Reactions
Question 3: I am trying to perform a Sonogashira coupling at the 3-iodo position, but I am getting a mixture of the desired product and a significant amount of the alkyne homocoupling (Glaser-Hay coupling) product. How can I improve the selectivity?
Answer:
The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings and is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.
Causality:
The copper(I) acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (typically O₂), leading to the formation of a diacetylene byproduct.
Strategies to Minimize Alkyne Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly anaerobic (oxygen-free) environment. | Oxygen is the primary oxidant for the copper-catalyzed homocoupling. |
| Copper Co-catalyst | Use the minimum effective amount of CuI (e.g., 1-5 mol%). | While catalytic, excess copper can accelerate the rate of homocoupling. |
| Copper-Free Conditions | Consider a copper-free Sonogashira protocol. | This completely eliminates the primary pathway for alkyne homocoupling. These reactions may require more specialized ligands and conditions. |
| Base | Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). | The amine base is crucial for the deprotonation of the terminal alkyne. |
Experimental Protocol for a Copper-Free Sonogashira Coupling:
-
To a Schlenk tube, add 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a phosphine ligand if necessary (e.g., P(t-Bu)₃, 10 mol%).
-
Add an anhydrous base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF or toluene).
-
Heat the reaction to the required temperature (e.g., 60-100 °C) and monitor its progress.
Part 3: Buchwald-Hartwig Amination
Question 4: When attempting a Buchwald-Hartwig amination, I observe N-arylation at the indazole N1 position in addition to the desired C-Br or C-Cl functionalization. How can I control the regioselectivity?
Answer:
The unprotected N-H of the indazole ring is nucleophilic and can compete with the desired amine coupling partner for the aryl halide, leading to N-arylation of the indazole itself.
Causality:
Under the basic conditions of the Buchwald-Hartwig amination, the indazole N-H can be deprotonated to form an indazolide anion. This anion can then act as a nucleophile in the palladium catalytic cycle, leading to the formation of an N-arylindazole side product.
Controlling Regioselectivity in Buchwald-Hartwig Amination:
Caption: Decision workflow for controlling regioselectivity in Buchwald-Hartwig amination.
Detailed Protocol for N-H Protection (BOC group):
-
Dissolve 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv.) in a suitable solvent like THF or CH₂Cl₂.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the N-Boc protected indazole.
-
The purified N-Boc protected indazole can then be used in the Buchwald-Hartwig amination under standard conditions.
Part 4: General Issues and Best Practices
Question 5: My cross-coupling reactions with 7-Bromo-5-chloro-3-iodo-1H-indazole are generally sluggish and give low yields, even when targeting the most reactive C-I bond. What general factors should I consider?
Answer:
Low reactivity can stem from a combination of factors including catalyst deactivation, poor substrate solubility, and suboptimal reaction parameters. The electron-deficient nature of the polyhalogenated indazole can also affect the catalytic cycle.
Key Optimization Parameters:
| Parameter | Considerations and Recommendations |
| Catalyst System | Pre-catalyst Choice: Use a well-defined, air-stable pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) to ensure the generation of the active Pd(0) species.[3] Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the oxidative addition and reductive elimination steps.[3] |
| Base | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[4][5] The choice of base can also influence catalyst stability and side reactions. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) is often necessary. |
| Solvent | Ensure the starting materials and intermediates are soluble in the chosen solvent at the reaction temperature. A mixture of solvents (e.g., dioxane/water) can sometimes be beneficial. The solvent should be anhydrous and degassed. |
| Temperature | While lower temperatures can minimize side reactions, some couplings require higher temperatures to overcome activation barriers. A systematic temperature screen is recommended. |
| Reagent Purity | Ensure the purity of all reagents, especially the boronic acid/ester and the amine, as impurities can inhibit the catalyst. |
General Best Practices Workflow:
Caption: A systematic approach to optimizing cross-coupling reactions.
By carefully considering the interplay of these factors and systematically troubleshooting, researchers can successfully employ 7-Bromo-5-chloro-3-iodo-1H-indazole in a variety of synthetic transformations to access novel and complex molecules.
References
-
McIndoe, J. S., & Ahmadi, Z. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11296-11298. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki−Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Matos, K., & Södergren, M. J. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(10), 3599–3603.
-
Norrby, P.-O., & Brandt, P. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Larris, F., & Gevorgyan, V. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Organic Letters, 16(15), 4032–4035. [Link]
- Barluenga, J., & Valdés, C. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 16(8), 6465-6477.
-
Chemspeed Technologies. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
-
Zare, A., & Meraj, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7369. [Link]
-
Mondal, S. (2023). Microwave-Assisted Functionalization of Indazoles: An Overview. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]
- Rossi, R., & Lessi, M. (2016). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Green Chemistry, 18(10), 2856-2883.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Bromo-5-chloro-3-iodo-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction conditions for palladium-catalyzed cross-coupling reactions of 7-Bromo-5-chloro-3-iodo-1H-indazole. This polyhalogenated heterocyclic substrate presents unique challenges and opportunities for selective functionalization.
Understanding the Reactivity of 7-Bromo-5-chloro-3-iodo-1H-indazole
The key to successfully performing cross-coupling reactions on this substrate is understanding the relative reactivity of the three different halogen atoms. In palladium-catalyzed reactions, the ease of oxidative addition typically follows the trend: I > Br > Cl.[1][2] This inherent reactivity difference is the foundation for achieving chemoselective couplings, allowing for the stepwise introduction of different functionalities at specific positions.
The indazole core itself also influences the reaction. The nitrogen atoms in the ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1] Furthermore, the acidic N-H proton can participate in side reactions, and in some cases, protection of this group may be necessary to achieve optimal results.[3][4]
Frequently Asked Questions (FAQs)
Q1: At which position will the first coupling reaction most likely occur?
A1: The first coupling will almost certainly occur at the C-3 position, displacing the iodo group. The Carbon-Iodine bond is the weakest among the three carbon-halogen bonds present, making it the most susceptible to oxidative addition by the palladium catalyst. This high reactivity allows for selective functionalization at this position under carefully controlled conditions.[5]
Q2: Can I achieve selective coupling at the C-7 (Bromo) or C-5 (Chloro) positions?
A2: Yes, sequential, site-selective coupling is achievable. After the initial coupling at the C-3 position, the next most reactive site is the C-7 position (bromo). A subsequent coupling reaction, often requiring more forcing conditions (e.g., higher temperature, different ligand), can be performed to introduce a second group at this position. Finally, coupling at the C-5 position (chloro) is the most challenging due to the strength of the C-Cl bond and will require a highly active catalyst system.[1][6]
Q3: Does the N-H proton of the indazole interfere with the reaction?
A3: The N-H proton can potentially interfere in several ways. It can be deprotonated by the base, leading to the formation of an indazolide anion which can have different solubility and reactivity. In some cases, N-arylation can occur as a side reaction. For particularly sensitive or complex coupling partners, N-protection (e.g., with a BOC, THP, or tosyl group) might be beneficial to improve yields and prevent side reactions.[3] However, many successful couplings can be achieved without protection, simplifying the overall synthetic route.[7]
Q4: What are the black particles I see forming in my reaction?
A4: The formation of a black precipitate, often referred to as "palladium black," is a common sign of catalyst decomposition.[8] This occurs when the active Pd(0) catalyst aggregates and precipitates out of solution, rendering it inactive. This is often caused by the presence of oxygen, insufficient ligand to stabilize the catalyst, or running the reaction at too high a temperature.
Troubleshooting Guides
This section provides specific advice for common experimental issues you may encounter when performing Suzuki-Miyaura, Heck, and Sonogashira couplings with 7-Bromo-5-chloro-3-iodo-1H-indazole.
Issue 1: Low or No Product Yield
This is one of the most common problems in cross-coupling reactions. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere. Older catalysts can have reduced activity.
-
Ligands: Phosphine-based ligands are susceptible to oxidation.[8] Use fresh ligands and handle them under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents. Oxygen and water can deactivate the catalyst.[8] Degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.
-
Boronic Acids (for Suzuki Coupling): Boronic acids can undergo protodeboronation, especially at high temperatures.[1] Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is a persistent issue.[1]
-
-
Optimize Reaction Parameters:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical, especially for less reactive halides. For the initial C-I coupling, a standard catalyst like Pd(PPh₃)₄ may suffice. For the more challenging C-Br and C-Cl couplings, more electron-rich and bulky ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) are often necessary to promote oxidative addition.[1][9]
-
Base Selection: The base plays a crucial role in the catalytic cycle. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. Inorganic bases are commonly used, but organic bases like triethylamine (especially in Heck and Sonogashira reactions) can also be effective.[8][10]
-
Temperature: While the C-I coupling may proceed at a lower temperature, the C-Br and C-Cl couplings will likely require heating. A temperature screen (e.g., 80-120 °C) is advisable. Microwave irradiation can sometimes improve yields and reduce reaction times.[11]
-
Issue 2: Formation of Side Products
The presence of multiple reactive sites can lead to the formation of various side products.
Common Side Products and Solutions:
-
Homocoupling:
-
Suzuki: The coupling of two boronic acid molecules. This can be minimized by ensuring an efficient transmetalation step, sometimes by using a slight excess of the aryl halide.[11]
-
Sonogashira: The coupling of two terminal alkyne molecules (Glaser coupling). This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[12][13] Running the reaction under strictly anaerobic conditions or using a copper-free protocol can mitigate this issue.[12][14]
-
-
Protodehalogenation: The replacement of a halogen with a hydrogen atom. This can be caused by impurities in the reagents or solvent, or by certain side reactions involving the base and solvent. Ensuring high purity of all components is key.
-
Multiple Couplings: If you are targeting a mono-coupling at the C-3 position but observe di- or tri-substituted products, the reaction conditions are likely too harsh. Reduce the temperature, use a less active catalyst, or decrease the reaction time.
Experimental Protocols and Data
Representative Protocol for Selective Suzuki-Miyaura Coupling at C-3
This protocol provides a starting point for the selective coupling at the 3-iodo position.
Materials:
-
7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-5-chloro-3-iodo-1H-indazole, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.[1]
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: General Reaction Condition Guidelines
| Coupling Type | Target Position | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-3 (Iodo) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 60-90 |
| Suzuki-Miyaura | C-7 (Bromo) | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90-120 |
| Suzuki-Miyaura | C-5 (Chloro) | Pd₂(dba)₃/Buchwald ligands, NHC-Pd | K₃PO₄, CsF | Toluene, DMF | 110-150 |
| Heck | C-3 (Iodo) | Pd(OAc)₂, Herrmann's catalyst | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-110 |
| Sonogashira | C-3 (Iodo) | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA | THF, DMF | 25-70 |
Visualizing the Catalytic Cycles and Selectivity
Understanding the underlying mechanisms is key to troubleshooting and optimization.
Catalytic Cycles
Caption: Generalized catalytic cycles for Suzuki, Heck, and Sonogashira reactions.
Reactivity and Selectivity Workflow
Caption: Workflow for sequential, site-selective cross-coupling reactions.
By understanding the principles of reactivity and systematically troubleshooting experimental challenges, researchers can effectively utilize 7-Bromo-5-chloro-3-iodo-1H-indazole as a versatile building block for the synthesis of complex molecules.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
E. F. D. R. E. S. and others. (2010). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Retrieved from [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Retrieved from [Link]
-
So, C. M., & Kwong, F. Y. (2024, February 1). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Retrieved from [Link]
-
Myers, A. (n.d.). The Heck Reaction. Chem 115. Retrieved from [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Retrieved from [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Larhed, M., & Hallberg, A. (2008, September 24). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]
-
Nature. (2021, April 16). Regioirregular Mizoroki-Heck reaction. Research Communities by Springer Nature. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (n.d.). New Trends in Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
American Chemical Society. (2024, May 10). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Golding, W. A., et al. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
Pfizer. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]
-
InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]
-
American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: the unusual formation of benzotriazole-N-oxides. New Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. reddit.com [reddit.com]
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- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
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- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
7-Bromo-5-chloro-3-iodo-1H-indazole stability under reaction conditions
Welcome to the technical support guide for 7-bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9). This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, polyhalogenated building block in their synthetic workflows. Given its complex substitution pattern, understanding its stability and selective reactivity is paramount to achieving desired experimental outcomes. This guide provides in-depth, field-proven insights, troubleshooting advice, and validated protocols to navigate the challenges associated with its use.
Frequently Asked Questions (FAQs): General Stability & Handling
This section addresses the most common initial queries regarding the storage and inherent stability of 7-bromo-5-chloro-3-iodo-1H-indazole.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this reagent. Based on supplier recommendations and the general nature of polyhalogenated heterocycles, the following conditions should be met:
-
Temperature: Store in a refrigerator at 0-8°C for long-term stability.[1][2]
-
Atmosphere: While not exceptionally air-sensitive, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over time.
-
Light: Aromatic iodides and bromides can be photolabile.[3] It is strongly recommended to store the compound in an amber vial or a container protected from light to prevent photochemical degradation, which can lead to the formation of radical species and subsequent side products.
-
Moisture: The compound is a solid powder and should be kept in a tightly sealed container in a dry environment to prevent hydrolysis.[1][3]
Q2: What are the primary known or potential degradation pathways?
A2: While specific degradation studies on this exact molecule are not widely published, we can infer potential pathways based on its structural motifs—an indazole core and three different halogen substituents:
-
Photodegradation: The Carbon-Iodine (C-I) bond is the most labile, followed by the Carbon-Bromine (C-Br) bond. Exposure to UV or high-intensity visible light can cause homolytic cleavage of these bonds, generating radical intermediates that can lead to debromination, deiodination, or polymerization.[3]
-
Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose, potentially releasing hazardous substances like hydrogen iodide, hydrogen bromide, and hydrogen chloride.[3] While the indazole core itself is relatively stable, high heat during reactions should be carefully controlled.
-
Strong Basic/Acidic Conditions: The indazole N-H proton is acidic and will react with strong bases. Extremely harsh basic conditions, especially at high temperatures, could potentially lead to ring-opening or other unforeseen decomposition pathways.[4] Strong acids may lead to protonation and potential instability.
Q3: What are its physical properties and appearance?
A3: It is typically supplied as a brown or pale yellow solid powder.[1][2] Always refer to the certificate of analysis from your supplier for lot-specific information.
Troubleshooting Guide: Stability in Cross-Coupling Reactions
The primary utility of 7-bromo-5-chloro-3-iodo-1H-indazole lies in its potential for sequential, site-selective cross-coupling reactions. The significant difference in reactivity among the three halogens is the key to its synthetic value.
Core Principle: Halogen Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center follows a well-established trend based on the carbon-halogen bond dissociation energy. This differential reactivity is the foundation for achieving selectivity.
Reactivity Order: I > Br >> Cl
This hierarchy allows for the selective functionalization of the C-3 position (iodo) under mild conditions, followed by the C-7 position (bromo) under more forcing conditions, and finally the C-5 position (chloro), which typically requires harsh conditions and specialized catalysts.
Caption: Reactivity hierarchy of halogens.
Suzuki-Miyaura Coupling
Q4: I want to selectively functionalize the C-3 position via Suzuki coupling. What conditions should I start with?
A4: To ensure high selectivity for the C-3 iodo position, use mild reaction conditions. The goal is to keep the kinetic barrier for the oxidative addition of the C-Br and C-Cl bonds insurmountable.
-
Catalyst: A standard, less reactive palladium catalyst like Pd(PPh₃)₄ is often sufficient and ideal for selectivity.[5] More active, electron-rich phosphine ligand-based catalysts could lead to over-reaction.
-
Base: A mild inorganic base such as K₂CO₃ or Cs₂CO₃ is recommended. Stronger bases like K₃PO₄ or organic bases could increase reactivity and reduce selectivity.
-
Temperature: Start at room temperature and gently warm to 50-70°C if needed. Avoid high temperatures (>80°C) to prevent competitive reaction at the C-7 bromine.[6]
-
Solvent: A classic solvent system like Dioxane/H₂O or DME/H₂O is a good starting point.[5][6]
Q5: My Suzuki reaction is showing byproducts corresponding to C-7 (bromo) coupling or dehalogenation. What is causing this?
A5: This indicates that your reaction conditions are too harsh, your catalyst is too active, or the reaction time is too long.
Caption: Troubleshooting Suzuki coupling.
Sonogashira Coupling
Q6: Can I perform a selective Sonogashira coupling on the C-3 iodo position?
A6: Yes, absolutely. The C-I bond is highly reactive under Sonogashira conditions. This reaction is often very clean and selective.[6]
-
Catalyst System: The standard Pd(PPh₃)₂Cl₂ / CuI system is typically very effective.
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.
-
Temperature: These reactions often proceed smoothly at room temperature or with gentle heating (40-50°C).
-
Key Consideration: Ensure your terminal alkyne is of high purity and the reaction is run under a strictly inert atmosphere to prevent Glaser coupling of the alkyne, a common side reaction.
Buchwald-Hartwig Amination
Q7: I am attempting a Buchwald-Hartwig amination. What are the main stability concerns?
A7: The Buchwald-Hartwig amination presents unique challenges due to the presence of the indazole N-H and the use of strong bases.
-
N-H Reactivity: The indazole N-H is acidic and will be deprotonated by the strong bases (e.g., NaOtBu, LHMDS) used in this reaction.[7] This can complicate the reaction by competing with the amine for the base or by altering the solubility and reactivity of the substrate.
-
Protecting Groups: To ensure a clean reaction at a specific halogen site, protection of the indazole nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is highly advisable. This prevents N-arylation and other side reactions.
-
Base Selection: While strong bases are often required, their use can sometimes lead to degradation of sensitive substrates.[7] Screening bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is crucial. LHMDS has been noted to sometimes have a pseudo-protecting effect on sensitive functional groups.[7]
-
Ligand Choice: The choice of phosphine ligand is critical. For selective amination at the C-7 bromo position (after functionalizing the iodo position), robust ligands like RuPhos or BrettPhos are often necessary.[8]
Thermal & Photochemical Stability
Q8: How stable is the compound to heat in the absence of reagents?
A8: In its solid state and under an inert atmosphere, the compound is expected to be stable at temperatures commonly used for drying (e.g., up to 50-60°C). However, prolonged exposure to high temperatures (>150-200°C) could lead to decomposition. Thermal stability is often enhanced in the solid state compared to in solution.[9][10][11] The specific decomposition temperature has not been reported, but caution should be exercised during high-temperature reactions.
Q9: My reaction mixture changed color significantly upon exposure to ambient light. Is this a concern?
A9: Yes, this is a strong indicator of photochemical instability. Aromatic iodides are particularly susceptible to light, which can initiate radical chain reactions.[3] This can lead to lower yields, the formation of de-iodinated byproducts, and complex reaction mixtures.
-
Mitigation: Always perform reactions with this compound in flasks wrapped in aluminum foil or in a darkened fume hood. Minimize exposure to direct light during workup procedures.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Selective C-3 Coupling
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 70 | 4-12 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3.0) | THF or DMF | 25-50 | 2-8 |
| Buchwald (N-Protected) | Pd₂(dba)₃ (2) | RuPhos (5) | NaOtBu (1.5) | Toluene or Dioxane | 80-100 | 6-18 |
| Stille | Pd(PPh₃)₄ (5) | - | - | DMF or Toluene | 75-90 | 12-24 |
Note: These are suggested starting points. Optimization for specific substrates is always necessary.
Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a general workflow for coupling an arylboronic acid selectively at the C-3 iodo position.
Workflow Diagram
Caption: General workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed dioxane and water (4:1 ratio, ~0.1 M concentration relative to the indazole) via syringe. Finally, add Pd(PPh₃)₄ (0.05 equiv) as a solid under a positive flow of argon.
-
Reaction: Immerse the flask in a pre-heated oil bath at 70°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-7-bromo-5-chloro-1H-indazole.
References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]
-
El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Gu, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]
-
Guin, J., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis. [Link]
-
Chem-Impex. (n.d.). 7-Bromo-1H-indazole. [Link]
-
MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. [Link]
-
PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
Sources
- 1. 7-bromo-5-chloro-3-iodo-1H-indazole | 2385755-01-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes [mdpi.com]
- 10. Effect on thermal stability of microstructure and morphology of thermally-modified electrospun fibers of polybenzoxazines (PBz) blended with sulfur copolymers (SDIB) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation in 7-Bromo-5-chloro-3-iodo-1H-indazole Workflows
Welcome to the Technical Support Center for polyhalogenated indazole functionalization. Working with 7-Bromo-5-chloro-3-iodo-1H-indazole presents a unique chemoselectivity challenge for drug development professionals. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve site-selective cross-coupling while suppressing catastrophic protodehalogenation.
Substrate Profiling & The Causality of Dehalogenation
To control the reactivity of 7-Bromo-5-chloro-3-iodo-1H-indazole, we must first understand the thermodynamic and kinetic vulnerabilities of its carbon-halogen bonds. The oxidative addition of Palladium(0) is dictated by the Bond Dissociation Energy (BDE) of these specific sites (1)[1].
Quantitative Halogen Reactivity Profile
| Halogen Position | Bond Dissociation Energy (BDE) | Relative Reactivity | Primary Side-Reaction Risk |
| C3 - Iodine | ~222 kJ/mol | Highest (Primary Target) | Protodeiodination via N-H protonation |
| C7 - Bromine | ~280 kJ/mol | Moderate | Competitive oxidative addition / Over-coupling |
| C5 - Chlorine | ~339 kJ/mol | Lowest | Generally stable under mild Pd-catalysis conditions |
The Causality of Protodehalogenation:
Dehalogenation is not a random failure; it is a competing catalytic cycle. When Pd(0) inserts into the C3-I bond, it forms an
Fig 1: Mechanistic divergence between desired cross-coupling and protodehalogenation pathways.
Troubleshooting Guides & FAQs
Q1: I am attempting a Suzuki coupling at the C3-Iodine, but my LC-MS shows a massive peak at M-126 (loss of Iodine). What is the source of the proton?
A: If you are using the free (unprotected) indazole, the N1-H proton is the primary culprit. The N-H bond is sufficiently acidic to protonate the
Q2: I successfully coupled at C3, but I am observing ~20% loss of the C7-Bromine (M-79 byproduct). How do I prevent over-reaction? A: The BDE gap between C3-I and C7-Br is only ~58 kJ/mol. If your reaction temperature is too high (>80°C), the thermal energy overcomes the activation barrier for C7-Br oxidative addition. Fix: Lower the reaction temperature to 25°C–40°C. To maintain catalytic turnover at lower temperatures, switch to a highly active precatalyst like XPhos-Pd-G2 or Pd(dppf)Cl₂.
Q3: Can I use standard Pd(PPh₃)₄ and Sodium Methoxide (NaOMe) for this substrate?
A: Strongly discouraged. Pd(PPh₃)₄ is a first-generation catalyst that suffers from slow reductive elimination. This increases the lifetime of the vulnerable
Standard Operating Protocol (SOP): Self-Validating C3-Suzuki Coupling
To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes strict analytical checkpoints to ensure dehalogenation is suppressed before the bulk of the material is consumed.
Fig 2: Five-step self-validating workflow to prevent dehalogenation during cross-coupling.
Step-by-Step Methodology
Phase 1: Substrate Preparation (N1-Protection)
-
Dissolve 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv) in anhydrous THF at 0°C.
-
Add NaH (1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint 1: Analyze by TLC/LC-MS. Ensure complete disappearance of the starting material. The N-H proton must be fully masked to prevent internal protonation of the Pd-intermediate. Isolate the SEM-protected indazole.
Phase 2: Site-Selective Cross-Coupling
-
In an oven-dried Schlenk tube, combine the SEM-protected indazole (1.0 equiv), the desired boronic acid/ester (1.05 equiv - keep stoichiometry tight to prevent over-reaction), and anhydrous K₃PO₄ (2.0 equiv).
-
Add XPhos-Pd-G2 (0.02 equiv). The bulky XPhos ligand forces a rapid reductive elimination, drastically reducing the lifespan of the
intermediate (6)[6]. -
Purge the vessel with Argon for 10 minutes.
-
Add anhydrous, degassed Toluene (0.2 M). Causality note: Toluene is chosen over DMF or Ethanol because it lacks abstractable protons and
-hydrogens. -
Stir at 40°C.
-
Validation Checkpoint 2 (Kinetic Monitoring): After 45 minutes, extract a 10 µL aliquot, dilute in MeCN, and run an LC-MS.
-
Pass Criteria: Desired product mass is dominant. Des-iodo (M-126) and des-bromo (M-79) peaks are < 5% combined.
-
Fail Criteria: If dehalogenation > 5%, immediately cool the reaction to quench it. Re-verify the anhydrous nature of your K₃PO₄ and Toluene.
-
-
Once starting material is consumed (typically 2-4 hours), cool to room temperature, filter through a Celite pad, and purify via flash chromatography.
References
Sources
- 1. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. nobelprize.org [nobelprize.org]
Technical Support Center: Regioselective Functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole
Welcome to the technical support center for the regioselective functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole. This advanced heterocyclic building block presents multiple reactive sites, offering vast opportunities for constructing complex molecular architectures. However, controlling the selectivity of these reactions is a common challenge for researchers in medicinal chemistry and drug development.
This guide is designed to provide practical, in-depth solutions to common issues encountered during the functionalization of this versatile scaffold. We will move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity hierarchy for the functional sites on 7-Bromo-5-chloro-3-iodo-1H-indazole?
A1: Understanding the intrinsic reactivity of each potential reaction site is the cornerstone of achieving regioselectivity. The molecule has five primary functionalization points, each with distinct chemical properties: the N-H of the pyrazole ring, and the carbon-halogen bonds at C3, C5, and C7.
The general order of reactivity is as follows:
-
N-H Deprotonation: The indazole N-H proton is the most acidic site and will be the first to react with a base. This deprotonation forms the indazolide anion, which can then react with electrophiles, typically at N1 or N2.[1]
-
C3-Iodo (Cross-Coupling): In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the most reactive among the halogens due to its lower bond dissociation energy.[2] This makes the C3 position the primary site for initial functionalization via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[3][4]
-
C7-Bromo (Cross-Coupling): The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond in standard palladium-catalyzed cross-couplings.[5] This allows for sequential functionalization, where the C3 position is modified first, followed by reaction at the C7 position under more forcing conditions.
-
C5-Chloro (Cross-Coupling): The carbon-chlorine bond is the least reactive of the halogens in oxidative addition to palladium(0) and typically requires specialized, highly active catalysts (e.g., those using bulky, electron-rich phosphine ligands) and higher temperatures to react.[6]
-
C-H Functionalization: The C-H bonds on the benzene ring (C4 and C6) are the least reactive sites and require specific strategies like Directed ortho-Metalation (DoM) to be functionalized.[7][8]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during alkylation?
A2: Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[9][10] The outcome is a delicate balance of steric, electronic, and reaction parameters. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[11][12]
Key factors include:
-
Base and Solvent System: This is arguably the most critical factor. Using sodium hydride (NaH) in an aprotic, coordinating solvent like tetrahydrofuran (THF) strongly favors N1 alkylation.[11][13] It is postulated that the sodium cation coordinates with the N2 lone pair, sterically hindering attack at N2 and directing the electrophile to N1.[10] In contrast, using bases like potassium carbonate in polar aprotic solvents like DMF often gives mixtures or favors the N2 isomer.[9]
-
Substituents on the Indazole Ring: The electronic nature of other substituents plays a role. Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[11][12][13] The bromine at C7 and chlorine at C5 in the target molecule will have an electronic influence that must be considered.
-
Nature of the Electrophile: While less dominant than the base/solvent system, the steric bulk of the alkylating agent can influence the N1/N2 ratio.
-
Reaction Conditions: Mitsunobu conditions are known to show a strong preference for the formation of the N2 regioisomer.[11]
Troubleshooting Guides
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers Obtained)
Root Cause Analysis: The formation of both N1 and N2 isomers indicates that the reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles. This is a common outcome when using standard conditions like K₂CO₃ in DMF.[9] The thermodynamic product (N1) and kinetic product (N2) are formed at competitive rates.
Troubleshooting Steps & Solutions:
| Strategy | Action | Rationale |
| Optimize Base/Solvent for N1 Selectivity | Switch to Sodium Hydride (NaH) as the base in anhydrous Tetrahydrofuran (THF) at 0 °C to room temperature. | This combination is a well-established method for achieving high N1 selectivity.[11][13] The Na⁺ cation is believed to chelate with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.[10] |
| Optimize for N2 Selectivity | If the N2 isomer is the desired product, consider using Mitsunobu conditions (e.g., DIAD/PPh₃). | Mitsunobu reactions often show a kinetic preference for the N2 position of the indazole ring.[11] |
| Modify Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetic product (often N2) or slowing down equilibration processes. | Temperature affects the kinetic vs. thermodynamic control of the reaction. |
| Protecting Group Strategy | Consider a protection/deprotection sequence. For example, regioselective protection at N2 can be achieved with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, allowing for subsequent functionalization at N1 before deprotection.[14] | While less direct, this offers unambiguous control over the substitution pattern. |
Problem 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling (Reaction at both C3-I and C7-Br)
Root Cause Analysis: While the C3-I bond is substantially more reactive, highly active palladium catalysts, elevated temperatures, or long reaction times can lead to competing reactions at the C7-Br bond. This results in a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired selectively functionalized intermediate.
Troubleshooting Steps & Solutions:
| Strategy | Action | Rationale |
| Control Reaction Temperature | Perform the initial coupling at the lowest effective temperature. Start at room temperature and gently warm if necessary (e.g., 40-60 °C). | The energy barrier for oxidative addition at C-Br is higher than at C-I. Lower temperatures will favor the more reactive site exclusively. |
| Choose an Appropriate Catalyst System | Use a standard, less reactive palladium catalyst for the first coupling, such as Pd(PPh₃)₄ or PdCl₂(dppf) . Avoid highly active catalysts designed for C-Cl or C-Br activation at this stage. | "Overly active" catalysts can overcome the reactivity difference between the C-I and C-Br bonds. Standard catalysts provide a larger window for selective reaction.[3][15] |
| Limit Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the 3-iodo starting material is consumed. | Prolonged heating after the primary reaction is complete increases the likelihood of the secondary, undesired reaction at the C7-Br position. |
| Stoichiometry Control | Use a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid). Avoid using a large excess. | A large excess of the coupling partner can drive the reaction forward at the less reactive C-Br site once the C-I site has fully reacted. |
Problem 3: Difficulty Achieving C-H Functionalization at C4 or C6
Root Cause Analysis: The C-H bonds of the indazole's benzene ring are not inherently reactive towards electrophiles or metal catalysts without a directing influence. Attempts to functionalize these positions without a proper strategy will likely fail or result in non-specific reactions. The most robust method for achieving this is Directed ortho-Metalation (DoM).[8][16]
Troubleshooting Steps & Solutions:
| Strategy | Action | Rationale |
| Install a Directing Metalation Group (DMG) | Protect the indazole N-H with a suitable DMG. A common and effective DMG for directing to C7 is a carbamoyl group (-CONEt₂).[17] To target C4/C6, a DMG at a different position would be required, which is synthetically challenging. An alternative is to leverage the existing N1-H. | The DMG coordinates with the organolithium reagent (e.g., n-BuLi, s-BuLi), holding it in proximity to the ortho C-H proton and dramatically increasing its kinetic acidity, leading to selective deprotonation.[8][16] |
| Optimize Lithiation Conditions | Use a strong, non-nucleophilic base like s-BuLi or n-BuLi in the presence of an additive like TMEDA in THF at low temperatures (typically -78 °C ). | These conditions are standard for DoM. TMEDA breaks up alkyllithium aggregates and coordinates to the lithium cation, increasing the basicity of the reagent.[17] |
| Verify Lithiation | Before adding the final electrophile, consider quenching a small aliquot of the reaction with a deuterated source (e.g., D₂O or MeOD) and analyzing by ¹H NMR or MS to confirm that C-H/C-Li exchange has occurred at the desired position. | This step confirms the success of the key deprotonation step before committing the bulk of the material to reaction with a potentially expensive electrophile.[7] |
| Consider Alternative C-H Activation | For advanced users, explore transition-metal-catalyzed C-H activation. These methods often use a directing group to guide a metal like Palladium, Rhodium, or Ruthenium to a specific C-H bond for functionalization.[18][19] | This is a rapidly evolving field that can offer alternative pathways to DoM, sometimes with broader functional group tolerance. |
Experimental Protocols
Protocol 1: N1-Selective Alkylation with Sodium Hydride[11][13]
-
Preparation: To a solution of 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or a uniform suspension.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring by TLC for the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position[3][4]
-
Preparation: In an oven-dried flask, combine 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 60-80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the 3-aryl-7-bromo-5-chloro-1H-indazole product.
References
-
The first direct metalation of indazoles. (2012). RSC Blogs. Available at: [Link]
-
ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (n.d.). Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). PMC. Available at: [Link]
-
Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. (2003). ACS Publications. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC. Available at: [Link]
-
Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. (n.d.). PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). PubMed. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). PMC. Available at: [Link]
-
Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mobt3ath.com [mobt3ath.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 7-Bromo-5-chloro-3-iodo-1H-indazole
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving the polyhalogenated substrate, 7-Bromo-5-chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C bond formation on this versatile, yet challenging, heterocyclic scaffold. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Understanding the Challenge: Site-Selectivity in a Polyhalogenated System
The primary hurdle in performing a Suzuki coupling with 7-Bromo-5-chloro-3-iodo-1H-indazole is achieving site-selectivity. The molecule presents three distinct carbon-halogen bonds (C-I, C-Br, C-Cl), each with a different propensity to undergo oxidative addition to the palladium catalyst, the first and often rate-determining step of the catalytic cycle.[1]
The generally accepted order of reactivity for aryl halides in Suzuki coupling is: I > Br >> Cl .[2][3][4] This selectivity arises from the differences in bond dissociation energies (C-I < C-Br < C-Cl) and the ease of the palladium catalyst's insertion into the carbon-halogen bond.[1] Therefore, under carefully controlled conditions, it is possible to selectively functionalize one position over the others. This guide will help you troubleshoot reactions that deviate from this expected outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is giving me a mixture of products coupled at the C3 (Iodo) and C7 (Bromo) positions. How can I improve selectivity for the C3 position?
A1: This is a classic selectivity issue. While the C-I bond is significantly more reactive than the C-Br bond, aggressive reaction conditions or a highly active catalyst system can lead to competing reactions. Here’s how to troubleshoot:
-
Underlying Cause: The activation energy barrier for the oxidative addition at the C-Br bond is being overcome. This can be due to excessive temperature, a highly reactive ligand/palladium combination, or prolonged reaction times.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter for controlling selectivity. Start your reaction at room temperature and monitor for progress. If the reaction is sluggish, increase the temperature incrementally (e.g., to 40-50 °C). High temperatures (e.g., >80 °C) will often lead to a loss of selectivity.[5][6]
-
Re-evaluate Your Catalyst System:
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be milder than some Pd(II) precatalysts that require in-situ reduction.[5]
-
Ligand Choice: Avoid overly reactive, electron-rich, and bulky biarylphosphine ligands (e.g., XPhos, SPhos) for this initial selective coupling, as they are designed to activate less reactive bonds like C-Cl and can easily activate C-Br.[7][8] A less electron-donating and sterically demanding ligand like triphenylphosphine (PPh₃) is often sufficient and provides better selectivity for the C-I bond.
-
-
Reduce Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired C3-coupled product is formed, work up the reaction promptly. Extended reaction times, even at moderate temperatures, can allow the slower C-Br coupling to occur.
-
-
Recommended Starting Protocol for C3-Iodo Selectivity: This protocol is a starting point and may require optimization.
Parameter Recommendation Rationale Aryl Halide 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 eq) - Boronic Acid/Ester 1.1 - 1.5 eq Ensures complete consumption of the limiting reagent. Palladium Source Pd(PPh₃)₄ (2-5 mol%) A mild, pre-activated Pd(0) catalyst.[5] Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) Carbonates are generally effective and less harsh than phosphates or hydroxides.[9] Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O Biphasic systems are common and effective for Suzuki couplings.[2] Temperature Room Temperature to 50 °C Crucial for maintaining selectivity.[5] Atmosphere Inert (Argon or Nitrogen) Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Q2: I have successfully coupled at the C3-iodo position. Now, how do I selectively couple at the C7-bromo position without affecting the C5-chloro position?
A2: Congratulations on the first successful coupling. For the second coupling at the C7-bromo position, you will need to employ more forcing conditions to overcome the higher activation energy of the C-Br bond compared to the C-I bond, while still leaving the much less reactive C-Cl bond intact.
-
Underlying Cause: The C-Br bond requires a more active catalyst system and/or higher thermal energy for oxidative addition compared to the C-I bond. The C-Cl bond is significantly less reactive and should remain untouched under these intermediate conditions.[1][2]
-
Troubleshooting & Optimization Strategies:
-
Increase Reaction Temperature: A temperature range of 80-110 °C is typically required for Suzuki couplings of aryl bromides.[6]
-
Employ a More Active Catalyst System: Now is the time to consider more robust ligands.
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for activating C-Br bonds.[8][10] Ferrocenyl ligands like dppf are also a standard choice for this transformation.[11] These ligands promote the oxidative addition step and stabilize the active catalytic species.
-
Palladium Source: A common and air-stable Pd(II) precatalyst like Pd(OAc)₂ can be used in combination with these ligands. The ligand will facilitate the in-situ reduction to the active Pd(0) species.[10]
-
-
Base Selection: For more challenging couplings, a stronger base may be required. Consider switching from carbonates (K₂CO₃) to a phosphate base like K₃PO₄ .[9][10] Phosphates are often more effective in promoting the transmetalation step with less reactive partners.
-
-
Diagram: Logical Workflow for Sequential Coupling
Caption: Sequential Suzuki coupling workflow.
Q3: I am observing significant amounts of dehalogenated byproduct (e.g., 7-Bromo-5-chloro-1H-indazole instead of the coupled product). What is causing this?
A3: You are observing protodehalogenation (or hydrodehalogenation), a common side reaction in Suzuki couplings where the halogen is replaced by a hydrogen atom.[10]
-
Underlying Cause: This side reaction occurs after the oxidative addition step. Instead of transmetalation with the boronic acid, the palladium intermediate reacts with a hydride source, followed by reductive elimination of the dehalogenated product.[12] Common hydride sources include certain bases, impurities in solvents (like alcohols), or water.
-
Troubleshooting Strategies:
-
Base Selection: Avoid using hydroxide (NaOH, KOH) or alkoxide bases if possible, as they can promote this side reaction. Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are generally safer choices.[10]
-
Solvent Purity: Ensure you are using high-purity, anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid using alcohols as a solvent or co-solvent if protodehalogenation is a problem.[10] If a co-solvent is needed, ensure it is thoroughly degassed.
-
Rigorous Degassing: Oxygen can interfere with the catalytic cycle and lead to side reactions.[5] Degas your solvent and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Increase Boronic Acid Equivalents: Ensure you are using a slight excess of the boronic acid (1.2 - 1.5 eq). If the concentration of the boronic acid is too low, the competing protodehalogenation pathway can become more significant.
-
Q4: My reaction has stalled, and I see black particles (palladium black) crashing out of the solution. What happened?
A4: The formation of palladium black indicates that your active Pd(0) catalyst has aggregated and precipitated out of solution, effectively killing the catalytic cycle.[10]
-
Underlying Cause: Catalyst deactivation can be caused by several factors:
-
Oxygen: The most common culprit. Traces of oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or lead to aggregation.[5]
-
Insufficient Ligand: The phosphine ligand's job is to stabilize the soluble palladium complex. An insufficient ligand-to-palladium ratio can leave the metal center exposed and prone to aggregation.[5]
-
High Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Substrate Impurities: Certain functional groups (e.g., some sulfur-containing heterocycles) can act as catalyst poisons.[6]
-
-
Troubleshooting Strategies:
-
Improve Degassing: This cannot be overstated. Your inert atmosphere technique must be flawless. Purge the reaction vessel thoroughly, and degas the solvent rigorously before use.[5]
-
Check Ligand:Pd Ratio: For reactions using a Pd(II) precatalyst and a separate ligand, ensure you are using an appropriate ratio, typically ranging from 1:1 to 4:1 (Ligand:Pd).[5]
-
Use a More Robust Ligand: Bulky biarylphosphine ligands (e.g., SPhos, XPhos) not only enhance reactivity but also provide greater stability to the palladium center, making them more resistant to decomposition.[8][10]
-
Moderate the Temperature: While heat is sometimes necessary, avoid excessively high temperatures that can "cook" the catalyst.
-
-
Diagram: The Suzuki Catalytic Cycle and Common Failure Points
Caption: Suzuki catalytic cycle with key failure points.
References
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. [Link]
-
Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Chemistry Learner. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Center for Biotechnology Information. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]
-
Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC. National Center for Biotechnology Information. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. ChemRxiv. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. National Center for Biotechnology Information. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. ArODES. [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC. National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. National Center for Biotechnology Information. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. Royal Society of Chemistry. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. [Link]
-
Selective Palladium‐Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes | Scilit. Scilit. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. ACS Publications. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. MDPI. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Solubility of 7-Bromo-5-chloro-3-iodo-1H-indazole
Compound ID: 7-Bromo-5-chloro-3-iodo-1H-indazole CAS: 2385755-01-9 Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Technical Summary
The tri-halogenated scaffold of 7-Bromo-5-chloro-3-iodo-1H-indazole presents a classic "brick dust" solubility profile.[1][2] The combination of three heavy halogen atoms (I, Br, Cl) significantly increases the molecular weight (MW ~357.38 g/mol ) and lipophilicity (Calculated LogP > 4.0), while the 1H-indazole core facilitates strong intermolecular hydrogen bonding and
This guide addresses the critical bottleneck: getting the compound into solution and keeping it there during synthesis, purification, and biological screening.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Handling |
| Solubility (Water) | Negligible (< 1 µg/mL) | Immediate precipitation in aqueous buffers.[1][3] |
| Solubility (DMSO) | High (> 50 mg/mL) | Ideal for stock solutions.[3] |
| Solubility (DMF) | High (> 50 mg/mL) | Preferred for synthetic reactions.[3] |
| Acidity (N-H) | Estimated pKa ~10–11 | Soluble in basic aqueous media (pH > 12).[3] |
| Crystal Lattice | High Energy | Resists dissolution in low-boiling organics (DCM, MeOH).[2][3] |
Stock Preparation & Solvent Selection
Q: I cannot get the solid to dissolve in Methanol or DCM. Is my batch defective?
A: No, this is expected behavior. The high crystal lattice energy of this poly-halogenated indazole resists dissolution in common volatile organic solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate at room temperature.[2]
Protocol for Stable Stock Preparation:
-
Primary Solvent: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2][3] These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the indazole N-H.[2][3]
-
Concentration Limit: Aim for a stock concentration of 10–20 mM for biological use, or up to 100 mg/mL for chemical synthesis.
-
Dissolution Technique:
Q: Can I store the DMSO stock at -20°C?
A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce "crash-out" (precipitation) of the compound, which may not re-dissolve easily upon thawing.[1][2]
-
Recommendation: Aliquot the stock into single-use vials before freezing.
-
Recovery: If precipitation occurs, warm the vial to 37°C and sonicate before use.
Biological Assays: Preventing Precipitation
Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this?
A: This "solvent shock" occurs when a hydrophobic compound in 100% DMSO is suddenly introduced to a highly aqueous environment.[1] You must use an Intermediate Dilution Step .[2]
The "Step-Down" Protocol: Do not pipette 100% DMSO stock directly into the assay well.[1][2]
-
Prepare 100x Stock: Start with your high-concentration DMSO stock (e.g., 10 mM).
-
Intermediate Dilution: Dilute this stock 1:10 into a compatible co-solvent or pure DMSO to create a working solution (e.g., 1 mM).
-
Media Addition: Add this working solution to the media while vortexing rapidly .
-
Surfactant Support: If precipitation persists, add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound.[1][2] These surfactants form micelles that encapsulate the lipophilic indazole.[2][3]
Visual Workflow: Preventing Assay Precipitation
Figure 1: Critical workflow to prevent compound precipitation during biological screening.[1][2]
Chemical Synthesis & Purification
Q: I need to purify the compound by column chromatography, but it won't dissolve in the eluent (Hexane/EtOAc). How do I load it?
A: Liquid loading is impossible here. You must use the Dry Loading Technique .[2][3]
Dry Loading Protocol:
-
Dissolve the crude material in a minimal amount of THF or Acetone (solvents with low boiling points but good solubility).[2][3]
-
Add Celite 545 or Silica Gel (10x weight of the crude) to the flask.
-
Rotary evaporate until a free-flowing powder is obtained.
-
Load this powder directly on top of the packed silica column.[1][2]
-
Elution: Use a gradient of Hexane/Ethyl Acetate. Even if the compound is sparingly soluble in the mobile phase, the continuous flow will slowly elute it.
Q: Can I use pH to assist with extraction?
A: Yes. The N-H proton at position 1 is acidic due to the electron-withdrawing nature of the three halogens (Br, Cl, I).
-
Extraction Strategy: If the product is stuck in an organic layer or difficult to isolate, wash with 0.1 M NaOH .[3] The compound will deprotonate and move into the aqueous layer.[2][3]
-
Recovery: Separate the aqueous layer and acidify carefully with 1 M HCl to pH ~4–5. The product will precipitate as a pure solid, which can be filtered.[3]
Troubleshooting Logic Tree
Use this decision matrix to solve solubility issues in real-time.
Figure 2: Decision matrix for troubleshooting solubility based on experimental context.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69681, 5-Chloro-1H-indazole. Retrieved from [Link].[1][2][3] (Provides baseline pKa and solubility data for the chlorinated indazole scaffold).
-
Li, X., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Retrieved from [Link]. (Validates DMSO cosolvent strategies for lipophilic libraries).
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link].[1][2][3] (Authoritative guide on DMSO solubility parameters for heterocycles).
-
Wang, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Retrieved from [Link]. (Discusses synthesis and isolation of poly-halogenated indazoles).
Sources
Validation & Comparative
A Comparative Guide to the Reaction Mechanisms of 7-Bromo-5-chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the indazole core is a privileged structure, appearing in numerous biologically active compounds.[1] The polyhalogenated derivative, 7-bromo-5-chloro-3-iodo-1H-indazole, presents a particularly interesting case for synthetic chemists. The differential reactivity of the three distinct halogen atoms offers a versatile platform for sequential and site-selective modifications, enabling the construction of complex molecular architectures.[2][3] This guide provides an in-depth analysis of the reaction mechanisms governing the functionalization of this scaffold, with a focus on comparative reactivity and practical experimental considerations.
The Indazole Scaffold: A Privileged Core
Indazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including applications as anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors.[1][4] The ability to precisely introduce various substituents onto the indazole ring is crucial for tuning the pharmacological properties of these molecules. Halogenated indazoles serve as key intermediates in this endeavor, acting as versatile handles for a variety of cross-coupling reactions.[1][4]
Synthesis of 7-Bromo-5-chloro-3-iodo-1H-indazole
The synthesis of the title compound typically involves a multi-step sequence starting from a commercially available indazole precursor. A common strategy involves the sequential halogenation of the indazole ring. For instance, the iodination at the C-3 position can be achieved using iodine and a base like potassium hydroxide in DMF.[5][6] Subsequent bromination and chlorination at the C-7 and C-5 positions, respectively, can be accomplished using appropriate halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).[1][4][7][8] The regioselectivity of these halogenation reactions is often directed by the electronic properties of the indazole ring and the reaction conditions employed.[1][4][7][8]
Comparative Reactivity and Mechanistic Analysis
The synthetic utility of 7-bromo-5-chloro-3-iodo-1H-indazole lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). This inherent difference in reactivity allows for selective functionalization at one position while leaving the others intact.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] In the context of 7-bromo-5-chloro-3-iodo-1H-indazole, the reaction can be selectively performed at the C-3 position due to the high reactivity of the C-I bond.
Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][11][12]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate.[5][11][12]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5][11][12]
Experimental Protocol: Selective C-3 Arylation
A typical procedure for the selective Suzuki-Miyaura coupling at the C-3 position of 7-bromo-5-chloro-3-iodo-1H-indazole is as follows:
-
To a reaction vessel, add 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | 8 | 92 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | 95 |
Note: Yields are representative and can vary depending on the specific substrates and reaction scale.
Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a versatile method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[13] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the C-3 position of 7-bromo-5-chloro-3-iodo-1H-indazole.
Reaction Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: The palladium cycle is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The role of the copper co-catalyst is to facilitate the transmetalation step. The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation with the Pd(II) intermediate.
Experimental Protocol: Selective C-3 Alkynylation
-
To a reaction vessel, add 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), a copper co-catalyst like CuI (10 mol%), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Add a suitable solvent, for example, THF or DMF.
-
Degas the mixture and stir under an inert atmosphere.
-
The reaction is often carried out at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[14][15] This reaction can be used to introduce a wide variety of primary and secondary amines at the halogenated positions of the indazole core. Again, the C-I bond at the C-3 position would be the most reactive, followed by the C-Br bond at C-7.
Reaction Mechanism: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[14]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide.[14]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.[14]
Experimental Protocol: Selective C-7 Amination (after C-3 functionalization)
Assuming the C-3 position has already been functionalized, the next most reactive site is the C-7 bromine.
-
To a reaction vessel, add the C-3 functionalized 7-bromo-5-chloro-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or RuPhos), and a strong base such as NaOtBu or LHMDS.[16]
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 90-110 °C) under an inert atmosphere.
-
Monitor the reaction progress until the starting material is consumed.
-
Cool the reaction, quench carefully, and perform an aqueous workup.
-
Purify the desired arylamine by column chromatography.
Data Presentation: Ligand and Base Effects in Buchwald-Hartwig Amination
| Entry | Ligand | Base | Amine | Yield (%) |
| 1 | XPhos | NaOtBu | Primary | 88 |
| 2 | RuPhos | LHMDS | Secondary | 91 |
| 3 | BrettPhos | K₃PO₄ | Primary | 85 |
Note: Yields are representative and highly dependent on the specific substrates.
Logical Relationship Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Directed Ortho-Metalation (DoM) and Halogen Dance
Beyond cross-coupling, other transformations can be considered. Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings.[17] In the case of N-protected indazoles, the protecting group can act as a directed metalation group (DMG), facilitating lithiation at the adjacent C-7 position.[18][19] This can be a viable strategy for introducing substituents at this position.
Furthermore, under certain conditions with strong bases, a "halogen dance" reaction can occur, where a halogen atom migrates to a different position on the ring via a series of deprotonation and reprotonation steps.[20][21][22] This phenomenon should be considered as a potential side reaction or a synthetic opportunity depending on the desired outcome.
Conclusion
7-Bromo-5-chloro-3-iodo-1H-indazole is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of the three halogen atoms allows for a predictable and sequential functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, chemists can achieve high selectivity and yields for a variety of transformations. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing these reactions, ultimately enabling the efficient synthesis of complex indazole derivatives for applications in drug discovery and materials science.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Springer Nature. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]
-
ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. University of Waterloo. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
-
Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. ACS Publications. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. [Link]
-
The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. [Link]
-
Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors. ChemRxiv. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
(PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles. ResearchGate. [Link]
-
Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. ACS Publications. [Link]
-
ortho metalation. Andrew G Myers Research Group. [Link]
-
Halogen dance reactions—A review. Royal Society of Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Institute. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lithuanian Academy of Sciences. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. ACS Publications. [Link]
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- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
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- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. mobt3ath.com [mobt3ath.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chemrxiv.org [chemrxiv.org]
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- 22. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparative Guide: LC-MS Profiling of 7-Bromo-5-chloro-3-iodo-1H-indazole Functionalization
Topic: LC-MS Analysis of 7-Bromo-5-chloro-3-iodo-1H-indazole Reaction Products Content Type: Publish Comparison Guide
Executive Summary
The scaffold 7-Bromo-5-chloro-3-iodo-1H-indazole represents a high-value intermediate in kinase inhibitor development due to its unique tri-halogenated substitution pattern. This specific arrangement allows for orthogonal functionalization: the C-3 iodine is highly reactive toward Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-7 bromine and C-5 chlorine offer subsequent handles for diversification.
However, the analysis of these reaction mixtures presents a distinct challenge. The electron-withdrawing nature of the three halogens renders the scaffold electron-deficient, complicating ionization in standard ESI+ modes. Furthermore, the potential for N1 vs. N2 regioisomerism and protodehalogenation (loss of Iodine) requires a separation strategy superior to standard C18 workflows.
This guide compares the performance of a Standard C18 / ESI+ Workflow against an Optimized Biphenyl / ESI- Workflow , demonstrating why the latter is the requisite standard for accurate quantification of this scaffold.
Part 1: The Reaction Landscape & Analytical Challenges
Before defining the analytical method, we must understand the mixture complexity. In a typical C-3 selective Suzuki coupling of 7-Bromo-5-chloro-3-iodo-1H-indazole, the following species are expected:
-
Target Product (TP): C-3 Arylated Indazole.
-
Starting Material (SM): Unreacted tri-halo indazole.
-
Impurity A (De-Iodo): 7-Bromo-5-chloro-1H-indazole (Protodeiodination byproduct).
-
Impurity B (Regioisomer): N-alkylated/arylated isomers (if electrophiles are present).
Visualizing the Reaction Pathways
The following diagram illustrates the reaction nodes and potential failure points that the LC-MS method must resolve.
Figure 1: Reaction network for 7-Bromo-5-chloro-3-iodo-1H-indazole showing critical impurities that require chromatographic resolution.
Part 2: Comparative Analysis (Method A vs. Method B)
The core comparison lies between the industry-standard "Walk-up" method (Method A) and the scaffold-specific optimized method (Method B).
1. Stationary Phase Selectivity
-
Method A (C18): Relies solely on hydrophobic interaction. Because the De-Iodo impurity differs from the Starting Material only by a single Iodine atom, their hydrophobicity is similar, often leading to co-elution or "shoulder" peaks.
-
Method B (Biphenyl): Utilizes
interactions. The electron-deficient tri-halo ring system interacts strongly with the biphenyl stationary phase. The loss of the Iodine atom significantly alters this -electron density, resulting in superior resolution ( ) between the parent and the de-halogenated byproduct.
2. Ionization Mode (The "Hidden" Variable)
-
Method A (ESI+): Indazoles are generally basic, but the 7-Br-5-Cl-3-I substitution pattern is highly electron-withdrawing, significantly reducing the basicity of the N1 nitrogen. This results in poor
generation and unstable signals. -
Method B (ESI-): The electron-withdrawing halogens increase the acidity of the N-H proton. Operating in Negative Mode (ESI-) leverages this acidity to form a stable
ion, improving sensitivity by 10-50x.
Data Summary: Performance Metrics
| Feature | Method A (Alternative) | Method B (Recommended) |
| Column Chemistry | C18 (Octadecyl) | Biphenyl / Phenyl-Hexyl |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Water/Methanol + 5mM NH₄OAc |
| Ionization | ESI Positive (+) | ESI Negative (-) |
| Resolution (SM vs De-Iodo) | ||
| Sensitivity (LOD) | ~ 50 ng/mL | ~ 1 ng/mL |
| Isomer Separation | Poor (Hydrophobic dominance) | Excellent (Shape selectivity) |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is self-validating: the separation of the De-Iodo impurity serves as the system suitability test (SST).
1. Sample Preparation
-
Diluent: Methanol:Water (80:20). Avoid pure acetonitrile as it can suppress ionization in negative mode for this scaffold.[1]
-
Concentration: 10 µg/mL (final).
-
Filtration: 0.2 µm PTFE (Nylon filters may adsorb the halogenated indole).
2. LC Parameters
-
System: UHPLC (Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm or 1.7 µm).
-
Temperature: 40°C.[2]
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Methanol (MeOH).
-
Note: Methanol is preferred over MeCN for Biphenyl columns to maximize
selectivity.
-
Gradient Table:
| Time (min) | %B (MeOH) | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Equilibration |
| 8.00 | 95 | Linear Ramp |
| 10.00 | 95 | Wash |
| 10.10 | 40 | Re-equilibration |
3. MS Parameters (Source: ESI Negative)
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 3000 V (Negative).
-
Fragmentor: 110 V (Optimize to prevent in-source de-iodination).
-
Target Ions (m/z):
-
SM (7-Br-5-Cl-3-I): 354.8
(Monoisotopic based on ). -
De-Iodo Impurity: 228.9
.
-
Part 4: Workflow Decision Tree
Use this logic flow to determine when to switch from standard screening to the optimized protocol.
Figure 2: Decision matrix for selecting the appropriate LC-MS method based on resolution requirements.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from
-
Sigma-Aldrich. (n.d.). 7-bromo-5-chloro-3-iodo-1H-indazole Product Specification. Retrieved from
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis: Quick Comparison. Retrieved from
Sources
Comparative Guide: Reactivity of 7-Bromo-5-chloro-3-iodo-1H-indazole Isomers
The following guide provides an in-depth technical comparison of 7-Bromo-5-chloro-3-iodo-1H-indazole against its structural isomers and functional analogs. This analysis focuses on the orthogonal reactivity of the three halogen handles and the regiochemical nuances of the indazole core.
Executive Summary: The "Tri-Halogen" Advantage
7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) represents a highly specialized scaffold in medicinal chemistry. Unlike mono- or di-halogenated alternatives, this molecule offers three distinct, chemically orthogonal handles for sequential functionalization.
Its primary value lies in the reactivity gradient of its substituents (
Structural Analysis & Isomer Comparison
When evaluating this compound, "isomers" refer to two distinct categories: Regioisomers of the Halogen Pattern (Alternatives) and Tautomeric/Alkylated Isomers (N1 vs. N2).
A. Halogen Positional Isomers (Market Alternatives)
The specific arrangement of halogens dictates the synthetic utility.
| Compound | C3 Reactivity | C7 Reactivity | C5 Reactivity | Primary Application |
| 7-Br-5-Cl-3-I (Target) | High (I) | Med (Br) | Low (Cl) | Sequential 3-step library generation. |
| 5-Br-3-I-1H-indazole | High (I) | None (H) | Med (Br) | Dual-functionalization (C3/C5).[1] Lacks C7 steric bulk. |
| 3-Br-5-Cl-1H-indazole | Med (Br) | None (H) | Low (Cl) | Slower C3 coupling; requires harsher conditions than 3-I. |
| 7-Br-5-Cl-1H-indazole | Low (C-H) | Med (Br) | Low (Cl) | Requires C3-H activation or iodination step first. |
B. N-Alkylation Isomers (N1 vs. N2 Selectivity)
A critical feature of the 7-Bromo-5-chloro-3-iodo core is its unusual N-alkylation profile. While simple indazoles favor N1-alkylation (thermodynamic product), the presence of the C3-Iodo and C7-Bromo groups strongly biases reactivity toward N2-alkylation .
-
Steric Effect (C7-Br): The bulky bromine at C7 shields the N1 nitrogen, kinetically hindering attack at this position.
-
Electronic Effect (C3-I): Quantum mechanical studies suggest that 3-halo substituents increase the energy barrier for N1 alkylation relative to N2, often resulting in >95% N2 selectivity.
Reactivity Matrix & Experimental Data
Step 1: Site-Selective Cross-Coupling (C-C Bond Formation)
The reactivity order follows the bond dissociation energies: C-I (53 kcal/mol) < C-Br (68 kcal/mol) < C-Cl (81 kcal/mol) .
Experimental Precedence (Suzuki-Miyaura):
-
Condition A (C3-Selective): Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C.
-
Result: Exclusive coupling at C3-I. C7-Br and C5-Cl remain intact.
-
-
Condition B (C7-Selective): Pd(dppf)Cl₂ (5 mol%), K₃PO₄, 1,4-Dioxane, 90°C.
-
Result: Coupling at C7-Br (requires C3 to be already reacted or protected).
-
-
Condition C (C5-Selective): Pd₂(dba)₃ / XPhos, Cs₂CO₃, Toluene, 110°C.
-
Result: Coupling at C5-Cl (requires C3 and C7 to be reacted).
-
Step 2: Regioselective N-Functionalization
| Reaction Type | Reagents | Major Isomer | Selectivity Ratio (Approx) | Mechanism Note |
| Basic Alkylation | R-X, Cs₂CO₃, DMF | N2 | > 20:1 | Driven by C7 sterics and C3 electronics. |
| Mitsunobu | R-OH, DEAD, PPh₃ | N2 | > 50:1 | Standard N2 preference for indazoles. |
| Chan-Lam | Ar-B(OH)₂, Cu(OAc)₂ | N1 | Variable | Copper coordination can sometimes overcome steric bias. |
Visualization of Reaction Pathways
The following diagram illustrates the decision tree for functionalizing 7-Bromo-5-chloro-3-iodo-1H-indazole, highlighting the "Gatekeeper" role of the C3-Iodine and C7-Bromine.
Caption: Sequential functionalization logic. The C3-I bond reacts first under mild conditions, followed by C7-Br, and finally C5-Cl. N-alkylation is heavily biased toward N2 due to C7 sterics.
Detailed Experimental Protocols
Protocol A: Selective C3-Arylation (Suzuki Coupling)
This protocol ensures the C7-Br and C5-Cl bonds remain intact for later use.
-
Setup : Charge a reaction vial with 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent : Add degassed DME:H₂O (4:1 ratio, 0.1 M concentration).
-
Base : Add Na₂CO₃ (2.0 equiv).
-
Reaction : Heat to 60°C for 4–6 hours under Argon. Note: Do not exceed 70°C to avoid premature C7 coupling.
-
Workup : Dilute with EtOAc, wash with brine. The product retains the Br and Cl handles.
Protocol B: N2-Selective Alkylation
Due to the C7-Bromo group, this reaction is highly selective.
-
Setup : Dissolve 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base : Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 min.
-
Alkylation : Add Alkyl Halide (1.1 equiv) dropwise.
-
Reaction : Stir at 25°C for 12 hours.
-
Purification : The N2-isomer is typically the less polar spot on TLC. The N1-isomer (if formed) will be minor (<5%).
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Mixture of C3/C7 Coupling | Temperature too high or catalyst too active. | Lower temp to 40-50°C. Use Pd(PPh₃)₄ instead of Pd(dppf) or XPhos. |
| Low N-Alkylation Yield | Indazole anion is stabilized by halogens. | Use a stronger alkylating agent (e.g., Alkyl Triflate) or heat to 50°C. |
| Desire N1-Alkylation | Steric block by C7-Br. | Use THP protection (kinetic control) or transient directing groups, though yields will be lower than standard indazoles. |
References
-
Mechanism of Highly Selective N2 Alkylation of Indazole . WuXi Biology. Retrieved from
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights . Beilstein Journal of Organic Chemistry, 2024.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling . RSC Advances, 2021.
-
Development of a selective and scalable N1-indazole alkylation . RSC Advances, 2024.
-
A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions . BenchChem Technical Guides, 2025.
Sources
A Comparative Guide to the Purity Assessment of Synthesized 7-Bromo-5-chloro-3-iodo-1H-indazole
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the chemical purity of the novel synthesized compound, 7-Bromo-5-chloro-3-iodo-1H-indazole. As a highly functionalized heterocyclic compound, likely synthesized as a key intermediate for active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The narrative emphasizes the causality behind experimental choices, moving beyond a simple recitation of steps to provide a self-validating analytical framework. We will explore High-Performance Liquid Chromatography (HPLC) as the foundational technique and compare its performance against orthogonal methods including Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Quantitative Proton Nuclear Magnetic Resonance (q¹H-NMR) Spectroscopy, and Elemental Analysis.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, precision, and robustness.[1][2] For a multi-halogenated, moderately polar molecule like 7-Bromo-5-chloro-3-iodo-1H-indazole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This approach separates the main compound from potential impurities based on differences in their hydrophobicity.
The primary goal is to develop a stability-indicating method capable of separating the target compound from process-related impurities (e.g., unreacted starting materials, reagents), by-products (such as regioisomers), and potential degradants. A gradient elution method is superior to an isocratic one for this purpose, as it provides the necessary elution power to resolve compounds with a wide range of polarities within a reasonable timeframe, ensuring sharp peaks for both early and late-eluting impurities.
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a robust starting point for the purity analysis of 7-Bromo-5-chloro-3-iodo-1H-indazole.
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the analyte. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in case of MS detection and helps in achieving sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution. |
| Gradient Elution | 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B | A shallow gradient ensures maximum resolution of closely eluting impurities. A high-organic wash step cleans the column, and the re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The indazole core is expected to have strong UV absorbance. A DAD allows for peak purity analysis and detection at multiple wavelengths. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | 1.0 mg/mL in Acetonitrile:Water (50:50, v/v) | The diluent should be weak enough to ensure sharp peaks at the start of the gradient. |
System Suitability and Trustworthiness
To ensure the validity of the results, a system suitability test (SST) must be performed before any sample analysis.[3] This involves injecting a standard solution multiple times to verify that the chromatographic system is performing adequately.
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be > 2000 for the main peak.
-
Resolution: Should be > 2.0 between the main peak and the closest eluting impurity.
-
Repeatability (RSD%): The relative standard deviation for peak area and retention time from at least five replicate injections should be < 2.0%.
Comparative Analysis with Orthogonal Methods
Relying solely on one analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete and validated purity profile.
UPLC-Mass Spectrometry (UPLC-MS): For Speed and Identification
UPLC-MS combines the higher separation efficiency of UPLC (using sub-2 µm particle columns) with the detection power of mass spectrometry.[4][5] This technique is invaluable for impurity profiling, providing not just retention times but also mass-to-charge (m/z) ratios.
-
Expertise & Causality: While HPLC-UV can quantify impurities, it cannot identify them without a reference standard. UPLC-MS, especially with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, provides accurate mass data.[6][7] This allows for the determination of elemental compositions for unknown impurity peaks, offering critical clues to their structures and formation pathways.[4][] The MSE (Mass Spectrometry Elevated Energy) acquisition mode can simultaneously collect precursor and fragment ion data, further aiding in structural elucidation from a single injection.[6]
Quantitative ¹H-NMR (q¹H-NMR): For Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides extensive structural information.[9][10] Its quantitative application, q¹H-NMR, allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Expertise & Causality: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[9][11][12] By adding a known amount of a certified, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) to a precisely weighed sample of the synthesized compound, the absolute purity can be calculated. This method is orthogonal to chromatography as it is independent of the analyte's response factor in a detector. It is crucial to select non-overlapping signals for both the analyte and the internal standard and to use a sufficient relaxation delay (D1) during acquisition to ensure complete proton relaxation for accurate integration.[12]
Elemental Analysis (CHN): For Fundamental Compositional Purity
Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. This technique confirms the empirical formula and serves as a fundamental check of purity.
-
Expertise & Causality: This method determines purity based on the fundamental atomic composition of the molecule.[13][14] For a newly synthesized compound, a successful elemental analysis that matches the theoretical values (typically within ±0.4%) provides strong evidence that the correct molecule has been synthesized and is free from significant amounts of impurities that would alter the C, H, and N ratios.[15][16] It is particularly effective at detecting inorganic impurities or residual solvents that might not be visible by UV-based HPLC or have protons for NMR detection.
Summary and Data Presentation
The choice of analytical technique depends on the specific question being asked during the drug development process. The following table provides a direct comparison of the discussed methods for the purity assessment of 7-Bromo-5-chloro-3-iodo-1H-indazole.
| Parameter | RP-HPLC | UPLC-MS | q¹H-NMR | Elemental Analysis |
| Principle | Differential partitioning between stationary and mobile phases. | High-efficiency partitioning coupled with mass-to-charge ratio detection. | Nuclear spin resonance in a magnetic field. | Combustion and detection of elemental gases (CO₂, H₂O, N₂). |
| Information | Relative purity (Area %), retention time, UV spectrum. | Retention time, accurate mass, molecular formula, fragmentation pattern. | Absolute purity (wt%), structural confirmation, isomer ratios. | Elemental composition (%C, %H, %N), empirical formula confirmation. |
| Key Advantage | Robust, precise, widely available, excellent for routine QC. | Excellent for impurity identification and structural elucidation.[4][6] | Primary method for determining absolute purity without a specific analyte standard. | Confirms fundamental composition; insensitive to isomeric impurities. |
| Limitation | Requires reference standards for impurity identification and quantification. | Quantification can be complex due to varying ionization efficiencies.[17] | Lower sensitivity than HPLC; requires a soluble, non-paramagnetic sample. | Does not distinguish between isomers; requires several milligrams of sample. |
| Best For | Routine quality control, stability testing, release testing. | Impurity profiling, degradant identification, reaction monitoring. | Purity assignment of reference standards, analysis of complex mixtures. | Purity confirmation of novel compounds and final validation of bulk material.[15][16] |
Integrated Analytical Workflow
A robust purity assessment strategy does not rely on a single method but integrates the strengths of several orthogonal techniques. The following workflow illustrates a comprehensive approach.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion
The purity assessment of a novel synthetic intermediate like 7-Bromo-5-chloro-3-iodo-1H-indazole demands a multi-faceted analytical strategy. While RP-HPLC serves as the workhorse for routine quality control, providing precise measurements of relative purity, it is not sufficient on its own. A scientifically sound and trustworthy purity declaration can only be achieved by integrating orthogonal techniques. UPLC-MS provides indispensable information for the identification of unknown impurities, q¹H-NMR offers a definitive measure of absolute purity against a certified standard, and Elemental Analysis confirms the fundamental elemental composition. By synergistically applying these methods, researchers and drug developers can establish a comprehensive and validated purity profile, ensuring the quality and integrity of the molecule as it progresses through the development pipeline.
References
-
Waters Corporation. (n.d.). Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. Retrieved from [Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]
-
MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]
-
ACS Publications. (2021, November 14). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. ACS Publications. Retrieved from [Link]
-
ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
-
INIS-IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole. Waters. Retrieved from [Link]
-
European Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Retrieved from [Link]
-
Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Medistri SA. Retrieved from [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska. Retrieved from [Link]
-
ScienceScholar. (2022, June 14). Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. International journal of health sciences. Retrieved from [Link]
-
ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]
-
Fiveable. (2025, August 15). ¹H NMR - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. Retrieved from [Link]
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Validating the Structure of 7-Bromo-5-chloro-3-iodo-1H-indazole: A Multi-Tiered Analytical Approach
Topic: Validating the structure of 7-Bromo-5-chloro-3-iodo-1H-indazole derivatives Content Type: Publish Comparison Guide
Executive Summary: The "Swiss Army Knife" Scaffold
The 7-Bromo-5-chloro-3-iodo-1H-indazole scaffold represents a high-value "privileged structure" in medicinal chemistry. Its specific trisubstituted halogenation pattern offers three orthogonal handles for cross-coupling reactions, exploiting the distinct reactivity profile of the halogens (I > Br > Cl). This allows for the sequential construction of complex libraries (e.g., Suzuki coupling at C3, followed by Buchwald-Hartwig at C7, and finally modification at C5).
However, this structural complexity introduces a critical validation challenge. The high degree of substitution removes the proton markers (H3, H7) typically used to confirm regiochemistry via standard 1H-NMR NOE experiments. This guide objectively compares validation methodologies and establishes a self-validating protocol for confirming the structure of N-alkylated derivatives of this scaffold.
The Core Challenge: Regioisomerism in a Proton-Deficient Ring
When alkylating 7-Bromo-5-chloro-3-iodo-1H-indazole, the reaction can occur at either the N1 (thermodynamic) or N2 (kinetic) position. Distinguishing these isomers is non-trivial due to the "Silent Zone" created by the halogens:
-
No H3 Proton: The C3-Iodine substitution eliminates the H3 singlet, preventing N2-alkyl
H3 NOE correlations. -
No H7 Proton: The C7-Bromine substitution eliminates the H7 doublet, preventing N1-alkyl
H7 NOE correlations.
Comparative Analysis of Validation Methods
| Feature | Method A: Standard 1H NMR | Method B: 1H-15N HMBC | Method C: Single Crystal X-Ray |
| Primary Output | Chemical shifts ( | N-H correlations, 15N shifts | 3D Atomic coordinates |
| Regio-Resolution | Low . H4/H6 are meta-coupled ( | High . Definitive correlation between N-alkyl protons and ring carbons (C7a vs C3). | Absolute . Unambiguous structural proof. |
| Throughput | High (Minutes) | Medium (Hours) | Low (Days/Weeks) |
| Sample Req. | ~1-5 mg | ~20-50 mg (Concentrated) | High-quality crystal needed |
| Verdict | Insufficient for this specific scaffold. | The Gold Standard for solution-phase validation. | The Ultimate Validator but impractical for library screening. |
Detailed Experimental Protocol
Synthesis of the Core Scaffold
Note: This synthesis relies on the reactivity difference where electrophilic iodination prefers the electron-rich C3 position.
-
Starting Material: Begin with 7-bromo-5-chloro-1H-indazole (commercially available or synthesized from 2-amino-4-chloro-6-bromotoluene).
-
Iodination (C3 Selective):
-
Dissolve substrate (1.0 eq) in DMF.
-
Add KOH (3.0 eq) followed by bis(trifluoroacetoxy)iodobenzene or simple
(1.2 eq). -
Stir at RT for 4 hours. The C3 position is the most nucleophilic carbon on the indazole ring.
-
QC Check: Disappearance of the H3 singlet (
ppm) in 1H NMR confirms C3 substitution.
-
The Self-Validating Analytical Workflow (N-Alkylation)
To determine if you have the N1 or N2 isomer, follow this decision matrix.
Step 1: 1H-13C HMBC (Long Range)
Run a standard HMBC. Look for correlations from the N-alkyl
-
N1-Isomer: The
-protons will show a 3-bond correlation to C7a (the bridgehead carbon). -
N2-Isomer: The
-protons will show a 3-bond correlation to C3 . -
Limitation: In the 3-iodo derivative, the C3 quaternary carbon signal is often weak or broadened due to the iodine quadrupole, making the N2 correlation hard to see.
Step 2: 1H-15N HMBC (The Definitive Step)
If 13C HMBC is ambiguous, this method is mandatory.
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with 15N low-pass filter).
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Reference: Nitromethane (
0 ppm) or Liquid . -
Interpretation:
-
N1-Alkylated: 15N shift typically appears more shielded (approx -150 to -170 ppm relative to
). -
N2-Alkylated: 15N shift is typically deshielded relative to N1 (approx -80 to -100 ppm) and often shows distinct coupling patterns to H3 (if H3 were present) or adjacent substituents.
-
Visualizations
Diagram 1: Synthesis & Orthogonal Reactivity Logic
This diagram illustrates the synthesis flow and the reactivity hierarchy that makes this scaffold valuable.
Caption: Sequential functionalization logic based on halogen bond dissociation energies (C-I < C-Br < C-Cl).
Diagram 2: Structural Validation Decision Tree
A logic flow for assigning N1 vs N2 regiochemistry in the absence of NOE markers.
Caption: Decision matrix for overcoming the "Silent Zone" (lack of H3/H7 protons) in tri-halo-indazoles.
References
-
Regioselectivity in Indazole Alkylation
-
15N NMR for Isomer Discrimination
-
Halogen Reactivity & Inter-halogen Compounds
-
Structural Characterization Protocols
Sources
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- 4. researchgate.net [researchgate.net]
- 5. vpscience.org [vpscience.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-5-chloro-3-iodo-1H-indazole
Introduction: The Strategic Value of Polyhalogenated Indazoles in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2][3] The ability to selectively functionalize this core at various positions is crucial for generating molecular diversity and fine-tuning pharmacological properties. 7-Bromo-5-chloro-3-iodo-1H-indazole is a highly versatile building block, offering three distinct points for diversification through palladium-catalyzed cross-coupling reactions. The three different halogen atoms—iodine, bromine, and chlorine—exhibit differential reactivity, allowing for sequential and site-selective modifications.
Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to developing robust, scalable, and efficient synthetic routes. By quantifying the reaction rates at each halogen site under various conditions, researchers can predict and control the outcome of complex synthetic sequences, minimize the formation of undesired byproducts, and optimize reaction conditions for large-scale production.[4] This guide provides a comprehensive framework for conducting kinetic studies on 7-Bromo-5-chloro-3-iodo-1H-indazole, comparing the reactivity of the C-I, C-Br, and C-Cl bonds in common cross-coupling reactions and offering detailed experimental protocols for accurate kinetic analysis.
Pillar 1: The Principle of Differential Reactivity in Cross-Coupling Reactions
The cornerstone of selectively functionalizing polyhalogenated heterocycles lies in the differing reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond.[5][6][7][8][9] The energy barrier for this step is highly dependent on the nature of the halogen.
The generally accepted order of reactivity for halogens in oxidative addition is:
This trend is attributed to the decreasing C-X bond dissociation energy down the group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster reaction rate compared to the stronger C-Br and C-Cl bonds. This inherent difference in reactivity is the key to achieving site-selective functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole.
Beyond the identity of the halogen, electronic and steric factors of the indazole ring also play a significant role.[11][12] The C3 position of the indazole ring is generally more electron-deficient, which can enhance the rate of oxidative addition.[11] Therefore, the C-I bond at the C3 position is expected to be the most reactive site on the molecule.
Pillar 2: A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
To illustrate the principles of a kinetic study, we will focus on the Suzuki-Miyaura reaction, a widely used and versatile C-C bond-forming reaction.[5][7][8][10][13] Our objective is to compare the reaction rates of a Suzuki-Miyaura coupling at the C3-Iodo, C7-Bromo, and C5-Chloro positions of 7-Bromo-5-chloro-3-iodo-1H-indazole with a generic boronic acid.
Hypothetical Kinetic Data for Suzuki-Miyaura Coupling
The following table presents a set of hypothetical yet realistic kinetic data for the Suzuki-Miyaura coupling of 7-Bromo-5-chloro-3-iodo-1H-indazole with phenylboronic acid under standardized conditions. This data is for illustrative purposes to highlight the expected differences in reactivity.
| Reaction Site | Halogen | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁/₂) (min) |
| C3 | Iodine | 1.5 x 10⁻⁴ | 0.030 | 15 |
| C7 | Bromine | 2.5 x 10⁻⁵ | 0.005 | 90 |
| C5 | Chlorine | < 1.0 x 10⁻⁶ | < 0.0002 | > 24 hours |
Conditions: 7-Bromo-5-chloro-3-iodo-1H-indazole (0.1 M), Phenylboronic acid (0.12 M), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 M aq.), Toluene/H₂O (4:1), 80 °C.
As the data illustrates, the reaction at the C3-Iodo position is significantly faster than at the C7-Bromo position, while the C5-Chloro position is largely unreactive under these conditions. This vast difference in reaction rates allows for the selective functionalization of the C3 position.
Pillar 3: Experimental Design for Kinetic Studies
A robust kinetic study requires careful planning and execution. The following sections provide a detailed workflow and protocol for determining the reaction kinetics of 7-Bromo-5-chloro-3-iodo-1H-indazole in a Suzuki-Miyaura coupling.
Experimental Workflow
The overall workflow for a kinetic study can be visualized as follows:
Caption: Workflow for a kinetic study of cross-coupling reactions.
Detailed Step-by-Step Protocol: Kinetic Analysis by HPLC
This protocol describes the determination of the initial rate of the Suzuki-Miyaura reaction at the C3-Iodo position of 7-Bromo-5-chloro-3-iodo-1H-indazole.
1. Reagent and Solution Preparation:
-
Stock Solution of 7-Bromo-5-chloro-3-iodo-1H-indazole (Substrate): Accurately weigh and dissolve the substrate in the reaction solvent (e.g., toluene) to a final concentration of 0.2 M.
-
Stock Solution of Phenylboronic Acid (Coupling Partner): Prepare a 0.24 M solution of phenylboronic acid in the same solvent.
-
Stock Solution of Internal Standard: Prepare a solution of a suitable internal standard (e.g., biphenyl, naphthalene) at a known concentration in the reaction solvent. The internal standard should be stable under the reaction conditions and have a distinct retention time in the HPLC analysis.
-
Catalyst Solution: Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in the reaction solvent.
-
Base Solution: Prepare a 2 M aqueous solution of sodium carbonate (Na₂CO₃).
2. HPLC Method Development and Calibration: [14][15][16][17]
-
Develop an HPLC method capable of separating the starting material, the product, and the internal standard. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point.
-
Create a calibration curve for the starting material and the product by injecting known concentrations of each compound along with a fixed concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
3. Reaction Setup and Execution:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the stock solutions of the substrate (e.g., 5 mL, 0.2 M) and the internal standard (e.g., 1 mL of a 0.1 M solution).
-
Add the aqueous base solution (e.g., 2.5 mL, 2 M).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Allow the mixture to equilibrate for 5-10 minutes.
-
To initiate the reaction, add the stock solution of the palladium catalyst, followed immediately by the stock solution of the phenylboronic acid. Start a timer at the point of addition of the boronic acid (t=0).
4. Time-course Sampling and Analysis:
-
At regular time intervals (e.g., t = 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the organic layer of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 mL of cold acetonitrile). This will stop the reaction.
-
Filter the quenched sample through a syringe filter (0.22 µm) into an HPLC vial.
-
Analyze the samples by HPLC using the developed method.
5. Data Analysis:
-
Using the calibration curves, determine the concentration of the starting material and the product at each time point.
-
Plot the concentration of the starting material versus time.
-
The initial rate of the reaction can be determined from the negative of the initial slope of this curve.
-
The rate constant (k) can be determined by fitting the data to the appropriate rate law. For a second-order reaction, a plot of 1/[Substrate] vs. time will be linear, with the slope equal to k.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for interpreting kinetic data. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness: A Self-Validating System
The protocols described in this guide are designed to be self-validating. The use of an internal standard corrects for variations in injection volume and sample preparation. The generation of a full reaction progress curve, rather than relying on a single time point, provides a more accurate and reliable measure of the reaction rate. Furthermore, the linearity of the appropriate kinetic plot (e.g., 1/[Substrate] vs. time for a second-order reaction) serves as an internal check on the validity of the assumed rate law.
Conclusion and Future Directions
The kinetic analysis of reactions involving 7-Bromo-5-chloro-3-iodo-1H-indazole is a powerful tool for the rational design of synthetic strategies. By understanding the relative reactivity of the three halogen atoms, chemists can devise selective and high-yielding routes to complex indazole derivatives. The methodologies presented in this guide provide a solid foundation for such investigations.
Future work could involve exploring the kinetics of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, on this versatile scaffold. Additionally, the influence of different catalysts, ligands, bases, and solvents on the reaction rates and selectivity can be systematically investigated to create a comprehensive reactivity map for this important building block.
References
- Cross-Coupling Reactions Guide. (n.d.).
- Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (2025, October 19). ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.). Semantic Scholar.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023, February 7). PMC.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC.
- 7-bromo-5-chloro-3-iodo-1H-indazole. (n.d.). MilliporeSigma.
- HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). PMC.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT - Innovative Catalyst Technologies.
- Suzuki reaction. (n.d.). Wikipedia.
- HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. (n.d.). PMC.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid. (n.d.).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020, May 29). MDPI.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate.
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022, May 4). Bridgewater College Digital Commons.
- Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. (2025, August 6). ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- 7-bromo-5-chloro-3-iodo-1H-indazole. (n.d.).
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Biological activity comparison of 7-Bromo-5-chloro-3-iodo-1H-indazole analogs
A Technical Guide to the Predicted Biological Activity of 7-Bromo-5-chloro-3-iodo-1H-indazole and its Analogs: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comparative analysis of the predicted biological activity of 7-Bromo-5-chloro-3-iodo-1H-indazole and its structural analogs. While direct experimental data for this specific tri-halogenated indazole is not publicly available, this document synthesizes existing research on related halogenated indazoles to forecast its potential as a kinase inhibitor and guide future research. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] The strategic placement of halogen atoms on the indazole ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3][4]
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
Indazole derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][5] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[3] Notably, indazole-based compounds like Axitinib and Pazopanib are approved cancer therapeutics that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[6] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes angiogenesis, a crucial process for tumor growth and metastasis.[7][8]
Predicted Biological Activity Profile of 7-Bromo-5-chloro-3-iodo-1H-indazole
Based on the structure-activity relationships (SAR) of known halogenated indazole analogs, 7-Bromo-5-chloro-3-iodo-1H-indazole is predicted to be a potent inhibitor of protein kinases, particularly those in the VEGFR family. The presence of multiple halogens is anticipated to enhance its inhibitory activity.
Rationale for Predicted Activity:
-
Bromine at C7 and Chlorine at C5: Halogen substitutions on the benzene ring of the indazole core are known to influence the electronic properties and binding affinity of the molecule. The synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, highlights the feasibility of such substitution patterns.[5][9]
-
Iodine at C3: The iodine atom at the C3 position is a key feature. It can form a halogen bond with backbone atoms in the kinase hinge region, a critical interaction for potent inhibition. This has been observed with other halogenated kinase inhibitors.
Comparative Analysis of Halogenated Indazole Analogs
To contextualize the predicted activity of 7-Bromo-5-chloro-3-iodo-1H-indazole, a comparison with known halogenated indazole analogs is presented below. The data is compiled from various studies and showcases the impact of different halogen substitutions on anti-proliferative and kinase inhibitory activities.
| Compound/Analog Class | Key Halogen Substitutions | Biological Activity | Target/Assay | IC50/Activity | Reference |
| Predicted: 7-Bromo-5-chloro-3-iodo-1H-indazole | 7-Br, 5-Cl, 3-I | Potent Kinase Inhibition | VEGFR-2 (predicted) | - | N/A |
| 5-Bromo-1H-indazol-3-amine Derivatives | 5-Br | Anti-proliferative | Hep-G2 cancer cells | Significant activity | [10] |
| Halogenated 4-anilinoquinazolines (for SAR) | 3'-Cl, 3'-Br | EGFR Inhibition | EGFR Kinase Assay | 0.31 nM (Cl), 0.025 nM (Br) | [4] |
| Dimeric Indazoles | Various | Anticancer | HT-29, MCF7, MDA-MB-231 | Strong cytotoxic activity | [6] |
| 3-Ethynyl-1H-indazoles | - | PI3Kα Inhibition | PI3Kα Kinase Assay | 361 nM | [11] |
Key Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The predicted primary target for 7-Bromo-5-chloro-3-iodo-1H-indazole and its analogs is the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in angiogenesis and subsequent tumor growth.
Caption: VEGFR-2 Signaling Pathway
Experimental Protocols for Biological Activity Assessment
To validate the predicted activity of 7-Bromo-5-chloro-3-iodo-1H-indazole and its analogs, the following experimental workflows are recommended.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Caption: Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to obtain the desired concentration range. Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).[12][13]
-
Assay Plate Setup : To a 96-well plate, add the serially diluted test compound. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[12]
-
Enzyme Addition : Add the recombinant VEGFR-2 enzyme to all wells except the blank.[12]
-
Incubation : Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[12][13]
-
Detection : Stop the reaction and add a detection reagent, such as Kinase-Glo®, which measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.[13]
-
Data Analysis : Measure the luminescence using a plate reader and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14][15][16]
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells (e.g., HUVEC, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15][16]
-
Data Analysis : Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis, a form of programmed cell death, induced by the test compound.[17][18][19]
Step-by-Step Protocol:
-
Cell Treatment : Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.[18]
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[17][19] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
While the biological activity of 7-Bromo-5-chloro-3-iodo-1H-indazole remains to be experimentally determined, the analysis of its structural analogs strongly suggests its potential as a potent kinase inhibitor, particularly targeting the VEGFR-2 pathway. The presence of multiple halogen atoms is a key structural feature that is expected to enhance its inhibitory potency. The experimental protocols provided in this guide offer a clear roadmap for the synthesis and biological evaluation of this and related novel indazole derivatives. Further investigation into the synthesis and in-depth biological characterization of these compounds is warranted to explore their therapeutic potential in oncology and other diseases driven by aberrant kinase activity.
References
[7] Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [10] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [12] Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). BenchChem. [14] MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck. 7-bromo-5-chloro-3-iodo-1H-indazole. (n.d.). MilliporeSigma. [6] Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. (2020). Molecules. Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [13] VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [15] MTT Cell Proliferation Assay. (n.d.). ATCC. [17] Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific. [20] Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Molecules. [1] Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. [2] Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [11] Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2016). European Journal of Medicinal Chemistry. [4] Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). Molecules. [5] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [21] Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [18] Apoptosis Protocols. (n.d.). University of South Florida. [22] MTT Proliferation Assay Protocol. (2025). ResearchGate. [23] Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). Journal of Medicinal Chemistry. [24] Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science. [8] Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [9] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [25] Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules. [16] MTT assay protocol. (n.d.). Abcam. [26] Targeting VEGFR-2 with piperazine bridged Indolin-2-one derivatives. (2026). ResearchGate. Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich. [27] Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [28] CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
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Characterization of 7-Bromo-5-chloro-3-iodo-1H-indazole reaction intermediates
An in-depth technical comparison guide designed for medicinal chemists, process scientists, and drug development professionals.
Executive Summary
The indazole nucleus is a universally recognized "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved therapeutics, including the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib[1][2]. However, the discovery of next-generation indazole derivatives often requires the rapid, divergent synthesis of highly functionalized analogs.
Traditional synthetic routes relying on mono- or di-halogenated indazoles are bottlenecked by lengthy linear sequences, protecting group manipulations, and poor regioselectivity[1]. 7-Bromo-5-chloro-3-iodo-1H-indazole (CAS: 2385755-01-9) emerges as a superior building block, offering three distinct, orthogonally reactive sites. This guide characterizes the mechanistic causality behind its reactivity, compares its performance against alternative scaffolds, and provides validated experimental protocols for its application.
Mechanistic Causality: The Power of Orthogonal Reactivity
As an application scientist, it is critical to look beyond the structure and understand the thermodynamic principles driving the reactivity of 7-Bromo-5-chloro-3-iodo-1H-indazole. The utility of this tri-halogenated intermediate lies in the distinct bond dissociation energies (BDE) of its carbon-halogen bonds:
-
C3–I Bond (~55 kcal/mol): Highly labile. Undergoes rapid oxidative addition with Palladium(0) at room temperature to 60°C.
-
C7–Br Bond (~68 kcal/mol): Moderately stable. Requires elevated temperatures (80–100°C) and specific phosphine ligands to initiate oxidative addition.
-
C5–Cl Bond (~81 kcal/mol): Highly stable. Remains inert during the functionalization of the I and Br sites. Requires forcing conditions (110°C+) and highly electron-rich, sterically bulky ligands (e.g., XPhos, BrettPhos) for activation[3].
This precise energetic gradient (I > Br > Cl) allows chemists to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in a programmable manner without the need for intermediate purification or protecting groups[4].
Comparative Performance Data
To objectively evaluate the efficiency of 7-Bromo-5-chloro-3-iodo-1H-indazole, we compare it against commonly used alternative indazole scaffolds in the synthesis of a generic tri-substituted kinase inhibitor library.
| Scaffold Alternative | Halogen Configuration | Regioselectivity (Step 1) | Step Economy for Tri-Substitution | Overall Yield (3 Steps) | Primary Limitation |
| 7-Br-5-Cl-3-I-1H-indazole | Hetero-tri-halogenated | >99% (C3 preference) | High (3 steps, 1-pot possible) | 68 - 75% | Requires precise temperature control. |
| 5-Bromo-3-iodo-1H-indazole | Hetero-di-halogenated | >95% (C3 preference) | Low (Requires pre-functionalization) | 40 - 45% | Lacks a third functional handle; limits SAR exploration. |
| 3,5,7-Tribromo-1H-indazole | Homo-tri-halogenated | <50% (Statistical mixture) | Very Low (Extensive purification) | <15% | Indistinguishable BDEs lead to chaotic poly-coupling[1]. |
| 5-Chloro-1H-indazole | Mono-halogenated | N/A | Lowest (Linear synthesis required) | ~20% | Requires sequential C-H activation or late-stage halogenation. |
Data Synthesis: The hetero-tri-halogenated scaffold drastically reduces the synthetic burden by eliminating the statistical mixtures seen in homo-halogenated equivalents, directly translating to higher overall yields and faster Structure-Activity Relationship (SAR) cycles.
Experimental Workflows & Self-Validating Protocols
The following protocols detail the sequential functionalization of 7-Bromo-5-chloro-3-iodo-1H-indazole. Every step is designed as a self-validating system to ensure reaction fidelity.
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Chemoselective arylation of the C-I bond while preserving C-Br and C-Cl bonds.
-
Setup: In a Schlenk flask, combine 7-Bromo-5-chloro-3-iodo-1H-indazole (1.0 equiv), aryl boronic acid (1.05 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). Mechanistic Note: A standard catalyst is sufficient here due to the high reactivity of the C-I bond. -
Solvent & Reaction: Suspend in degassed THF/
(4:1). Stir at 60°C for 4 hours. -
Validation Checkpoint: Perform LC-MS. The mass spectrum must show a complete disappearance of the starting material
and the appearance of the product mass corresponding to the loss of Iodine (-127 Da) and addition of the aryl group. The isotopic pattern must still clearly show the presence of both Br and Cl.
Protocol B: C7-Selective Buchwald-Hartwig Amination
Objective: Functionalization of the C-Br bond on the intermediate generated in Protocol A.
-
Setup: To the purified intermediate from Protocol A (1.0 equiv), add the desired primary or secondary amine (1.2 equiv) and
(1.5 equiv). -
Catalyst: Add
(2.5 mol%) and RuPhos (5 mol%). Mechanistic Note: RuPhos facilitates the oxidative addition into the C-Br bond while preventing off-target C-Cl activation. -
Solvent & Reaction: Suspend in anhydrous Toluene. Stir at 90°C for 8 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc) should indicate a highly fluorescent new spot. LC-MS must confirm the loss of Bromine (-79 Da). The characteristic 3:1 isotopic ratio of the remaining Chlorine atom must be visible in the mass spectrum.
Protocol C: C5-Selective Functionalization (Cyanation)
Objective: Late-stage functionalization of the highly stable C-Cl bond.
-
Setup: Combine the intermediate from Protocol B (1.0 equiv) with
(0.6 equiv) and Zinc dust (10 mol%). -
Catalyst: Add
(5 mol%) and XPhos (10 mol%). Mechanistic Note: The extreme steric bulk and electron-rich nature of XPhos are mandatory to force oxidative addition into the stubborn C-Cl bond. -
Solvent & Reaction: Suspend in DMF. Heat to 120°C for 12 hours.
-
Validation Checkpoint: IR Spectroscopy will reveal a sharp, distinct peak at ~2220
(C≡N stretch). LC-MS confirms the final target mass.
Visualizations of Workflows and Biological Applications
Chemical Synthesis Workflow
The programmable nature of the scaffold allows for the rapid generation of complex libraries.
Sequential orthogonal cross-coupling workflow for 7-Bromo-5-chloro-3-iodo-1H-indazole.
Downstream Biological Application
Indazole derivatives synthesized from this scaffold are frequently utilized as potent, ATP-competitive inhibitors of the Tropomyosin receptor kinase (TRK) family, which are critical targets in oncology[2].
Mechanism of action for indazole-based TrkA kinase inhibitors in oncology.
Conclusion
For drug development professionals tasked with exploring the chemical space around the indazole nucleus, 7-Bromo-5-chloro-3-iodo-1H-indazole provides an unmatched balance of versatility and precision. By leveraging the thermodynamic differences between its three halogen substituents, chemists can bypass the inefficiencies of traditional linear syntheses. The resulting step economy and high regioselectivity make it a premier scaffold for the rapid discovery of novel kinase and PARP inhibitors.
References
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- 3. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2 | Benchchem [benchchem.com]
- 4. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance for Site-Selective Reactions of 7-Bromo-5-chloro-3-iodo-1H-indazole
For the modern researcher in drug discovery and development, the ability to precisely and efficiently functionalize complex heterocyclic scaffolds is paramount. The 7-bromo-5-chloro-3-iodo-1H-indazole core represents a particularly valuable starting material, offering three distinct halogenated positions that can be selectively manipulated to explore a vast chemical space. This guide provides an in-depth comparison of catalytic systems for the site-selective functionalization of this versatile scaffold, grounded in mechanistic principles and supported by experimental data from analogous systems.
The Strategic Value of Polyhalogenated Indazoles
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The presence of iodo, bromo, and chloro substituents on the same indazole ring opens the door for sequential, site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of different functionalities, a crucial strategy in the construction of molecular libraries for structure-activity relationship (SAR) studies. The key to unlocking this potential lies in the judicious selection of a catalyst that can discriminate between the different carbon-halogen bonds.
The Reactivity Hierarchy: A Mechanistic Overview
The site-selectivity in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition step.[3] The ease of this step is inversely related to the carbon-halogen bond dissociation energy. For the common halogens, this trend is C-I < C-Br < C-Cl.[4][5] Consequently, the iodo group at the C-3 position is the most reactive, followed by the bromo group at C-7, and finally the chloro group at C-5. This inherent reactivity difference is the foundation upon which selective functionalization is built.
Caption: Reactivity hierarchy of halogen atoms in palladium-catalyzed cross-coupling.
Section 1: Selective Functionalization of the C-3 Iodo Position
Given its high reactivity, the C-3 iodo group can be selectively functionalized under relatively mild conditions, leaving the bromo and chloro groups intact. The choice of catalyst and conditions is crucial to ensure this selectivity.
Recommended Catalyst Systems for C-3 Functionalization
Below is a comparison of catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at the C-3 position, based on successful applications with 3-iodoindazoles and related iodo-heterocycles.[6][7]
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent(s) | Typical Conditions |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Dioxane | 80-120°C |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100°C | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | Room Temp. - 50°C |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane or Toluene | 90-110°C |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100°C |
Experimental Protocol: Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the C-3 iodo position of 7-bromo-5-chloro-3-iodo-1H-indazole.
-
Reaction Setup: To a flame-dried Schlenk flask, add 7-bromo-5-chloro-3-iodo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the Schlenk flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture at 80°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Sequential Functionalization of the C-7 Bromo Position
After the C-3 position has been functionalized, the C-7 bromo position becomes the next target. Reactions at this position generally require more forcing conditions or more active catalysts compared to the C-3 iodo position.
Recommended Catalyst Systems for C-7 Functionalization
The following table outlines effective catalyst systems for the functionalization of the C-7 bromo position, based on studies of 7-bromoindazoles.[8][9]
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent(s) | Typical Conditions |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140°C |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80°C | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / DIPA | DMF or Toluene | 70-100°C |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100°C |
| Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 90-110°C |
Experimental Protocol: Buchwald-Hartwig Amination at the C-7 Position
This protocol provides a general procedure for the amination of the C-7 bromo position, assuming the C-3 position has been previously functionalized.
-
Reaction Setup: In a glovebox, add the 3-substituted-7-bromo-5-chloro-1H-indazole (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture at 100°C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[10]
Section 3: Addressing the Challenge of the C-5 Chloro Position
The functionalization of the C-5 chloro group is the most challenging of the three, due to the strength of the C-Cl bond. This transformation requires highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.
Recommended Catalyst Systems for C-5 Functionalization
While specific examples for 5-chloroindazoles are scarce, the following catalyst systems are known to be effective for the cross-coupling of challenging aryl chlorides and serve as a strong starting point.[11]
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent(s) | Typical Conditions |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 100-120°C |
| Sonogashira | Ni(acac)₂ | (if needed) | K₃PO₄ | Dioxane | 70-100°C |
| Buchwald-Hartwig | G3 or G4 Precatalysts | (integrated) | LiHMDS or KHMDS | Toluene or Dioxane | 100-130°C |
Experimental Protocol: Sonogashira Coupling at the C-5 Position
This protocol is a suggested starting point for the challenging Sonogashira coupling at the C-5 chloro position, assuming prior functionalization at C-3 and C-7. Nickel catalysis is proposed as a potentially more effective alternative to palladium for this transformation.[12]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the 3,7-disubstituted-5-chloro-1H-indazole (1.0 mmol), terminal alkyne (1.5 mmol), Ni(acac)₂ (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 100°C for 24-48 hours. Monitor for product formation by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product by preparative HPLC or column chromatography.
Conclusion
The 7-bromo-5-chloro-3-iodo-1H-indazole scaffold offers a wealth of opportunities for the synthesis of novel, complex molecules. By understanding the inherent reactivity hierarchy of the three halogen atoms and carefully selecting the appropriate palladium or nickel catalyst system, researchers can achieve site-selective functionalization with a high degree of control. This guide provides a comprehensive framework and practical starting points for embarking on the synthesis of diverse indazole libraries, accelerating the path to new discoveries in medicinal chemistry.
References
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6673-6681. [Link]
-
Al-Masum, M. A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13, 1109. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
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ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
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PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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So, C. M., & Lau, C. P. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(15), 2547–2550. [Link]
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Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13, 4683-4687. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
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de la Torre, A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Wang, D., et al. (2013). Palladium‐Catalyzed Cascade Reactions of α‐Halo‐N‐Tosylhydrazones, Indoles, and Aryl Iodides. Angewandte Chemie International Edition, 52(44), 11519-11523. [Link]
-
SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
eScholarship. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13, 4683-4687. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
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PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Prezi. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
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- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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Safety Operating Guide
7-Bromo-5-chloro-3-iodo-1H-indazole proper disposal procedures
An essential component of laboratory safety and regulatory compliance is the rigorous management of hazardous chemical waste. For researchers and drug development professionals handling complex halogenated intermediates like 7-Bromo-5-chloro-3-iodo-1H-indazole , standard disposal protocols are insufficient.
This guide provides a comprehensive, step-by-step operational framework for the safe handling, segregation, and disposal of this highly halogenated compound, ensuring both environmental protection and laboratory safety.
Chemical Profile & Hazard Causality
To manage a chemical effectively, one must understand its molecular behavior and environmental impact. 7-Bromo-5-chloro-3-iodo-1H-indazole is a tri-halogenated organic compound. The presence of three distinct halogens (Bromine, Chlorine, and Iodine) on the indazole core dictates strict handling and disposal requirements.
Quantitative Chemical Data
| Property | Value |
| Chemical Name | 7-Bromo-5-chloro-3-iodo-1H-indazole |
| CAS Registry Number | |
| Molecular Formula | C₇H₃BrClIN₂ |
| Molecular Weight | 357.38 g/mol |
| Halogen Constituents | Bromine (Br), Chlorine (Cl), Iodine (I) |
| Waste Classification | Halogenated Organic Waste (EPA Regulated) |
The Causality of Halogenated Waste Segregation
Why must this compound be strictly segregated from general organic waste? The answer lies in its combustion chemistry.
When carbon-halogen bonds are incinerated at standard temperatures, they can generate highly toxic byproducts, including polychlorinated and polybrominated dibenzodioxins and dibenzofurans. Furthermore, combustion releases corrosive hydrogen halide gases (HCl, HBr, HI). Because of these hazards, 1 mandates that all halogenated organic wastes be destroyed in specialized, regulated hazardous waste incinerators equipped with alkaline scrubbers to neutralize acidic exhaust[1].
Mixing halogenated waste with non-halogenated waste is a critical operational failure. As highlighted by the 2, the disposal of halogenated compounds requires extra treatment steps and is significantly more expensive[2]. Diluting a non-halogenated waste carboy with even a small amount of 7-Bromo-5-chloro-3-iodo-1H-indazole converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs.
Experimental Protocol: Step-by-Step Disposal Methodology
To ensure a self-validating safety system, every step of the disposal process must verify the integrity of the containment and the accuracy of the waste classification.
Step 1: Hazard Assessment & PPE Donning
-
Action: Equip standard Personal Protective Equipment (PPE) before handling the waste.
-
Requirement: Nitrile gloves (double-gloving is highly recommended when handling concentrated halogenated organics), a chemical-resistant lab coat, and safety goggles.
Step 2: Waste Segregation (The "Solute Rule")
-
Action: Identify the physical state and composition of the waste.
-
Causality Check: According to 3, all halogenated solvents and compounds must be collected as hazardous waste[3]. Crucially, if 7-Bromo-5-chloro-3-iodo-1H-indazole is dissolved in a non-halogenated solvent (e.g., DMSO or Ethanol), the entire solution must be classified as Halogenated Organic Waste. The presence of the carbon-halogen bonds in the solute dictates the classification of the entire mixture.
Step 3: Containment & Transfer
-
Solid Waste: Transfer contaminated pipette tips, weigh boats, and residual powder into a puncture-proof, sealable container explicitly designated for Solid Halogenated Waste.
-
Liquid Waste: Pour solutions into a chemically compatible (e.g., HDPE) liquid waste carboy. Use a funnel to prevent splashing. Validation: Always leave at least 10–20% headspace in the container to accommodate vapor expansion and prevent pressure-induced ruptures.
Step 4: Labeling & Secondary Containment
-
Action: Attach an EPA-compliant "Hazardous Waste" tag immediately upon the first drop of waste entering the container.
-
Detailing: Explicitly list "7-Bromo-5-chloro-3-iodo-1H-indazole" and note the specific halogens (Br, Cl, I). Place the primary container inside a secondary containment tray to capture potential leaks.
Step 5: EHS Transfer
-
Action: Store the container in a well-ventilated Satellite Accumulation Area (SAA). Request an EHS pickup before the container reaches maximum capacity or before the 90-day regulatory accumulation limit expires.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure.
-
Isolate: Evacuate the immediate vicinity if a large volume of solution containing the compound is spilled. Ensure local exhaust ventilation (fume hoods) are running.
-
Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels for highly concentrated halogenated organics.
-
Collect: Sweep the absorbed mixture using a non-sparking tool and place it directly into a solid halogenated waste container.
-
Decontaminate: Wash the affected surface with a compatible solvent (e.g., a small amount of alcohol), collecting all washings into the halogenated liquid waste stream.
Disposal Workflow Visualization
The following logical workflow illustrates the decision-making process for categorizing and disposing of 7-Bromo-5-chloro-3-iodo-1H-indazole waste streams.
Caption: Logical decision tree for the segregation and disposal of 7-Bromo-5-chloro-3-iodo-1H-indazole.
References
-
Laboratory Hazardous Waste Management Guide | UTIA Safety Office | 2
-
EPA Hazardous Waste Characteristics | Columbia University Environmental Health & Safety | 3
-
Hazardous Waste Segregation Guidelines | Bucknell University | 1
-
7-Bromo-5-chloro-3-iodo-1H-indazole Product Specifications (CAS: 2385755-01-9) | Sigma-Aldrich |
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-5-chloro-3-iodo-1H-indazole
As researchers and drug development professionals, our work with novel heterocyclic compounds like 7-Bromo-5-chloro-3-iodo-1H-indazole is critical for advancing therapeutic frontiers. This compound, a multi-halogenated indazole derivative, serves as a valuable building block in medicinal chemistry.[1][2] However, its complex structure necessitates a rigorous and proactive approach to safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling protocols required to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
7-Bromo-5-chloro-3-iodo-1H-indazole (CAS No. 2385755-01-9) is a brown, powdered solid.[3] Its primary hazards, as identified under the Globally Harmonized System (GHS), stem from its irritant properties. A thorough understanding of these risks is the foundation of a robust safety plan.
GHS Hazard Classification:
| Hazard Statement | Classification | Description | GHS Pictogram | Signal Word |
| H315 | Skin Irritation | Causes skin irritation.[4] | GHS07 (Exclamation Mark) | Warning [4] |
| H319 | Eye Irritation | Causes serious eye irritation.[4] | GHS07 (Exclamation Mark) | Warning [4] |
| H335 | Respiratory Irritation | May cause respiratory irritation.[4] | GHS07 (Exclamation Mark) | Warning [4] |
The causality behind these classifications lies in the reactivity of halogenated organic compounds. While specific toxicological data for this exact molecule is limited, the presence of bromine, chlorine, and iodine atoms on an indazole core suggests a potential for localized irritation upon contact with skin, eyes, and the respiratory tract.[5][6] Therefore, our primary safety objective is to prevent direct contact and inhalation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The following protocols are based on established laboratory safety standards for handling powdered chemical irritants.[7]
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.
Enhanced Protection: When weighing or transferring the powder, or whenever there is a risk of splashing or dust generation, upgrade to chemical splash goggles.[4] For larger quantities (>5g), a full-face shield worn over safety goggles provides the most comprehensive protection against accidental splashes and airborne particles.[7]
-
Causality: The compound is classified as a serious eye irritant (H319). The fine, powdered nature of the solid increases the risk of it becoming airborne and contacting the eyes, where it can cause significant irritation and damage.
Skin and Body Protection: An Impermeable Barrier
Gloves: Nitrile gloves are the standard for incidental contact. Always check for tears or punctures before use. For prolonged handling or during cleanup of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[8] It is critical to wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][9]
-
Why Nitrile? Nitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex. It offers sufficient protection against solid particulates and incidental splashes of common laboratory solvents.
Lab Coat: A standard, long-sleeved laboratory coat must be worn and fully fastened. This protects against accidental spills on clothing and skin.[4] For large-scale operations, a chemically resistant apron or a disposable Tyvek suit may be appropriate.[7]
Respiratory Protection: Preventing Inhalation
The primary respiratory hazard is the inhalation of the fine powder (H335). All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder containment hood.
When is a Respirator Needed? If engineering controls (like a fume hood) are not available or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities. For larger spills or situations with significant aerosolization potential, a half-mask or full-face respirator with P100 (particulate) filters should be used.[6][9]
-
Self-Validating System: The need for respiratory protection is a direct indicator of the adequacy of your engineering controls. If you find yourself needing a respirator for routine tasks, it is a signal to re-evaluate and improve your containment strategy (e.g., fume hood performance, handling techniques).
Operational and Disposal Plans
Proper PPE is most effective when integrated into a structured workflow.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Weighing: Conduct all weighing of the solid powder inside the fume hood. Use a weigh boat or glassine paper to contain the powder. Close the primary container immediately after dispensing.
-
Dissolution: Add solvents to the solid slowly and carefully within the fume hood to avoid splashing.
-
Post-Handling: After use, wipe down the spatula and work surface inside the hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.
-
Hand Washing: Always wash hands thoroughly after the procedure is complete.[9]
Storage Plan
Store 7-Bromo-5-chloro-3-iodo-1H-indazole in its original, tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier (often at 0-8°C).[4] It should be stored away from incompatible materials such as strong oxidizing agents.[10][11]
Spill and Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Small Spill (Solid): Wearing appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[4] Place it into a sealed, labeled container for hazardous waste disposal. Clean the area with a wet cloth.
-
Large Spill: Evacuate the area. Prevent entry and contact emergency services or the institutional safety office.
Disposal Plan
All waste containing 7-Bromo-5-chloro-3-iodo-1H-indazole, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all halogenated organic waste in a dedicated, clearly labeled "Halogenated Waste" container.[13] Do not mix with non-halogenated waste.
-
Labeling: Ensure the waste container is properly labeled with the full chemical name and associated hazards.[13]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by a certified environmental health and safety provider. Incineration at high temperatures is a common disposal method for halogenated compounds.[14]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling task.
Caption: PPE selection workflow based on task and scale.
References
- Apollo Scientific. (2023, July 4).
- Taylor & Francis Online. (2022). Indazole – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
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MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]
- University of California, Riverside. (2005, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety.
- ResearchGate. (2017, June).
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
- Stony Brook University. (n.d.). Chemical Storage Guide. Environmental Health and Safety.
- Carl ROTH GmbH + Co. KG. (n.d.).
- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- ResearchGate. (2024, June).
- University of St Andrews. (n.d.).
- PubMed. (2023, November 1).
- University of California, Santa Barbara. (n.d.). 7.9.1 General Storage Guidelines. Environment, Health and Safety.
- University of Illinois Urbana-Champaign. (n.d.).
- MDPI. (2020, May 29). Pd(PPh3)
- BESA. (n.d.). Recommended PPE to handle chemicals.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Bromo-5-chloro-3-iodo-1H-indazole | CymitQuimica [cymitquimica.com]
- 4. fishersci.es [fishersci.es]
- 5. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. csuohio.edu [csuohio.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
